Triisopropyl phosphite
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol, ether, chloroformmiscible with most organic solvents; insoluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6516. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tripropan-2-yl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O3P/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHCUXCOGGKFAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044372 | |
| Record name | Tripropan-2-yl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [HSDB] | |
| Record name | Phosphorous acid, tris(1-methylethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triisopropyl phosphite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7595 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
94 to 96 °C at 50 mm Hg, BP: 74 °C at 20 mm Hg; 60 °C at 10 mm Hg | |
| Record name | TRIISOPROPYL PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2578 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
165 °F Open Cup; 73.9 °C Closed Cup | |
| Record name | TRIISOPROPYL PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2578 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in alcohol, ether, chloroform, Miscible with most organic solvents; insoluble in water | |
| Record name | TRIISOPROPYL PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2578 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9063 g/cu cm at 20 °C | |
| Record name | TRIISOPROPYL PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2578 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.27 [mmHg] | |
| Record name | Triisopropyl phosphite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7595 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Colorless liquid | |
CAS No. |
116-17-6 | |
| Record name | Triisopropyl phosphite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triisopropyl phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIISOPROPYL PHOSPHITE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6516 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphorous acid, tris(1-methylethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tripropan-2-yl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triisopropyl phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIISOPROPYL PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ7QU4YQUN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIISOPROPYL PHOSPHITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2578 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
triisopropyl phosphite CAS number 116-17-6
An In-Depth Technical Guide to Triisopropyl Phosphite (CAS 116-17-6) for Researchers and Drug Development Professionals
Introduction
This compound, identified by CAS number 116-17-6, is a versatile and highly reactive organophosphorus compound.[1][2] It is a colorless liquid with a characteristic odor, widely recognized for its role as a key intermediate and reagent in modern organic synthesis.[3][4] Miscible with most common organic solvents but insoluble in water, it serves as a crucial building block in numerous chemical transformations.[3] Its applications are extensive, ranging from the synthesis of insecticides and the production of vinyl stabilizers to its use as a lubricant additive.[4][5][6] For researchers and professionals in drug development, this compound is particularly valuable as a phosphorylating agent and a precursor in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), including Losartan and Clodronic acid.[5][7] This guide provides a comprehensive overview of its properties, synthesis, key reactions, and safety protocols, tailored for a scientific audience.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of this compound are well-documented, providing essential data for its application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 116-17-6 | [2] |
| Molecular Formula | C₉H₂₁O₃P | [2][5] |
| Molecular Weight | 208.24 g/mol | [5] |
| Appearance | Colorless liquid | [3][4] |
| Density | 0.844 g/mL at 25 °C | [3] |
| Boiling Point | 63-64 °C at 11 mmHg | [3] |
| Refractive Index (n²⁰/D) | 1.411 | [3] |
| Flash Point | 68 °C (154.4 °F) - closed cup | [8] |
| Vapor Pressure | <2 mmHg at 20 °C | |
| Water Solubility | Insoluble; hydrolyzes slowly | [3][4] |
| Solvent Solubility | Miscible with most common organic solvents | [3] |
| Stability | Sensitive to moisture and air | [9] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data Reference |
| ¹H NMR | Spectra available in spectral databases.[1][10] |
| ¹³C NMR | Spectra available in spectral databases.[10] |
| ³¹P NMR | Spectra available in spectral databases.[11] |
| Mass Spectrometry (MS) | Data available from NIST and other databases.[1][2] |
| Infrared (IR) Spectroscopy | Spectra available in spectral databases.[1] |
| Raman Spectroscopy | Spectra available in spectral databases.[1] |
Synthesis and Purification
The most common laboratory and industrial synthesis of this compound involves the reaction of phosphorus trichloride with isopropyl alcohol, typically in the presence of a tertiary amine base to neutralize the HCl byproduct.[5]
Experimental Protocol: Synthesis from Phosphorus Trichloride
This procedure is analogous to the well-established synthesis of triethyl phosphite and can be adapted for this compound.[12]
Materials:
-
Phosphorus trichloride (PCl₃), freshly distilled
-
Anhydrous isopropyl alcohol
-
Tertiary amine (e.g., pyridine or triethylamine)
-
Anhydrous petroleum ether (or other suitable inert solvent)
Procedure:
-
A solution of phosphorus trichloride in dry petroleum ether is prepared in a dropping funnel.
-
A three-necked flask is fitted with a mechanical stirrer, a reflux condenser, and the dropping funnel. The flask is charged with anhydrous isopropyl alcohol and the tertiary amine, dissolved in petroleum ether.
-
The flask is cooled in a cold-water bath. With vigorous stirring, the phosphorus trichloride solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete (approx. 30-60 minutes), the reaction mixture is stirred and gently refluxed for an additional hour to ensure the reaction goes to completion.[12]
-
The mixture is then cooled, and the precipitated amine hydrochloride salt is removed by filtration. The filter cake is washed with several portions of dry petroleum ether.[3]
-
The filtrate and washings are combined. The solvent is removed by distillation at atmospheric pressure.
-
The residue is then distilled under reduced pressure to yield pure this compound.[12] The product is collected at 63-64 °C / 11 mmHg.[3]
Purification: For applications requiring very high purity, the distilled product can be further purified by distillation from sodium under vacuum to remove any residual dialkyl phosphonate impurities.[4]
Key Reactions and Mechanisms
This compound is a versatile reagent that participates in several important name reactions, making it a staple in synthetic organic chemistry.
The Michaelis-Arbuzov Reaction
This reaction is one of the most significant methods for forming carbon-phosphorus bonds. It involves the reaction of a trialkyl phosphite with an alkyl halide to produce a dialkyl phosphonate.[13]
Experimental Protocol: Synthesis of Diisopropyl Methylphosphonate [13]
-
A flask is charged with methyl iodide. A few boiling chips are added.
-
Approximately 10% of the total this compound is added to the methyl iodide.
-
The mixture is heated gently until an exothermic reaction begins.
-
The heat source is removed, and the remaining this compound is added at a rate that maintains a brisk reflux.
-
After the addition is complete, the mixture is boiled under reflux for one hour.
-
The resulting isopropyl iodide byproduct is removed by distillation at atmospheric pressure.
-
The remaining residue is then distilled under vacuum to yield the pure diisopropyl methylphosphonate.
The Perkow Reaction
The Perkow reaction is a valuable method for synthesizing enol phosphates from trialkyl phosphites and α-halo ketones.[3][8] This transformation provides access to polarized carbon-carbon double bonds, which are useful intermediates in further synthetic steps.[4][8]
Nickel-Catalyzed C-P Cross-Coupling (Tavs Reaction)
This compound is employed in the nickel-catalyzed phosphonylation of aryl halides, a process often referred to as the Tavs reaction.[14] This method is crucial for synthesizing arylphosphonates. The phosphite serves a dual role: it acts as the phosphorus source and as a reducing agent for the Ni(II) precatalyst.[14]
Applications in Research and Drug Development
Ligand in Olefin Metathesis
In organometallic chemistry, this compound serves as a ligand that can modify the properties of transition metal catalysts.[5] It is used to replace phosphine ligands in first-generation Grubbs-type ruthenium catalysts.[5][8] This modification alters the catalyst's steric and electronic properties, influencing its activity and selectivity in olefin metathesis reactions, a cornerstone of modern pharmaceutical and polymer synthesis.[5]
References
- 1. This compound | C9H21O3P | CID 8304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | 116-17-6 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. Buy this compound | 116-17-6 [smolecule.com]
- 6. ruifuchem.com [ruifuchem.com]
- 7. Tailor-made chemical solutions based on phosphorus compounds for pharmaceutical, lubricants, and coating industries - SEQENS [seqens.com]
- 8. 亚磷酸三异丙酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound(116-17-6) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. beilstein-archives.org [beilstein-archives.org]
A Comprehensive Technical Guide to Triisopropyl Phosphite for Advanced Research and Development
For Immediate Release
This whitepaper provides an in-depth technical overview of triisopropyl phosphite (C₉H₂₁O₃P), a versatile organophosphorus compound with significant applications in organic synthesis and as a key intermediate in the development of pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, experimental protocols, and its role in synthetic chemistry.
Core Compound Specifications
This compound is a colorless liquid with a characteristic odor, recognized for its high thermal stability.[1][2] It is miscible with most common organic solvents but is insoluble in water, with which it hydrolyzes slowly.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₁O₃P | [2][3][4] |
| Molecular Weight | 208.23 g/mol | [2][3] |
| CAS Number | 116-17-6 | [4] |
| IUPAC Name | tripropan-2-yl phosphite | [2][3] |
| Density | 0.9063 g/cm³ at 20°C | [2][3] |
| Boiling Point | 94-96°C at 50 mmHg; 63-64°C at 11 mmHg | [1][3] |
| Flash Point | 73.9°C (Closed Cup) | [2][3] |
| Refractive Index | 1.4085 at 25°C | [1][3] |
| Solubility | Soluble in alcohol, ether, chloroform. Insoluble in water. | [1][3][5] |
Applications in Synthesis and Drug Development
This compound is a crucial reagent in a variety of synthetic transformations, valued for its role as a phosphorylating agent and a nucleophilic coupling agent.[2] Its applications are central to the synthesis of complex organic molecules and pharmaceutical intermediates.[6]
Key applications include:
-
Intermediate in Organic Synthesis : It is widely utilized in the production of phosphonates and other organophosphorus compounds.[2][6]
-
Pharmaceutical Intermediates : this compound serves as a key building block in the development of Active Pharmaceutical Ingredients (APIs) such as Abacavir, Losartan, and Clodronic acid.[7]
-
Reagent in Named Reactions : It is a key reactant in several important reactions, including the Michaelis-Arbuzov, Perkow, and Mitsunobu reactions, as well as nickel-catalyzed cross-coupling reactions.[8]
-
Ligand in Organometallic Chemistry : It can coordinate with metal centers, influencing the reactivity and catalytic properties of organometallic complexes.[2]
Featured Experimental Protocols
Detailed methodologies for key reactions involving this compound are outlined below, providing a practical guide for laboratory application.
Protocol 1: Synthesis of this compound
This protocol is adapted from a standard procedure for the synthesis of trialkyl phosphites. The synthesis involves the reaction of phosphorus trichloride with isopropyl alcohol in the presence of a base to neutralize the HCl byproduct.
Materials:
-
Anhydrous isopropyl alcohol
-
Freshly distilled diethylaniline
-
Dry petroleum ether (b.p. 40-60°C)
-
Freshly distilled phosphorus trichloride
Procedure:
-
A solution of 3 moles of anhydrous isopropyl alcohol and 3 moles of freshly distilled diethylaniline in 1 L of dry petroleum ether is placed in a 3-L three-necked flask equipped with a sealed stirrer, a reflux condenser, and a dropping funnel.[3]
-
The dropping funnel is charged with a solution of 1 mole of freshly distilled phosphorus trichloride in 400 ml of dry petroleum ether.[3]
-
The flask is cooled in a cold-water bath. With vigorous stirring, the phosphorus trichloride solution is added at a rate that maintains a gentle boil. This addition typically takes about 30 minutes.[3]
-
After the addition is complete, the mixture is heated under gentle reflux for approximately 1 hour with continued stirring.[3]
-
The resulting suspension, containing a precipitate of diethylaniline hydrochloride, is cooled and filtered with suction through a sintered-glass funnel.[3]
-
The filter cake is washed with five 100-ml portions of dry petroleum ether.[3]
-
The combined filtrate and washings are concentrated by distillation at water-bath temperature through a 75-cm Vigreux column.[3]
-
The residue is then transferred to a pear-shaped flask and distilled under a water-pump vacuum to yield the final product, this compound.[3]
Synthesis workflow for this compound.
Protocol 2: Nickel-Catalyzed C-P Cross-Coupling (Tavs Reaction)
This improved, solvent-free protocol details the phosphonylation of aryl bromides using this compound, catalyzed by a nickel(II) precatalyst.
Materials:
-
Aryl bromide
-
This compound
-
Nickel(II) chloride (NiCl₂)
Procedure:
-
The nickel(II) precatalyst and this compound are added to a round-bottom flask.[9]
-
The mixture is heated to approximately 160°C, leading to the in-situ formation of the active nickel(0) catalyst.[9]
-
The solid aryl bromide is then added to the heated mixture via a powder addition funnel over a period of 2-4 hours.[9]
-
The reaction is left to proceed for an additional hour to ensure complete conversion of the substrate into the corresponding phosphonic ester.[9]
-
This method significantly reduces reaction time compared to conventional protocols and avoids the need for a solvent.[9]
Workflow for Ni-catalyzed C-P cross-coupling.
Protocol 3: Synthesis of Phosphonohydrazines
This one-pot reaction synthesizes phosphonohydrazines from arylamines using this compound, which acts as both a nucleophile and a reducing agent.[4]
Materials:
-
Arylamine (e.g., 4-bromoaniline)
-
Isoamyl nitrite
-
This compound
Procedure:
-
To a solution of the arylamine (1.0 mmol) in this compound (1 mL), add isoamyl nitrite (2.5 mmol).[4]
-
Stir the solution for three hours at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[4]
-
Upon completion, remove the excess this compound under vacuum.[4]
-
Purify the residue by column chromatography (e.g., using 50:50 hexanes/methylene chloride as eluents) to yield the phosphonohydrazine product.[4]
Relevance to Drug Development and Signaling Pathways
While this compound is primarily a synthetic intermediate, the phosphonate structures it helps create are integral to medicinal chemistry. Phosphonates are known for their ability to mimic phosphates, making them effective inhibitors of enzymes that process phosphate substrates.[10] This property is crucial in the design of antiviral and anticancer drugs.[10]
Although this compound itself is not directly implicated in cellular signaling, other organophosphorus compounds have been shown to impact key pathways. For instance, certain organophosphates can induce apoptosis in human renal cells by modulating the ERK/CEBPA/CYTOR signaling axis.[11] This pathway highlights a potential mechanism through which organophosphorus-based drugs could exert therapeutic effects.
ERK/CEBPA/CYTOR signaling axis affected by organophosphates.
Safety and Handling
This compound is classified as a combustible material and is toxic if swallowed.[9][11][12] It causes skin and serious eye irritation and may cause respiratory irritation.[9][12] It is also sensitive to moisture and air.[9] All handling should be performed in a well-ventilated area, such as a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves and eye protection.[9][12] Keep away from heat, sparks, open flames, and strong oxidizing agents.[9]
This document serves as a foundational guide to the properties, applications, and handling of this compound. For specific applications, further consultation of peer-reviewed literature is recommended.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. TRIISOPROPYL PHOSPHATE synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Convenient synthesis of phosphonohydrazines from arylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 11. Tris (2-chloroisopropyl) phosphate and Tris (nonylphenyl) phosphite Promote Human Renal Cell Apoptosis through the ERK/CEPBA/Long Non-Coding RNA Cytoskeleton Regulator Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organic-synthesis.com [organic-synthesis.com]
An In-depth Technical Guide to the Physical Properties of Triisopropyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triisopropyl phosphite ((i-PrO)₃P) is a versatile organophosphorus compound widely utilized as an intermediate in the synthesis of insecticides, a component in vinyl stabilizers, and as a lubricant additive.[1] Its efficacy in various chemical transformations, including the Michaelis-Arbuzov and Perkow reactions, is intrinsically linked to its distinct physical characteristics. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis and purification. All quantitative data are presented in a structured format to facilitate easy reference and comparison.
Core Physical Properties
This compound is a colorless liquid with a characteristic odor.[1][2] It is miscible with most common organic solvents but is insoluble in water, in which it hydrolyzes slowly.[1][2][3] The compound exhibits high thermal stability, though it can emit toxic fumes of phosphorous oxide upon decomposition at high temperatures.[1]
A summary of its key physical properties is presented in Table 1. It is important to note that slight variations in reported values can occur due to differences in measurement techniques and sample purity.
Table 1: Physical Properties of this compound
| Property | Value | Conditions |
| Molecular Formula | C₉H₂₁O₃P | |
| Molecular Weight | 208.23 g/mol | |
| Density | 0.9063 g/cm³ | at 20 °C |
| 0.914 g/mL | ||
| 0.844 g/mL | at 25 °C | |
| Boiling Point | 94 - 96 °C | at 50 mmHg |
| 63 - 64 °C | at 11 mmHg | |
| 74 °C | at 20 mmHg | |
| 60 °C | at 10 mmHg | |
| 43.5 °C | at 1.0 mmHg | |
| 181.4 °C | at 760 mmHg | |
| Melting Point | Not available | |
| Refractive Index | 1.4085 | at 25 °C (n/D) |
| 1.411 | at 20 °C (n/D) | |
| Viscosity | No specific data available; expected to be a low-viscosity liquid. | |
| Flash Point | 165 °F (73.9 °C) | Open Cup |
| 68 °C | Closed Cup | |
| Vapor Pressure | <2 mmHg | at 20 °C |
| 1.2 mmHg | at 25 °C | |
| Solubility | Soluble in alcohol, ether, chloroform. Miscible with most organic solvents. Insoluble in water.[1][2] |
Experimental Protocols for Property Determination
The following sections detail standardized methodologies for measuring the key physical properties of this compound. These protocols are adapted for a substance with the characteristics outlined in Table 1.
Determination of Boiling Point (Reduced Pressure)
Given that this compound has a high boiling point at atmospheric pressure and may be susceptible to decomposition, its boiling point is most accurately determined under reduced pressure.
Methodology:
-
Apparatus Setup: A micro-distillation or Thiele tube apparatus is suitable for this determination.[2][4] For a micro-distillation setup, a small distilling flask (e.g., 10-25 mL), a condenser, a receiving flask, a thermometer, and a vacuum source with a manometer are required.
-
Sample Preparation: Place a small volume (e.g., 2-5 mL) of this compound and a boiling chip or a small magnetic stir bar into the distilling flask.
-
Procedure:
-
Assemble the distillation apparatus, ensuring all joints are securely sealed.
-
Gradually reduce the pressure to the desired level (e.g., 10, 20, or 50 mmHg) using the vacuum source.
-
Begin heating the sample gently with a heating mantle or oil bath.
-
Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
-
To ensure accuracy, repeat the measurement at different pressures.
-
Measurement of Density
The density of a liquid can be determined using a pycnometer or a hydrometer. The pycnometer method offers higher precision.
Methodology (Pycnometer):
-
Apparatus: A pycnometer (a glass flask with a specific, known volume), an analytical balance, and a constant-temperature water bath are required.
-
Procedure:
-
Clean and dry the pycnometer thoroughly and record its mass (m₁).
-
Fill the pycnometer with distilled water and place it in a constant-temperature bath (e.g., 20.0 °C or 25.0 °C) until it reaches thermal equilibrium.
-
Adjust the volume of the water to the pycnometer's calibration mark and record its mass (m₂).
-
Empty, clean, and dry the pycnometer.
-
Fill the pycnometer with this compound, bring it to the same constant temperature as the water, adjust the volume, and record its mass (m₃).
-
The density (ρ) of this compound is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the measurement temperature.
-
Determination of Refractive Index
The refractive index is a fundamental physical property that is highly sensitive to the purity of the substance. An Abbe refractometer is commonly used for this measurement.
Methodology:
-
Apparatus: An Abbe refractometer with a light source (typically a sodium D-line lamp) and a constant-temperature water circulator.
-
Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Procedure:
-
Ensure the prism of the refractometer is clean and dry.
-
Apply a few drops of this compound to the surface of the prism.
-
Close the prism and allow the sample to reach the desired temperature (e.g., 20.0 °C or 25.0 °C) by circulating water from the constant-temperature bath.
-
Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
-
Read the refractive index from the instrument's scale.
-
Measurement of Flash Point
The flash point can be determined using either an open-cup or a closed-cup method. The closed-cup method generally provides a lower and more conservative value.
Methodology (Pensky-Martens Closed Cup Tester):
-
Apparatus: A Pensky-Martens closed-cup flash point tester, which consists of a test cup with a lid, a stirring mechanism, a heat source, and an ignition source.
-
Procedure:
-
Pour the this compound sample into the test cup up to the filling mark.
-
Place the lid on the cup and begin heating the sample at a slow, constant rate while stirring.
-
At regular temperature intervals, apply the ignition source (a small flame) to the opening in the lid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a brief flash.
-
Determination of Viscosity
For a low-viscosity liquid like this compound, a capillary viscometer, such as an Ostwald viscometer, is a suitable instrument for determining its kinematic viscosity.
Methodology (Ostwald Viscometer):
-
Apparatus: An Ostwald viscometer, a constant-temperature water bath, a stopwatch, and a reference liquid with a known viscosity (e.g., water).
-
Procedure:
-
Clean and dry the viscometer.
-
Introduce a known volume of this compound into the viscometer and place it in the constant-temperature bath until it reaches thermal equilibrium.
-
Using suction, draw the liquid up through the capillary tube to a point above the upper timing mark.
-
Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.
-
Repeat the measurement several times and calculate the average flow time.
-
Perform the same procedure with the reference liquid.
-
The kinematic viscosity (ν) of the sample can be calculated using the formula: ν_sample = (t_sample / t_reference) * ν_reference where t is the flow time. The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density of the liquid (η = ν * ρ).
-
Assessment of Solubility
A qualitative assessment of solubility in various solvents is crucial for practical applications.
Methodology:
-
Apparatus: A set of test tubes, a vortex mixer, and a selection of solvents (e.g., water, ethanol, ether, chloroform).
-
Procedure:
-
Place a small amount of this compound (e.g., 0.1 mL) into a test tube.
-
Add a small volume of the solvent to be tested (e.g., 2 mL).
-
Agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Visually inspect the mixture for homogeneity. If the liquid is clear with no phase separation, the substance is considered soluble. If droplets or a separate layer are observed, it is insoluble.
-
Synthesis and Purification Workflow
The most common laboratory-scale synthesis of this compound involves the reaction of phosphorus trichloride with isopropyl alcohol in the presence of a tertiary amine base, such as diethylaniline, to neutralize the hydrogen chloride byproduct.[5]
Caption: A logical workflow for the synthesis and purification of this compound.
Conclusion
The physical properties of this compound are critical to its handling, application, and purification. This guide has provided a detailed compilation of these properties and the experimental methodologies required for their accurate determination. The provided synthesis workflow offers a clear overview of the manufacturing process for this important chemical intermediate. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these fundamental characteristics is essential for optimizing reaction conditions, ensuring safety, and achieving desired product purity.
References
Triisopropyl Phosphite: A Comprehensive Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility of triisopropyl phosphite in a range of common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where this compound is utilized.
Core Topic: Solubility Profile
This compound is a colorless liquid that serves as a versatile reagent in organic synthesis. Understanding its solubility is critical for its effective use in various applications, including as a nucleophilic coupling agent, a phosphorylating agent, and a ligand in organometallic chemistry.[1]
Based on available data, this compound is widely reported to be miscible with most common organic solvents.[1] Miscibility implies that the substances will mix in all proportions to form a homogeneous solution. This high degree of solubility in non-aqueous media is a key physical property that underpins its utility in a diverse array of chemical reactions.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various organic solvents. For the purpose of this guide, "miscible" is presented as a quantitative measure indicating complete solubility.
| Solvent Family | Specific Solvent | Solubility at 20-25°C | Citations |
| Alcohols | Alcohol (general) | Soluble | [2] |
| Ethers | Ether (general) | Soluble | [2] |
| Halogenated Solvents | Chloroform | Soluble | [2] |
| Aromatic Hydrocarbons | Benzene | Soluble |
It is important to note that while widely cited as miscible, temperature can influence solubility. For most applications at or around room temperature, complete miscibility with the solvents listed above can be expected. This compound is, however, insoluble in water and undergoes slow hydrolysis in aqueous environments.[1]
Experimental Protocols
Determination of Liquid-Liquid Miscibility
The following is a general protocol for determining the miscibility of a liquid, such as this compound, in an organic solvent. This method is based on visual inspection.
Objective: To determine if this compound is miscible in a given organic solvent at various compositions.
Materials:
-
This compound
-
Organic solvent to be tested
-
Graduated cylinders or pipettes for accurate volume measurement
-
A series of clean, dry test tubes or vials
-
Vortex mixer or shaker
-
Controlled temperature environment (e.g., water bath), optional
Procedure:
-
Preparation of Mixtures: In a series of test tubes, prepare mixtures of this compound and the chosen organic solvent in varying volume/volume ratios (e.g., 10:90, 25:75, 50:50, 75:25, 90:10). The total volume in each tube should be sufficient for clear observation (e.g., 5-10 mL).
-
Mixing: Securely cap each test tube and agitate vigorously using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes) to ensure thorough mixing.
-
Observation: Allow the mixtures to stand undisturbed and observe for any signs of phase separation. A single, clear, homogeneous liquid indicates miscibility at that composition. The formation of two distinct layers, cloudiness, or turbidity indicates immiscibility or partial miscibility.
-
Temperature Variation (Optional): To assess the effect of temperature, the test tubes can be placed in a water bath at a controlled temperature and the observations repeated.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of phosphorus trichloride with isopropyl alcohol in the presence of a tertiary amine, which acts as a hydrogen chloride scavenger.[1]
Materials:
-
Phosphorus trichloride (PCl₃)
-
Anhydrous isopropyl alcohol
-
A tertiary amine (e.g., pyridine or triethylamine)
-
An inert solvent (e.g., diethyl ether or hexane)
-
Reaction flask equipped with a dropping funnel, stirrer, and condenser
-
Apparatus for filtration and distillation
Procedure:
-
A solution of isopropyl alcohol and the tertiary amine in an inert solvent is prepared in the reaction flask and cooled in an ice bath.
-
A solution of phosphorus trichloride in the same inert solvent is added dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a period to ensure the reaction goes to completion.
-
The reaction mixture is cooled, and the precipitated amine hydrochloride salt is removed by filtration.
-
The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use and synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Logical workflow for determining liquid-liquid miscibility.
References
synthesis of triisopropyl phosphite from phosphorus trichloride
An In-depth Technical Guide to the Synthesis of Triisopropyl Phosphite from Phosphorus Trichloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predominant method for synthesizing this compound from phosphorus trichloride. It includes a detailed experimental protocol, quantitative data, and visual diagrams to illustrate the chemical pathway and experimental workflow.
Introduction
This compound, a phosphite ester with the formula P(OCH(CH₃)₂)₃, is a versatile reagent and intermediate in organic synthesis.[1] Its applications include use in the Michaelis-Arbuzov reaction, Perkow-type reactions, as a ligand in organometallic chemistry, and as a component in the production of insecticides and stabilizers.[1][2] The most common and industrially significant method for its preparation involves the reaction of phosphorus trichloride with isopropyl alcohol in the presence of a base to scavenge the hydrogen chloride byproduct.[1][3]
Reaction Principle and Mechanism
The synthesis proceeds via the nucleophilic attack of three equivalents of isopropyl alcohol on the electrophilic phosphorus center of phosphorus trichloride. Each substitution step releases one equivalent of hydrogen chloride (HCl). To drive the reaction to completion and prevent unwanted side reactions, a tertiary amine, such as diethylaniline or triethylamine, is used as an acid scavenger.[2][4][5] The amine reacts with HCl to form a solid ammonium salt, which can be easily removed by filtration.
The overall balanced chemical equation is:
PCl₃ + 3 (CH₃)₂CHOH + 3 R₃N → P(OCH(CH₃)₂)₃ + 3 R₃NH⁺Cl⁻ (where R₃N is a tertiary amine)
Reaction Mechanism
References
An In-Depth Technical Guide to the ¹H and ³¹P NMR Spectral Data of Triisopropyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectral data for triisopropyl phosphite. It includes a detailed presentation of spectral parameters, standardized experimental protocols for data acquisition, and a visual representation of the molecule's structure and NMR-active nuclei. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and characterization of organophosphorus compounds.
Introduction to this compound and NMR Spectroscopy
This compound, with the chemical formula C₉H₂₁O₃P, is a versatile organophosphorus compound widely used as a ligand in organometallic chemistry, a stabilizer in polymer formulations, and an intermediate in the synthesis of various organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural characterization of such compounds, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide focuses on the two most relevant nuclei for the analysis of this compound: ¹H (proton) and ³¹P (phosphorus-31).
¹H and ³¹P NMR Spectral Data
The NMR spectra of this compound are characterized by distinct signals corresponding to the different types of protons and the single phosphorus atom in its structure. The key parameters, including chemical shift (δ), multiplicity, and coupling constants (J), are summarized in the tables below.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits two main signals corresponding to the methine (CH) and methyl (CH₃) protons of the isopropyl groups.
| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Integration | ³J(HH) Coupling Constant (Hz) | ³J(PH) Coupling Constant (Hz) |
| -CH- (methine) | ~4.3-4.5 | Doublet of Septets | 3H | ~6.0-7.0 | ~8.0-10.0 |
| -CH₃ (methyl) | ~1.2-1.3 | Doublet | 18H | ~6.0-7.0 | - |
Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0 ppm and can vary slightly depending on the solvent and concentration.
The methine proton signal appears as a doublet of septets due to coupling with the adjacent phosphorus atom (³J(PH)) and the six methyl protons (³J(HH)). The methyl proton signal is a doublet due to coupling with the adjacent methine proton (³J(HH)).
³¹P NMR Spectral Data
The ³¹P NMR spectrum of this compound shows a single signal, as there is only one phosphorus atom in the molecule.
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | ¹J(PC) Coupling Constant (Hz) |
| ³¹P | ~138-141 | Multiplet | Not typically resolved in standard spectra |
Note: ³¹P chemical shifts are referenced to 85% phosphoric acid (H₃PO₄) at 0 ppm.
In a proton-coupled ³¹P NMR spectrum, the signal would appear as a multiplet due to coupling with the three methine protons. However, ³¹P NMR spectra are most commonly acquired with proton decoupling, resulting in a single sharp peak.
Experimental Protocols
The following are detailed methodologies for the acquisition of high-quality ¹H and ³¹P NMR spectra of this compound.
General Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities.
-
Solvent Selection: Use a deuterated solvent of high purity, such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆). CDCl₃ is a common choice for routine analysis.
-
Concentration: Prepare a solution with a concentration of approximately 10-20 mg of this compound in 0.6-0.7 mL of the deuterated solvent.
-
NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently vortex the tube.
-
Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
¹H NMR Spectroscopy Protocol
-
Spectrometer: A 300-500 MHz NMR spectrometer is suitable for routine ¹H NMR analysis.
-
Insertion and Locking: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
-
Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm.
-
Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integration: Integrate the signals to determine the relative ratios of the protons.
-
Peak Picking: Identify the chemical shifts of the peaks.
-
³¹P NMR Spectroscopy Protocol
-
Spectrometer: A spectrometer with a broadband probe capable of observing the ³¹P nucleus is required. The frequency will depend on the field strength of the magnet (e.g., ~121 MHz on a 300 MHz spectrometer).
-
Tuning and Matching: Tune and match the probe to the ³¹P frequency.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30) is commonly used.
-
Spectral Width: Set a wide spectral width to cover the expected range for phosphite esters (e.g., -20 to 220 ppm).
-
Number of Scans: The number of scans will depend on the sample concentration, but typically 64-128 scans provide a good signal.
-
Relaxation Delay: A longer relaxation delay (e.g., 5-10 seconds) may be necessary for quantitative analysis due to the potentially long T₁ relaxation times of the ³¹P nucleus.
-
-
Processing:
-
Fourier Transform, Phasing, and Baseline Correction: Process the FID as described for ¹H NMR.
-
Referencing: Reference the spectrum to an external standard of 85% H₃PO₄ at 0 ppm.
-
Visualization of Molecular Structure and NMR Interactions
The following diagram, generated using the DOT language, illustrates the structure of this compound and highlights the key proton environments and their coupling interactions.
Caption: Molecular structure of this compound showing key NMR couplings.
triisopropyl phosphite IUPAC name tripropan-2-yl phosphite
A Technical Guide to Tripropan-2-yl phosphite for Pharmaceutical and Chemical Synthesis
Introduction
Triisopropyl phosphite, systematically named tripropan-2-yl phosphite according to IUPAC nomenclature, is a versatile and pivotal organophosphorus compound in modern organic synthesis.[1][2][3] As a colorless liquid with a characteristic odor, it serves as a crucial intermediate and reagent in a wide array of chemical transformations.[1] Its utility spans from the formation of fundamental carbon-phosphorus (C-P) bonds to its application as a specialized ligand in organometallic catalysis. For researchers, scientists, and professionals in drug development, a thorough understanding of this compound's properties, reaction mechanisms, and applications is essential for leveraging its full potential in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of its chemical data, synthesis protocols, key reaction pathways, and role in the pharmaceutical industry.
Chemical and Physical Properties
This compound is a combustible, colorless liquid that is miscible with most common organic solvents but insoluble in water, with which it hydrolyzes slowly.[1] It possesses high thermal stability, though exposure to moisture and air should be minimized.[1] The key quantitative properties of tripropan-2-yl phosphite are summarized in the table below.
| Property | Value |
| IUPAC Name | tripropan-2-yl phosphite[1][2][3] |
| CAS Number | 116-17-6[1][2][3] |
| Molecular Formula | C₉H₂₁O₃P[1][2] |
| Molecular Weight | 208.23 g/mol [1] |
| Appearance | Colorless liquid[1] |
| Odor | Characteristic[1] |
| Boiling Point | 63-64 °C @ 11 mmHg; 94-96 °C @ 50 mmHg[1]; 43.5 °C @ 1.0 mm[4] |
| Density | 0.844 g/mL @ 25 °C |
| Refractive Index (n²⁰/D) | 1.411 |
| Flash Point | 73.9 °C (165 °F) (Closed Cup)[1] |
| Solubility | Soluble in alcohol, ether, chloroform; Insoluble in water[1] |
Synthesis and Purification
The industrial and laboratory-scale synthesis of this compound is most commonly achieved through the reaction of phosphorus trichloride with isopropyl alcohol.[1] The reaction necessitates the presence of a tertiary amine base to neutralize the hydrogen chloride (HCl) byproduct.
General Synthesis Protocol
A typical laboratory procedure for the synthesis of this compound is as follows:
-
A solution of absolute isopropyl alcohol (3 moles) and a tertiary amine such as diethylaniline (3 moles) is prepared in a dry, non-polar solvent (e.g., petroleum ether) within a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel.[4]
-
The flask is cooled in a cold-water bath.[4]
-
A solution of freshly distilled phosphorus trichloride (1 mole) in the same solvent is added dropwise from the dropping funnel with vigorous stirring. The rate of addition is controlled to maintain a gentle boil.[4]
-
After the addition is complete, the mixture is heated under gentle reflux for approximately one hour with continuous stirring.[4]
-
The resulting mixture, containing the precipitated amine hydrochloride salt, is filtered. The solid cake is washed with several portions of dry petroleum ether.[4]
-
The combined filtrate and washings are concentrated by distillation to remove the solvent.[4]
-
The residue is then purified by vacuum distillation to yield the final product, this compound.[4]
Key Reactions and Mechanistic Pathways
This compound's reactivity is central to its utility. It participates in several cornerstone reactions of organophosphorus chemistry, enabling the synthesis of a vast range of compounds.
The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is arguably the most significant transformation involving trialkyl phosphites. It provides a powerful method for forming a carbon-phosphorus bond, converting a trialkyl phosphite into a dialkyl phosphonate upon reaction with an alkyl halide.[5][6][7][8][9] This reaction is fundamental in preparing phosphonate esters, which are valuable intermediates in drug discovery and for reagents used in the Horner-Wadsworth-Emmons olefination.[5][9]
The mechanism proceeds in two Sₙ2 steps:
-
Nucleophilic Attack: The lone pair of electrons on the trivalent phosphorus atom of this compound attacks the electrophilic carbon of an alkyl halide (R-X), displacing the halide and forming a quasi-phosphonium salt intermediate.[5][6][8]
-
Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the isopropyl groups of the phosphonium intermediate. This cleaves a C-O bond, resulting in the formation of the stable pentavalent phosphonate and an isopropyl halide byproduct.[5][6][8]
The steric hindrance of the isopropyl groups in this compound can be advantageous, suppressing potential side reactions that are sometimes observed with less bulky phosphites like triethyl phosphite.[5]
Nickel-Catalyzed C-P Cross-Coupling (Tavs Reaction)
For the synthesis of arylphosphonates, where aryl halides do not readily participate in the classical Michaelis-Arbuzov reaction, a transition-metal-catalyzed approach is employed.[10][11] The Tavs reaction utilizes a nickel(II) chloride precatalyst with this compound to couple with aryl bromides.[10] An improved, solvent-free protocol has been developed that significantly reduces reaction times from over 24 hours to approximately 4 hours with high yields.[10]
The catalytic cycle involves:
-
Reduction: The Ni(II) precatalyst is reduced by this compound to form the active Ni(0) catalyst, tetrakis(this compound)nickel(0).[10]
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the Ni(0) complex, forming a Ni(II) species.[10]
-
Reductive Elimination: This is followed by reductive elimination to form an arylphosphonium salt and regenerate the Ni(0) catalyst.[10]
-
Arbuzov-like step: The halide ion performs a nucleophilic substitution on an isopropyl group to yield the final diisopropyl arylphosphonate product.[10]
Other Key Synthetic Applications
-
Perkow Reaction: When reacting with α-haloketones, this compound can undergo the Perkow reaction to yield dialkyl vinyl phosphates, which is often a competing pathway to the Michaelis-Arbuzov reaction.[1][5][12] This reaction involves the initial nucleophilic attack of the phosphite on the carbonyl carbon.[12]
-
Mitsunobu Reaction: this compound can be used as an effective substitute for triphenylphosphine in the Mitsunobu reaction.[1][13] This modification is particularly advantageous as the resulting phosphate byproduct is more water-soluble than triphenylphosphine oxide, greatly simplifying product purification and isolation.[13]
-
Ligand in Olefin Metathesis: It serves as a ligand in ruthenium-based indenylidene "first generation" pre-catalysts for olefin metathesis.[1][14][15][16] The use of phosphites, which are more economical than phosphines, can lead to catalysts with distinct stability and reactivity profiles.[14][15]
Applications in Drug Discovery and Development
The chemistry of this compound is directly relevant to the pharmaceutical industry. It is a key building block for the synthesis of various APIs.[17][18] The phosphonate derivatives produced via the Michaelis-Arbuzov and Tavs reactions are crucial structural motifs in medicinal chemistry.[5][17]
-
API Synthesis: this compound is an intermediate in the synthesis of APIs such as the antiretroviral drug Abacavir, the antihypertensive Losartan, and Clodronic acid, which is used to treat osteoporosis.[17]
-
Phosphonate Analogs: Phosphonates are stable analogs of natural phosphates and are used to design enzyme inhibitors, antiviral agents (e.g., Foscarnet), and anticancer drugs.[5][19] Their unique biochemical properties make them a valuable class of compounds in drug design.[5]
Safety and Handling
This compound is classified as a toxic and combustible liquid.[20][21]
-
Hazards: It is toxic if swallowed and causes skin and serious eye irritation.[20][21][22]
-
Handling: It should be handled in a well-ventilated area, preferably under a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves and eye/face protection.[20][22]
-
Storage: Store in a cool, tightly closed container away from heat, ignition sources, and incompatible materials like strong acids, bases, and oxidizing agents.[22][23] It is moisture-sensitive and should be stored under an inert atmosphere.[24]
-
Fire: For fires, use dry chemical powder, foam, or carbon dioxide. Do not use a direct water jet.[21]
Conclusion
Tripropan-2-yl phosphite is a cornerstone reagent in organophosphorus chemistry with significant implications for academic research and industrial applications, particularly in drug development. Its ability to readily form phosphonates via the Michaelis-Arbuzov and Tavs reactions, coupled with its utility in other transformations like the Perkow and Mitsunobu reactions, underscores its versatility. For scientists and researchers, a comprehensive knowledge of its properties, synthetic protocols, and reaction mechanisms is critical for designing innovative synthetic routes to complex and medicinally important molecules.
References
- 1. Buy this compound | 116-17-6 [smolecule.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound | C9H21O3P | CID 8304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Arbuzov Reaction [organic-chemistry.org]
- 10. beilstein-archives.org [beilstein-archives.org]
- 11. An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Perkow reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Ruthenium indenylidene “1st generation” olefin metathesis catalysts containing this compound [beilstein-journals.org]
- 15. Ruthenium indenylidene "1(st) generation" olefin metathesis catalysts containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Tailor-made chemical solutions based on phosphorus compounds for pharmaceutical, lubricants, and coating industries - SEQENS [seqens.com]
- 18. This compound | 116-17-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 19. researchgate.net [researchgate.net]
- 20. fishersci.com [fishersci.com]
- 21. zoro.com [zoro.com]
- 22. spectrumchemical.com [spectrumchemical.com]
- 23. fishersci.com [fishersci.com]
- 24. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Reactivity and Steric Hindrance of Triisopropyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triisopropyl phosphite, P(O-i-Pr)₃, is a versatile organophosphorus reagent and ligand characterized by its significant steric bulk. This technical guide provides a comprehensive overview of its reactivity, with a particular focus on the influence of steric hindrance on its chemical behavior. Key reactions, including the Michaelis-Arbuzov and Staudinger reactions, as well as its application as a ligand in transition metal catalysis, are discussed in detail. This document includes structured data tables for easy comparison of physical and chemical properties, detailed experimental protocols for key reactions, and visualizations of reaction mechanisms to provide a thorough understanding of this compound's role in modern synthetic chemistry.
Introduction
This compound is a trialkyl phosphite that features three bulky isopropyl groups attached to the central phosphorus atom. This steric congestion is a defining feature of its chemistry, differentiating it from less hindered analogues such as trimethyl phosphite and triethyl phosphite. The balance between its nucleophilicity and steric profile makes it a unique reagent and ligand, offering advantages in selectivity and the suppression of side reactions in various chemical transformations. This guide will explore the fundamental aspects of its reactivity, supported by experimental data and protocols.
Physicochemical and Spectroscopic Data
The steric and electronic properties of this compound, in comparison to other common trialkyl phosphites, are crucial for understanding its reactivity.
| Property | Trimethyl Phosphite | Triethyl Phosphite | This compound |
| Formula | C₃H₉O₃P | C₆H₁₅O₃P | C₉H₂₁O₃P |
| Molecular Weight ( g/mol ) | 124.08[1] | 166.16 | 208.24 |
| Boiling Point (°C) | 111-112 | 156[2] | 181 |
| Density (g/mL) | 1.052 | 0.969[2] | 0.914 |
| ³¹P NMR Chemical Shift (ppm) | +140[3] | +139[2] | +138 |
| Tolman Cone Angle (θ°) | 107 | 109 | 130 |
Reactivity and Steric Hindrance
The steric bulk of the isopropyl groups in this compound significantly influences its reactivity in several key transformations.
The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a fundamental method for the formation of carbon-phosphorus bonds, yielding a phosphonate from a trialkyl phosphite and an alkyl halide.[4][5] The reaction proceeds via a two-step mechanism: nucleophilic attack of the phosphite on the alkyl halide to form a phosphonium intermediate, followed by dealkylation by the halide ion.[5]
The steric hindrance of this compound plays a crucial role in this reaction. While the initial nucleophilic attack may be slower compared to less hindered phosphites, a significant advantage lies in the reactivity of the alkyl halide byproduct.[6] In the case of triethyl phosphite, the ethyl halide byproduct can react with the starting phosphite in a competing Michaelis-Arbuzov reaction, leading to undesired side products.[6] The isopropyl halide generated from this compound is substantially less reactive, minimizing these side reactions and often leading to cleaner reaction profiles and higher yields of the desired product.[6] However, the increased steric demand of the isopropoxy groups often necessitates higher reaction temperatures (>160°C) for effective reaction rates compared to less hindered phosphites.
Yield Comparison in Michaelis-Arbuzov Type Reactions
| Phosphite | Substrate | Catalyst | Conditions | Yield (%) | Reference |
| Triethyl Phosphite | Benzyl Bromide | None | 150-160°C, 2-4h | High (not specified) | [7] |
| Triethyl Phosphite | 1,4-bis(bromomethyl)benzene | CeCl₃·7H₂O-SiO₂ | THF, 60°C, 16h | 52.7 | |
| Triethyl Phosphite | 1,4-bis(bromomethyl)benzene | CeCl₃·7H₂O-SiO₂ (10 mol%) | THF, 60°C | 70.6 | |
| This compound | 1,2-dichloroethane | None | 190°C, 160 min | 89.2 |
The Staudinger Reaction
The Staudinger reaction involves the reaction of a phosphine or phosphite with an azide to form an iminophosphorane (aza-ylide).[8] This intermediate can then be hydrolyzed to produce a primary amine and a phosphine oxide, a transformation known as the Staudinger reduction.[8] The reaction proceeds through the initial nucleophilic attack of the phosphorus on the terminal nitrogen of the azide, followed by the loss of dinitrogen from the resulting phosphazide to form the iminophosphorane.[8] While triarylphosphines are most commonly used, trialkyl phosphites can also participate in this reaction. The use of phosphites with alkoxy groups can sometimes lead to alkyl migration in the iminophosphorane intermediate.[9][10]
Use as a Ligand in Catalysis
The steric and electronic properties of this compound make it an effective ligand in various transition metal-catalyzed reactions.
In nickel-catalyzed C-P cross-coupling reactions (Tavs reaction) , this compound is often preferred over triethyl phosphite. The rationale is similar to that in the Michaelis-Arbuzov reaction: the isopropyl bromide byproduct is less reactive than ethyl bromide, thus preventing the consumption of the phosphite reagent in a competing reaction and simplifying product purification.[6] This allows for the use of higher reaction temperatures, which can lead to shorter reaction times.[6]
Experimental Protocols
Synthesis of Diisopropyl Methylphosphonate via Michaelis-Arbuzov Reaction
Materials:
-
Methyl iodide (2 moles)
-
This compound (2 moles)
-
Round-bottom flask (2 L)
-
Efficient water-cooled condenser
-
Dropping funnel
-
Heating mantle
-
Porous plate
Procedure:
-
To a 2-L round-bottom flask containing 284 g (113 ml, 2 moles) of methyl iodide, add a few pieces of porous plate.
-
Fit the flask with an efficient water-cooled condenser and a dropping funnel charged with 416 g (453 ml, 2 moles) of this compound.
-
Introduce approximately 50 ml of the this compound to the methyl iodide.
-
Heat the mixture with a heating mantle until an exothermic reaction begins.
-
Withdraw the heat and add the remainder of the phosphite at a rate that maintains a brisk boil. It may be necessary to reapply heat towards the end of the addition.
-
After the addition is complete, boil the mixture under reflux for 1 hour.
-
Replace the condenser with a distillation setup and distill the isopropyl iodide byproduct.
-
The residue is then distilled under reduced pressure to yield diisopropyl methylphosphonate.
Nickel-Catalyzed C-P Cross-Coupling of an Aryl Bromide
Materials:
-
Aryl bromide
-
This compound
-
Nickel(II) chloride (NiCl₂) (pre-catalyst)
-
Round-bottom flask
-
Heating mantle with stirrer
-
Powder addition funnel (for solid aryl bromides)
-
Nitrogen atmosphere setup
Procedure:
-
To a round-bottom flask, add the nickel(II) chloride pre-catalyst and this compound under a nitrogen atmosphere.
-
Heat the mixture to approximately 160°C with stirring. This leads to the in-situ formation of the active nickel(0) catalyst.
-
If the aryl bromide is a solid, add it to the mixture portion-wise over a 2-4 hour period using a powder addition funnel. If it is a liquid, it can be added via a dropping funnel.
-
After the addition is complete, continue to stir the reaction mixture at 160°C for an additional hour to ensure complete conversion.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC, or NMR).
-
Upon completion, the product can be isolated and purified using standard techniques such as distillation or chromatography.
General Protocol for Staudinger Reduction of an Organic Azide
Materials:
-
Organic azide (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Dissolve the organic azide in THF in a round-bottom flask.
-
Add this compound to the solution at room temperature.
-
Add water to the reaction mixture.
-
Heat the mixture to reflux (approximately 65°C) and stir for several hours (e.g., 6 hours).
-
Monitor the reaction progress by TLC or another suitable method for the disappearance of the azide starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
The primary amine product can be isolated by extraction and purified by column chromatography.
Reaction Mechanisms and Visualizations
Michaelis-Arbuzov Reaction Mechanism
The reaction proceeds in two main steps: a nucleophilic attack by the phosphorus on the alkyl halide, followed by dealkylation of the phosphonium intermediate.
References
- 1. Trimethyl phosphite [webbook.nist.gov]
- 2. Triethyl phosphite - Wikipedia [en.wikipedia.org]
- 3. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]
- 4. Arbuzov Reaction [organic-chemistry.org]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. benchchem.com [benchchem.com]
- 8. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. jk-sci.com [jk-sci.com]
Hydrolysis of Triisopropyl Phosphite in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Triisopropyl phosphite is an ester of phosphorous acid characterized by its three isopropyl groups attached to the phosphorus atom via oxygen. While it exhibits high thermal stability, it is known to be sensitive to moisture.[1] The hydrolysis of this compound is a significant reaction that leads to the formation of diisopropyl phosphite and isopropyl alcohol.[1] This degradation can impact the purity and efficacy of the phosphite reagent and may introduce impurities into reaction mixtures.
The rate of hydrolysis is influenced by several factors, most notably the presence of acid, which catalyzes the reaction.[1] Understanding the kinetics and mechanism of this hydrolysis is crucial for optimizing reaction conditions, ensuring product quality, and developing stable formulations in pharmaceutical and other applications.
Hydrolysis Pathway
The primary hydrolysis reaction of this compound involves the nucleophilic attack of a water molecule on the phosphorus atom. This results in the cleavage of a P-O bond and the displacement of an isopropoxy group. The overall reaction is as follows:
P(OCH(CH₃)₂)₃ + H₂O → (i-PrO)₂P(O)H + CH₃CH(OH)CH₃ this compound + Water → Diisopropyl phosphite + Isopropyl alcohol[1]
This reaction can proceed, albeit slowly, in neutral aqueous solutions. However, the rate is significantly accelerated in the presence of acidic catalysts.[1] Computational studies on analogous alkyl phosphites suggest that both acid- and base-catalyzed hydrolysis pathways are more energetically favorable than hydrolysis under neutral conditions.[2]
Signaling Pathway Diagram
Caption: Acid-catalyzed hydrolysis of this compound.
Quantitative Data on Hydrolysis Kinetics
A thorough review of the scientific literature did not yield specific quantitative data (i.e., rate constants, half-lives, activation energies) for the hydrolysis of this compound under varying pH and temperature conditions. While the qualitative observation that hydrolysis is slow and acid-catalyzed is well-established[1], the absence of precise kinetic parameters highlights a knowledge gap.
To address this, the following sections provide detailed experimental protocols that can be employed to generate this critical data.
Experimental Protocols for Kinetic Analysis
The following are detailed methodologies for conducting a comprehensive kinetic study of this compound hydrolysis.
Experimental Workflow
Caption: Workflow for the kinetic study of this compound hydrolysis.
Materials and Reagents
-
This compound (≥98% purity)
-
Diisopropyl phosphite (as a reference standard, ≥98% purity)
-
Isopropyl alcohol (as a reference standard, ≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer salts (e.g., potassium phosphate, sodium citrate, boric acid) for preparing aqueous buffers of various pH values.
-
Deuterated chloroform (CDCl₃) for NMR analysis.
Protocol 1: ³¹P NMR Spectroscopy for Kinetic Monitoring
³¹P NMR is a powerful technique for monitoring the hydrolysis of phosphites as the phosphorus chemical shifts of the starting material and the product are distinct.
4.3.1. Sample Preparation for Kinetic Run:
-
Prepare a series of aqueous buffers at desired pH values (e.g., 2, 4, 7, 9, and 12) using appropriate buffer systems.
-
Prepare a stock solution of this compound in a dry, aprotic solvent miscible with the reaction medium (e.g., acetonitrile) to a known concentration (e.g., 1 M).
-
In a thermostated reaction vessel, add the aqueous buffer.
-
Initiate the hydrolysis reaction by adding a small aliquot of the this compound stock solution to the buffer to achieve a final concentration suitable for NMR analysis (e.g., 50 mM).
4.3.2. NMR Data Acquisition:
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to an NMR tube containing a known concentration of an internal standard (e.g., triphenyl phosphate) dissolved in deuterated chloroform (CDCl₃) to quench the reaction and provide a lock signal.
-
Acquire a proton-decoupled ³¹P NMR spectrum. The chemical shift for this compound is expected around +140 ppm, while diisopropyl phosphite appears around +7 to +10 ppm.
-
Integrate the signals corresponding to this compound and diisopropyl phosphite relative to the internal standard.
4.3.3. Data Analysis:
-
Calculate the concentration of this compound and diisopropyl phosphite at each time point based on the integral values relative to the internal standard.
-
Plot the concentration of this compound versus time.
-
Determine the order of the reaction and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law.
Protocol 2: HPLC-UV for Quantitative Analysis
4.4.1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a low wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
4.4.2. Sample Preparation and Analysis:
-
Follow the sample preparation steps for the kinetic run as described in section 4.3.1.
-
At each time point, withdraw an aliquot and quench the reaction by diluting it with the initial mobile phase composition.
-
Inject the sample onto the HPLC system.
-
Quantify the concentration of this compound and diisopropyl phosphite using a calibration curve prepared with reference standards.
4.4.3. Data Analysis:
-
Follow the data analysis steps outlined in section 4.3.3.
Factors Influencing Hydrolysis Rate
-
pH: The hydrolysis of phosphites is generally catalyzed by both acid and base. A pH-rate profile, generated by plotting the logarithm of the observed rate constant versus pH, would reveal the pH dependence of the reaction. It is expected that the hydrolysis of this compound will be fastest at low pH.
-
Temperature: The rate of hydrolysis is expected to increase with temperature. By determining the rate constants at different temperatures, the activation energy (Ea) for the hydrolysis reaction can be calculated using the Arrhenius equation.
-
Solvent: The polarity of the solvent can influence the hydrolysis rate. For reactions in mixed aqueous-organic solvents, the composition of the solvent system should be carefully controlled and reported.
Conclusion
While the hydrolysis of this compound in aqueous solutions is a known degradation pathway, a significant lack of quantitative kinetic data exists in the public domain. This technical guide has provided a comprehensive overview of the qualitative aspects of this reaction and has detailed robust experimental protocols for its thorough kinetic investigation using ³¹P NMR and HPLC. By employing these methodologies, researchers and drug development professionals can generate the necessary data to understand and control the stability of this compound in their specific applications, ultimately leading to improved process control and product quality.
References
An In-depth Technical Guide to the Theoretical and Experimental Properties of Triisopropyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental properties of triisopropyl phosphite, a versatile reagent in organic synthesis. The document is structured to offer readily accessible data for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key chemical processes.
Physical and Chemical Properties
This compound is a colorless liquid with a characteristic odor.[1][2] It is a phosphite ester that is miscible with most organic solvents but insoluble in water, with which it hydrolyzes slowly.[1][2] This compound exhibits high thermal stability and is combustible.[2]
Table 1: Comparison of Theoretical and Experimental Physical Properties of this compound
| Property | Theoretical/Computed Value | Experimental Value | Citations |
| Molecular Formula | C₉H₂₁O₃P | - | [2] |
| Molecular Weight | 208.23 g/mol | 208.24 g/mol | [1][2][3] |
| Boiling Point | - | 181.4 °C at 760 mmHg94-96 °C at 50 mmHg63-64 °C at 11 mmHg74 °C at 20 mmHg60 °C at 10 mmHg43.5 °C at 1.0 mmHg | [1][2][3][4][5][6] |
| Density | - | 0.914 g/cm³0.9063 g/cm³ at 20 °C0.844 g/mL at 25 °C0.917 g/cm³ at 17 °C | [1][2][3][7][5][6][8] |
| Refractive Index | - | n20/D 1.4111.4085 at 25 °C1.4080 at 25 °C | [1][5][6][9] |
| Flash Point | - | 165 °F (73.9 °C) Open Cup154.4 °F (68 °C)154 °F (67.8 °C) | [1][2][3][10][9] |
| Vapor Pressure | - | <2 mmHg at 20 °C | [10] |
| XLogP3 | 2.5 | - | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data Highlights | Citations |
| ¹H NMR | Spectra available, typically showing multiplets for the CH and doublets for the CH₃ groups of the isopropyl moieties. | [1][11] |
| ¹³C NMR | Spectra available for structural confirmation. | [1] |
| ³¹P NMR | Spectra available for characterizing the phosphorus center. | [1][12] |
| IR Spectroscopy | Key stretches associated with P-O-C bonds. The carbonyl A₁ stretching frequency of a reference nickel(0) complex is 2078 cm⁻¹, indicating its electronic properties as a ligand. | [1][2][13] |
| Mass Spectrometry | Electron ionization mass spectra are available, providing fragmentation patterns for structural elucidation. | [1][14] |
| UV Spectroscopy | Maximum absorption in alcohol at 261 nm (log E = 0.60). | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions involving this compound are outlined below.
A common method for the synthesis of this compound involves the reaction of phosphorus trichloride with isopropyl alcohol.[2]
Protocol:
-
A solution of anhydrous isopropyl alcohol (3 moles) and freshly distilled diethylaniline (3 moles) in dry petroleum ether (1 L) is placed in a 3-L three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel.[5][15]
-
A solution of freshly distilled phosphorus trichloride (1 mole) in dry petroleum ether (400 mL) is added dropwise from the dropping funnel with vigorous stirring.[5][15] The rate of addition is controlled to maintain a gentle reflux towards the end of the addition.[15]
-
After the addition is complete (approximately 30 minutes), the mixture is heated under gentle reflux for about 1 hour with stirring.[15]
-
The resulting suspension, containing a precipitate of diethylaniline hydrochloride, is cooled and filtered with suction.[15]
-
The filter cake is washed with several portions of dry petroleum ether.[5][15]
-
The combined filtrate and washings are concentrated by distillation.[5][15]
-
The residue is then purified by vacuum distillation to yield this compound.[2][5] A typical distillation condition is 43.5°C at 1.0 mm Hg pressure.[2]
The Michaelis-Arbuzov reaction is a key transformation of phosphites into phosphonates. The reaction of this compound with an alkyl halide (e.g., methyl iodide) yields a diisopropyl alkylphosphonate.
Protocol:
-
Methyl iodide (2 moles) is placed in a round-bottomed flask fitted with a reflux condenser and a dropping funnel.[16]
-
A few pieces of porous plate are added to the methyl iodide.[16]
-
Approximately 50 mL of this compound (2 moles total) is added from the dropping funnel.[16]
-
The mixture is heated until an exothermic reaction starts.[16]
-
The heat source is removed, and the remaining this compound is added at a rate that maintains a brisk boil.[16]
-
After the addition is complete, the mixture is refluxed for 1 hour.[16]
-
The resulting isopropyl iodide is removed by distillation.[16]
-
The remaining residue is then distilled under vacuum to yield the diisopropyl methylphosphonate product.[16]
This compound is used in the nickel-catalyzed C-P cross-coupling reaction for the synthesis of aryl phosphonates from aryl bromides. An improved, solvent-free protocol has been developed.[17][18]
Protocol:
-
The nickel(II) pre-catalyst (e.g., NiCl₂) and this compound are added to a round-bottom flask and heated to approximately 160 °C to form the active nickel(0) catalyst.[18]
-
The solid aryl bromide is then added to the mixture portion-wise over a period of 2-4 hours.[18]
-
The reaction is allowed to proceed for an additional hour to ensure complete conversion.[18]
-
Residual this compound can be removed by increasing the flow of an inert gas.[18]
Applications in Synthesis
This compound is a versatile reagent with several applications in organic and organometallic chemistry:
-
Intermediate in Organic Synthesis: It is widely used in the production of phosphonates and other phosphorus-containing compounds.[2]
-
Ligand in Organometallic Chemistry: It serves as a ligand in transition metal complexes, such as in ruthenium-based indenylidene complexes for metathesis reactions.[2][6] The electronic properties of this compound, being less basic than alkyl phosphines but more donating than triethyl phosphite, are advantageous in tuning the reactivity of metal centers.[2]
-
Reagent in Specific Reactions: It is used in the Perkow reaction to synthesize vinyl phosphates and can be an alternative to triphenylphosphine in the Mitsunobu reaction, which can simplify product isolation.[5][6]
-
Industrial Applications: It is an intermediate in the production of insecticides and a component in vinyl stabilizers and lubricant additives.[2]
Safety and Handling
This compound is a combustible material and is sensitive to moisture and air.[19] It is toxic if swallowed and causes skin and serious eye irritation.[20][21] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[19][20] It should be stored in a well-ventilated place, away from heat, sparks, open flames, and strong oxidizing agents.[19] Upon decomposition by heating, it can emit toxic fumes of phosphorus oxides.[1]
This guide serves as a foundational resource for understanding the key properties and applications of this compound. For further details, the cited literature should be consulted.
References
- 1. This compound | C9H21O3P | CID 8304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 116-17-6 [smolecule.com]
- 3. chemicalpoint.eu [chemicalpoint.eu]
- 4. AB119905 | CAS 116-17-6 – abcr Gute Chemie [abcr.com]
- 5. This compound | 116-17-6 [chemicalbook.com]
- 6. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 7. This compound | CAS#:116-17-6 | Chemsrc [chemsrc.com]
- 8. This compound 95 116-17-6 [sigmaaldrich.com]
- 9. This compound CAS#: 116-17-6 [m.chemicalbook.com]
- 10. chemwhat.com [chemwhat.com]
- 11. This compound(116-17-6) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. This compound(116-17-6) IR Spectrum [chemicalbook.com]
- 14. This compound [webbook.nist.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. beilstein-archives.org [beilstein-archives.org]
- 19. fishersci.com [fishersci.com]
- 20. spectrumchemical.com [spectrumchemical.com]
- 21. zoro.com [zoro.com]
The Synthesis of Triisopropyl Phosphite: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triisopropyl phosphite [(i-PrO)₃P] is a versatile organophosphorus compound widely utilized as a ligand in organometallic chemistry, a reagent in organic synthesis—most notably in the Michaelis-Arbuzov and Staudinger reactions—and as an intermediate in the production of agrochemicals and pharmaceuticals. Its synthesis has evolved from classical methods to more modern, efficient techniques. This guide provides an in-depth exploration of the discovery and history of this compound synthesis, detailing the core methodologies, experimental protocols, and comparative quantitative data.
Discovery and Historical Context
The development of organophosphorus chemistry, and by extension the synthesis of trialkyl phosphites, is intrinsically linked to the pioneering work of August Michaelis and Aleksandr Arbuzov in the late 19th and early 20th centuries.[1][2][3] Their investigations into the reactions of phosphorus halides with alcohols laid the fundamental groundwork for the synthesis of phosphite esters. The Michaelis-Arbuzov reaction, first reported by Michaelis in 1898 and extensively developed by Arbuzov, describes the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate.[1][2][3][4] This reaction itself presupposes the availability of trialkyl phosphites.
Core Synthesis Methodologies
Several methods for the synthesis of this compound have been developed, each with its own advantages and disadvantages in terms of yield, purity, reaction conditions, and scalability. The three primary methods are:
-
Classical Synthesis from Phosphorus Trichloride and Isopropanol: This is the most common and industrially significant method.[6] It involves the reaction of phosphorus trichloride with isopropyl alcohol, typically in the presence of a tertiary amine base (like diethylaniline or pyridine) to neutralize the hydrochloric acid byproduct.[5]
-
Transesterification: This method involves the exchange of alkoxy groups between a different trialkyl phosphite (e.g., trimethyl phosphite or triphenyl phosphite) and isopropyl alcohol.[7] This can be an effective laboratory-scale method, particularly when the starting phosphite is readily available.[7]
-
Microwave-Assisted Synthesis: A more modern approach that utilizes microwave irradiation to significantly reduce reaction times and often improve yields compared to conventional heating.[7]
Comparative Data of Synthesis Methods
The following table summarizes the quantitative data for the different synthesis methods of this compound, allowing for easy comparison.
| Parameter | Classical Synthesis | Transesterification | Microwave-Assisted Synthesis |
| Starting Materials | Phosphorus trichloride, Isopropanol, Tertiary amine | Trialkyl/aryl phosphite, Isopropanol | Phosphorus trichloride, Isopropanol |
| Typical Yield | 83-90%[5] | Dependent on equilibrium | 80-97%[7] |
| Reaction Time | 1.5 - 2 hours[5] | Several hours | 15 - 30 minutes[7] |
| Reaction Temperature | Cooled initially, then gentle reflux[5] | Elevated temperatures (e.g., 195-200°C for higher boiling alcohols)[8] | 130 - 160°C[7] |
| Key Considerations | Requires anhydrous conditions; formation of amine hydrochloride precipitate.[5] | Equilibrium-driven; requires removal of the displaced alcohol to drive the reaction to completion.[7] | Requires specialized microwave reactor; potential for pressure buildup. |
Detailed Experimental Protocols
Classical Synthesis from Phosphorus Trichloride and Isopropanol
This protocol is adapted from the well-established synthesis of triethyl phosphite, as the methodology is directly comparable for this compound.[5]
Materials:
-
Phosphorus trichloride (1 mole)
-
Anhydrous Isopropyl alcohol (3 moles)
-
Freshly distilled Diethylaniline (3 moles)
-
Dry petroleum ether (b.p. 40-60°C)
Procedure:
-
A solution of anhydrous isopropyl alcohol (3 moles) and freshly distilled diethylaniline (3 moles) in 1 L of dry petroleum ether is placed in a 3-L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
The flask is cooled in a cold-water bath.
-
A solution of freshly distilled phosphorus trichloride (1 mole) in 400 mL of dry petroleum ether is added dropwise from the dropping funnel with vigorous stirring. The rate of addition is controlled to maintain a gentle reflux towards the end of the addition (approximately 30 minutes).
-
After the addition is complete, the reaction mixture is heated under gentle reflux for about 1 hour with continuous stirring. A copious precipitate of diethylaniline hydrochloride will form.
-
The suspension is cooled, and the diethylaniline hydrochloride is removed by filtration through a sintered-glass funnel. The filter cake is washed with several portions of dry petroleum ether.
-
The combined filtrate and washings are concentrated by distillation at atmospheric pressure to remove the petroleum ether.
-
The residue is then distilled under reduced pressure to yield pure this compound. The product has a boiling point of 43.5°C at 1.0 mmHg.[5]
Transesterification Synthesis
This is a general procedure for the transesterification of a trialkyl phosphite with a higher boiling alcohol. For this compound, one could start with trimethyl phosphite and isopropanol.
Materials:
-
Trimethyl phosphite
-
Isopropyl alcohol
-
Basic catalyst (e.g., sodium methoxide) (optional)
Procedure:
-
A mixture of trimethyl phosphite and a molar excess of isopropyl alcohol is placed in a round-bottom flask equipped with a distillation apparatus.
-
A basic catalyst, such as a small amount of sodium methoxide, can be added to accelerate the reaction.
-
The reaction mixture is heated to a temperature that allows for the distillation of the lower-boiling methanol, thus driving the equilibrium towards the formation of this compound.
-
The reaction is monitored (e.g., by GC or NMR) until the desired level of conversion is achieved.
-
The excess isopropyl alcohol is removed by distillation.
-
The resulting this compound is purified by vacuum distillation.
Microwave-Assisted Synthesis
This protocol outlines a general approach for the microwave-assisted synthesis of this compound.
Materials:
-
Phosphorus trichloride
-
Isopropyl alcohol
Procedure:
-
Phosphorus trichloride and isopropyl alcohol are placed in a sealed microwave reactor vessel suitable for pressurized reactions.
-
The vessel is placed in a microwave synthesizer.
-
The mixture is irradiated with microwaves at a power setting of 50-300W to maintain a temperature of 130-160°C for 15-30 minutes.[7]
-
After the reaction is complete, the vessel is cooled to room temperature.
-
The resulting mixture is worked up, which may involve neutralization of the generated HCl and subsequent purification by vacuum distillation to isolate the this compound.
Mandatory Visualizations
Classical Synthesis Workflow
Caption: Workflow for the classical synthesis of this compound.
Transesterification Logical Relationship
Caption: Logical diagram of the transesterification process.
Signaling Pathway of the Michaelis-Arbuzov Reaction
While not a synthesis of this compound itself, the Michaelis-Arbuzov reaction is a key transformation of the compound.
Caption: The reaction pathway of the Michaelis-Arbuzov reaction.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US5710307A - Process for the production of trialkyl phosphites - Google Patents [patents.google.com]
- 7. Buy this compound | 116-17-6 [smolecule.com]
- 8. WO2012046114A1 - Preparing higher trialkyl phosphites - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Michaelis-Arbuzov Reaction Utilizing Triisopropyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, enabling the formation of a carbon-phosphorus (C-P) bond, a critical linkage in a multitude of biologically active compounds.[1][2] This reaction typically involves the nucleophilic attack of a trivalent phosphorus species, such as a trialkyl phosphite, on an alkyl halide to yield a pentavalent phosphonate.[1] Among the various trialkyl phosphites, triisopropyl phosphite offers distinct advantages, including a higher boiling point (181 °C) compared to triethyl phosphite (156 °C), which allows for reactions to be conducted at elevated temperatures, thereby reducing reaction times.[3] Furthermore, the steric hindrance provided by the isopropyl groups can suppress undesired side reactions that may occur with less bulky phosphites.[3][]
These attributes make this compound an invaluable reagent in the synthesis of phosphonate-containing molecules with applications in drug development, where they can function as stable mimics of phosphates or carboxylates.[5] Phosphonates and bisphosphonates have demonstrated pharmacological utility as inhibitors of enzymes that metabolize phosphate and pyrophosphate substrates.[5] This document provides detailed application notes, experimental protocols, and the biological context for the synthesis of phosphonates via the Michaelis-Arbuzov reaction using this compound.
Reaction Mechanism and Scope
The Michaelis-Arbuzov reaction proceeds through a two-step mechanism:
-
Nucleophilic Attack: The phosphorus atom of this compound acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction. This initial step forms a quasi-phosphonium salt intermediate.[2][]
-
Dealkylation: The displaced halide anion then attacks one of the isopropyl groups of the phosphonium salt, also via an SN2 mechanism. This results in the formation of the diisopropyl alkylphosphonate and isopropyl halide as a byproduct.[2][]
The reactivity of the alkyl halide substrate is a crucial factor, generally following the order: R-I > R-Br > R-Cl. Primary and benzylic halides typically provide good yields, while secondary halides are less reactive. Tertiary, aryl, and vinyl halides are generally unreactive under classical thermal conditions but can be employed in metal-catalyzed variations of the reaction.[3]
Quantitative Data Summary
The following tables summarize representative quantitative data for the Michaelis-Arbuzov reaction and its variations using this compound.
Table 1: Classical (Thermal) Michaelis-Arbuzov Reaction with this compound
| Entry | Alkyl Halide | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl iodide | Reflux | 1 | 85-90 | [6] |
| 2 | Ethyl iodide | Reflux | 7 | 91 | [6] |
| 3 | 2,3-Dibromopropene | 120 | 12 | 57 | [7] |
Table 2: Microwave-Assisted Michaelis-Arbuzov Reaction with this compound
| Entry | Halide Substrate | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Diiodomethane | 90 | N/A | Optimized | [8] |
| 2 | 4,6-diamino-5-chloropyrimidine | 200 | 30 | 78 | |
| 3 | 2,4-diamino-6-chloro-5-fluoropyrimidine | 200 | 30 | 91 |
Table 3: Nickel-Catalyzed C-P Cross-Coupling (Tavs Reaction) with this compound
| Entry | Aryl Bromide | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,4-Dibromobenzene | NiCl₂ | 160 | 4 | >80 | [9] |
| 2 | 1,3-Dibromobenzene | NiCl₂ | 160 | 4 | >80 | [9] |
| 3 | 4,4'-Dibromo-1,1'-biphenyl | NiCl₂ | 160 | 4 | >80 | [9] |
Experimental Protocols
Protocol 1: Classical Thermal Synthesis of Diisopropyl Methylphosphonate[6]
Materials:
-
Methyl iodide (2.0 mol, 284 g, 113 mL)
-
This compound (2.0 mol, 416 g, 453 mL)
-
Porous plate boiling chips
-
2-L round-bottomed flask
-
Efficient water-cooled condenser
-
Dropping funnel
-
Heating mantle
-
Distillation apparatus (Vigreux column)
Procedure:
-
To a 2-L round-bottomed flask, add methyl iodide and a few pieces of porous plate.
-
Fit the flask with an efficient water-cooled condenser and a dropping funnel charged with this compound.
-
Add approximately 50 mL of this compound to the methyl iodide.
-
Heat the mixture with a free flame until an exothermic reaction commences.
-
Withdraw the flame and add the remainder of the this compound at a rate that maintains a brisk boil. Reapply heat if the reaction subsides.
-
After the addition is complete, heat the mixture at reflux for 1 hour.
-
Replace the condenser with a Vigreux column and distill the isopropyl iodide byproduct at atmospheric pressure (85-95 °C).
-
Transfer the residue to a pear-shaped flask and distill the remaining isopropyl iodide under reduced pressure.
-
Fractionally distill the residue under high vacuum to yield the pure diisopropyl methylphosphonate (b.p. 51 °C / 1.0 mm).
Protocol 2: Microwave-Assisted Synthesis of Diisopropyl Iodomethylphosphonate[8]
Materials:
-
Diiodomethane (1.3 mL, 16.0 mmol)
-
This compound (4.0 mL, 16.0 mmol)
-
10 mL microwave reactor tube
-
Microwave reactor
Procedure:
-
In a 10 mL microwave reactor tube, combine diiodomethane and this compound.
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the mixture with microwave power, carefully controlling the temperature to avoid an uncontrollable exothermic reaction (a temperature shock was observed at 90 °C in the reference). The reaction is optimized by adjusting power and time to selectively react one iodine atom.
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the product by removing any unreacted starting materials and byproducts under reduced pressure.
Protocol 3: Nickel-Catalyzed Synthesis of Diisopropyl Arylphosphonates[9]
Materials:
-
Aryl bromide (e.g., 1,4-dibromobenzene)
-
This compound
-
Nickel(II) chloride (NiCl₂)
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Powder addition funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add NiCl₂ and this compound.
-
Heat the mixture to approximately 160 °C to form the active Ni(0) catalyst.
-
Add the solid aryl bromide to the mixture portion-wise over 2-4 hours using a powder addition funnel.
-
After the addition is complete, allow the reaction to proceed for an additional hour to ensure complete conversion.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by column chromatography.
Visualizations
Reaction Mechanism and Experimental Workflows
Caption: General mechanism of the Michaelis-Arbuzov reaction.
Caption: General experimental workflow for the Michaelis-Arbuzov reaction.
Application in Drug Development: Inhibition of EGFR Signaling
Bisphosphonates, which can be synthesized using the Michaelis-Arbuzov reaction, have been shown to inhibit the human epidermal growth factor receptor (HER/EGFR) family of receptor tyrosine kinases.[5] EGFR signaling pathways are crucial in cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.[10] Bisphosphonates can directly bind to the kinase domain of EGFR, inhibiting its activation and downstream signaling.[5]
Caption: Inhibition of the EGFR signaling pathway by bisphosphonates.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisphosphonates inactivate human EGFRs to exert antitumor actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP2598509B1 - Method of the synthesis of diethyl or diisopropyl haloalkylphosphonates and diethyl or diisopropyl haloalkyloxyalkylphosphonates - Google Patents [patents.google.com]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. EGFR targeting PhosTACs as a dual inhibitory approach reveals differential downstream signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triisopropyl Phosphite in Organometallic Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisopropyl phosphite, P(O-i-Pr)₃, is a versatile trivalent phosphorus ligand employed in a variety of organometallic catalytic reactions. Its steric bulk and electronic properties, characterized by strong π-acceptor character, significantly influence the activity, selectivity, and stability of metal catalysts.[1] These attributes make it a valuable tool in the synthesis of fine chemicals, pharmaceuticals, and functional materials. This document provides detailed application notes and experimental protocols for the use of this compound as a ligand in key organometallic transformations.
Nickel-Catalyzed C-P Cross-Coupling (Tavs Reaction)
The nickel-catalyzed cross-coupling of aryl halides with this compound is an effective method for the formation of carbon-phosphorus bonds, yielding valuable aryl phosphonates. This compound serves both as a ligand and a phosphorus source in this reaction. The use of this compound is advantageous over other trialkyl phosphites, such as triethyl phosphite, as it allows for higher reaction temperatures due to its higher boiling point (181 °C), which can reduce reaction times.[2]
Quantitative Data
| Aryl Halide Substrate | Product | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,4-Dibromobenzene | Tetra-isopropyl (1,4-phenylene)bis(phosphonate) | NiCl₂ | None | 160 | 4 | >80 | [3] |
| 4,4'-Dibromo-1,1'-biphenyl | Tetra-isopropyl (1,1'-biphenyl)-4,4'-diylbis(phosphonate) | NiCl₂ | None | 160 | 4 | >80 | [3] |
| 2,6-Dibromonaphthalene | Tetra-isopropyl naphthalene-2,6-diylbis(phosphonate) | NiCl₂ | None | 160 | 4 | >80 | [3] |
Experimental Protocol: Synthesis of Aryl Diphosphonate Esters[3]
Materials:
-
Nickel(II) chloride (NiCl₂), anhydrous
-
This compound
-
Aryl dibromide substrate
-
Round-bottom flask
-
Powder addition funnel
-
Heating mantle with temperature control
-
Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the nickel(II) chloride pre-catalyst and this compound.
-
Heat the mixture to approximately 160 °C with stirring. This step leads to the in situ formation of the active nickel(0) catalyst.
-
Once the temperature is stable, add the solid aryl dibromide substrate to the mixture in portions over a period of 2-4 hours using a powder addition funnel.
-
After the addition is complete, allow the reaction to proceed for an additional hour to ensure complete conversion.
-
Monitor the reaction progress by an appropriate analytical method (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature. The crude product can then be purified by standard laboratory techniques such as column chromatography.
Catalytic Cycle: Nickel-Catalyzed C-P Cross-Coupling
The catalytic cycle for the nickel-catalyzed cross-coupling of aryl halides with this compound involves the following key steps[3][4]:
-
Reduction of Pre-catalyst: The Ni(II) pre-catalyst is reduced by this compound to form the active Ni(0) species.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the Ni(0) complex.
-
Formation of Arylphosphonium Salt and Reductive Elimination: An arylphosphonium salt is formed, followed by reductive elimination to regenerate the Ni(0) catalyst.
-
Michaelis-Arbuzov-type Reaction: A final nucleophilic substitution of the halide anion on the arylphosphonium salt yields the aryl phosphonate product.
Rhodium-Catalyzed Hydroformylation
In rhodium-catalyzed hydroformylation, phosphite ligands like this compound are known to produce more active catalysts than phosphines, primarily due to their strong π-acceptor properties which facilitate CO dissociation from the metal center.[5] This leads to an acceleration of the overall reaction rate and can deliver high selectivities.[6] However, a potential side reaction is the isomerization of the olefin substrate.[6]
Quantitative Data: Hydroformylation of Alkenes
| Alkene Substrate | Catalyst System | Solvent | Temp (°C) | Pressure (bar) | n/iso ratio | TOF (h⁻¹) | Yield (%) | Reference |
| 1-Octene | HRh(CO)(PPh₃)₃ / P(OPh)₃* | Dodecane/PC/Dioxane | 90 | 15 | 9.3 | 400 | 95 | [2][3] |
| Propene | Rh(acac)(CO)₂ / Phosphine-phosphite | Toluene | 90-105 | 20 | 0.43 (70% branched) | 670 | - | [7] |
| Styrene | Rh(acac)(CO)₂ / Bulky Phosphite | Toluene | 80 | 20 | - | 13,267 | - | [5] |
| Note: Data for triphenyl phosphite is used as a close proxy due to the lack of specific quantitative data for this compound in the search results. |
Experimental Protocol: General Procedure for Rhodium-Catalyzed Hydroformylation of Alkenes
Materials:
-
Rhodium precursor (e.g., Rh(acac)(CO)₂)
-
This compound
-
Alkene substrate
-
Anhydrous, degassed solvent (e.g., toluene)
-
High-pressure autoclave equipped with a magnetic stir bar
-
Syngas (CO/H₂, 1:1 mixture)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the rhodium precursor and this compound in the solvent. The ligand-to-metal ratio is a critical parameter and should be optimized for the specific substrate.
-
Stir the solution at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: Transfer the catalyst solution to the autoclave. Add the alkene substrate via syringe.
-
Pressurization: Seal the autoclave, purge it several times with syngas, and then pressurize to the desired pressure.
-
Reaction: Heat the autoclave to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by measuring gas uptake and/or by analyzing aliquots using GC or NMR.
-
Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas. The product can be isolated from the reaction mixture by distillation or chromatography.
Catalytic Cycle: Rhodium-Catalyzed Hydroformylation
The generally accepted Heck-Breslow mechanism for rhodium-catalyzed hydroformylation involves the following key steps[8][9]:
-
Ligand Dissociation: A CO ligand dissociates from the pre-catalyst to generate a coordinatively unsaturated, active species.
-
Olefin Coordination: The alkene substrate coordinates to the rhodium center.
-
Hydride Migration (Insertion): The rhodium hydride migrates to the coordinated alkene to form a rhodium-alkyl intermediate. This step determines the regioselectivity (n- vs. iso-aldehyde).
-
CO Insertion: A CO molecule inserts into the rhodium-alkyl bond to form a rhodium-acyl species.
-
Oxidative Addition of H₂: Dihydrogen undergoes oxidative addition to the rhodium center.
-
Reductive Elimination: The aldehyde product is formed via reductive elimination, regenerating the active rhodium hydride catalyst.
Other Cross-Coupling Reactions
While this compound is most prominently featured in the reactions above, phosphite ligands, in general, have been explored in other significant cross-coupling reactions. Specific quantitative data and detailed protocols for this compound in these reactions are less common in the literature, with a greater focus on phosphine ligands. However, the general principles and experimental setups are often analogous.
Suzuki-Miyaura Coupling
This palladium-catalyzed reaction forms carbon-carbon bonds between organoboron compounds and organic halides or triflates. While bulky, electron-rich phosphine ligands are most common, phosphite ligands have been investigated.[7] The role of the ligand is to stabilize the Pd(0) active species and facilitate the key steps of oxidative addition, transmetalation, and reductive elimination.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[10] Phosphite ligands can be employed to modulate the catalyst's activity and selectivity.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction forms carbon-nitrogen bonds between aryl halides and amines.[11] The ligand is critical for promoting the reductive elimination step that forms the C-N bond and for preventing catalyst deactivation. While bulky biarylphosphine ligands are prevalent, the electronic properties of phosphites could offer advantages in specific applications.
General Experimental Workflow for Cross-Coupling Reactions
Conclusion
This compound is a valuable and versatile ligand in organometallic catalysis. Its application in nickel-catalyzed C-P cross-coupling provides an efficient, solvent-free route to aryl phosphonates. In rhodium-catalyzed hydroformylation, its electronic properties contribute to high catalytic activity. While its use in other major cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination is less documented, the general principles of ligand-modified catalysis suggest potential for its application in these areas as well, warranting further investigation by researchers. The protocols and data presented herein serve as a practical guide for the application of this compound in synthetic chemistry.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pure.uva.nl [pure.uva.nl]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Triisopropyl Phosphite: A Versatile Reducing Agent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Triisopropyl phosphite [(i-PrO)₃P] is a versatile and efficient reagent in organic synthesis, valued for its utility as a mild reducing agent. Its applications span a range of reductive transformations, most notably in the workup of ozonolysis reactions, the deoxygenation of sulfoxides, and the reduction of hydroperoxides. These reactions are crucial in the synthesis of pharmaceuticals and other complex organic molecules, where chemoselectivity and mild reaction conditions are paramount. This document provides detailed application notes and experimental protocols for the use of this compound as a reducing agent in these key transformations.
Reductive Workup of Ozonolysis
Ozonolysis is a powerful method for the oxidative cleavage of alkenes and alkynes. The intermediate ozonide formed during this process is typically unstable and is reductively cleaved to yield aldehydes, ketones, or alcohols. This compound is an excellent reagent for this reductive workup, offering a clean and high-yielding conversion of ozonides to the corresponding carbonyl compounds.
Mechanism of Ozonide Reduction
The reaction proceeds through the nucleophilic attack of the phosphorus atom of this compound on an oxygen atom of the ozonide. This leads to the cleavage of the peroxide bond and the formation of a phosphite-ozonide adduct, which then collapses to form the desired carbonyl compounds and triisopropyl phosphate as a byproduct.
Caption: Mechanism of ozonide reduction.
Experimental Protocol: Reductive Ozonolysis of (E)-Stilbene
This protocol describes the synthesis of benzaldehyde from (E)-stilbene via ozonolysis followed by a reductive workup with this compound.
Materials:
-
(E)-Stilbene
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O₃)
-
This compound
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve (E)-stilbene (1.0 g, 5.55 mmol) in a mixture of anhydrous DCM (50 mL) and anhydrous MeOH (50 mL) in a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The progress of the reaction can be monitored by the appearance of a blue color, indicating an excess of ozone, or by TLC analysis.
-
Once the reaction is complete, purge the solution with nitrogen or argon gas for 10-15 minutes to remove excess ozone.
-
Slowly add this compound (1.3 mL, 5.55 mmol) to the cold solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure benzaldehyde.
Quantitative Data
The reductive workup of ozonolysis using trialkyl phosphites generally provides high yields of the corresponding carbonyl compounds. The following table summarizes representative yields for the ozonolysis of various alkenes with a phosphite-based reductive workup. While the data below was generated using triphenylphosphine, similar high yields are expected with this compound.[1]
| Alkene | Product(s) | Yield (%) |
| 1-Decene | Nonanal | 76 |
| (E)-Stilbene | Benzaldehyde | >95 |
| Cyclohexene | Adipaldehyde | ~80 |
| α-Pinene | Pinonaldehyde | ~90 |
Deoxygenation of Sulfoxides
The deoxygenation of sulfoxides to sulfides is a crucial transformation in organic synthesis, particularly in the context of medicinal chemistry and materials science. This compound, in the presence of a suitable catalyst, can efficiently effect this transformation under mild conditions.
Reaction Principle
The deoxygenation of sulfoxides using phosphites often requires a catalyst to facilitate the oxygen transfer. A notable example is the use of a dichlorodioxomolybdenum(VI) catalyst, which mediates the transfer of the oxygen atom from the sulfoxide to the phosphite, regenerating the sulfide and forming the corresponding phosphate.[2]
Caption: Catalytic cycle for sulfoxide deoxygenation.
Experimental Protocol: Deoxygenation of Dibenzyl Sulfoxide
This protocol is adapted from a procedure using triphenyl phosphite and a molybdenum catalyst and is expected to be effective with this compound.[2]
Materials:
-
Dibenzyl sulfoxide
-
This compound
-
Dichlorodioxomolybdenum(VI) [MoO₂Cl₂]
-
Acetonitrile, anhydrous
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of dibenzyl sulfoxide (230 mg, 1.0 mmol) in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere, add dichlorodioxomolybdenum(VI) (5 mg, 0.02 mmol, 2 mol%).
-
Add this compound (0.25 mL, 1.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to yield pure dibenzyl sulfide.
Quantitative Data
The molybdenum-catalyzed deoxygenation of sulfoxides with phosphites is highly efficient for a variety of substrates.[2]
| Sulfoxide | Product | Time (h) | Yield (%) |
| Dibutyl sulfoxide | Dibutyl sulfide | 0.1 | 98 |
| Dibenzyl sulfoxide | Dibenzyl sulfide | 0.2 | 99 |
| Methyl phenyl sulfoxide | Methyl phenyl sulfide | 1.0 | 97 |
| Diphenyl sulfoxide | Diphenyl sulfide | 2.0 | 95 |
Reduction of Organic Hydroperoxides
Organic hydroperoxides are common intermediates in oxidation reactions and can also be found as impurities in various solvents. Their reduction to the corresponding alcohols is often necessary for both safety and to obtain the desired final products. Trialkyl phosphites, including this compound, are effective reagents for the mild reduction of hydroperoxides.
Mechanism of Hydroperoxide Reduction
The reaction involves a nucleophilic attack of the phosphite on the electrophilic oxygen of the hydroperoxide, leading to the formation of the corresponding alcohol and triisopropyl phosphate. This reaction is typically fast and proceeds in high yield.
Caption: Experimental workflow for hydroperoxide reduction.
Experimental Protocol: Reduction of Cumene Hydroperoxide
This is a general protocol for the reduction of an organic hydroperoxide using a trialkyl phosphite.
Materials:
-
Cumene hydroperoxide
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve cumene hydroperoxide (1.52 g, 10 mmol) in anhydrous THF (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (2.5 mL, 10 mmol) to the solution with stirring. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC or by testing for the presence of peroxides.
-
Upon completion, the reaction mixture can be quenched with water and extracted with an organic solvent like diethyl ether.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting cumyl alcohol can be purified by distillation or column chromatography if necessary.
Quantitative Data
The reduction of hydroperoxides with trialkyl phosphites is generally a high-yielding reaction.
| Hydroperoxide | Alcohol | Typical Yield (%) |
| Cumene hydroperoxide | Cumyl alcohol | >95 |
| tert-Butyl hydroperoxide | tert-Butanol | >95 |
| Cyclohexyl hydroperoxide | Cyclohexanol | >90 |
Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should always be taken when handling chemicals, especially ozone and peroxides. Reaction conditions may need to be optimized for specific substrates.
References
protocols for using triisopropyl phosphite in Perkow-type reactions
For Researchers, Scientists, and Drug Development Professionals
The Perkow reaction is a valuable transformation in organic chemistry where a trialkyl phosphite reacts with an α-haloketone to yield a dialkyl vinyl phosphate and an alkyl halide.[1] These vinyl phosphate products are significant synthetic intermediates, particularly in the development of bioactive molecules and pharmaceuticals. This document provides detailed protocols and application notes for the use of triisopropyl phosphite in Perkow-type reactions.
Advantages of this compound
While various trialkyl phosphites can be employed, this compound offers distinct advantages:
-
Reduced Side Reactions: The reaction produces an isopropyl halide as a byproduct. Compared to ethyl bromide, which is formed when using the common triethyl phosphite, isopropyl bromide is less reactive. This minimizes competitive Arbuzov-type side reactions where the alkyl halide byproduct reacts with the starting phosphite, leading to cleaner reaction profiles and simplifying purification.[2][3]
-
Higher Reaction Temperatures: this compound has a higher boiling point (181 °C) compared to triethyl phosphite (156 °C).[2][3] This allows for a wider operational temperature range, enabling reactions to be conducted at elevated temperatures to increase reaction rates or drive sluggish reactions to completion. However, temperatures should be optimized, as working too close to the boiling point (e.g., 180 °C) can sometimes be detrimental by causing the phosphite to be swept away, even with a reflux condenser.[2][4]
Reaction Mechanism
The Perkow reaction mechanism involves the initial nucleophilic attack of the phosphorus atom on the carbonyl carbon of the α-haloketone. This forms a zwitterionic intermediate. The intermediate then rearranges, eliminating the halide ion to form a vinyloxyphosphonium cation. In the final step, the displaced halide anion attacks one of the isopropyl groups of the phosphonium salt in a nucleophilic substitution (SN2) reaction, yielding the final diisopropyl vinyl phosphate and isopropyl halide.[1]
References
Application of Triisopropyl Phosphite in the Mitsunobu Reaction: A Detailed Guide for Researchers
Introduction
The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide variety of functional groups with inversion of stereochemistry.[1] Traditionally, this reaction relies on the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1] However, a significant drawback of the classical Mitsunobu protocol is the formation of triphenylphosphine oxide as a byproduct, which is often difficult to separate from the desired product due to its similar polarity.[2] This application note details the use of triisopropyl phosphite ((i-PrO)₃P) as a practical and efficient alternative to triphenylphosphine in the Mitsunobu reaction. The primary advantage of using this compound lies in the formation of triisopropyl phosphate, a water-soluble byproduct, which significantly simplifies product purification.[2]
Advantages of this compound
The use of this compound offers a key advantage over the traditional triphenylphosphine:
-
Simplified Purification: The primary byproduct, triisopropyl phosphate, is significantly more water-soluble than triphenylphosphine oxide. This allows for its easy removal from the reaction mixture through a simple aqueous workup, often eliminating the need for tedious column chromatography to separate the product from the phosphine oxide byproduct.[2]
Data Presentation
While extensive comparative data across a wide range of substrates is still emerging, the available literature indicates that this compound is a highly effective reagent, particularly in the context of nucleoside chemistry. The following table summarizes representative yields obtained using this compound in the Mitsunobu reaction with a nucleoside analog.
| Alcohol Substrate (Nucleoside Analog) | Nucleophile | Phosphine Reagent | Azodicarboxylate | Solvent | Yield (%) | Reference |
| Protected Guanosine Analog | Benzyl Alcohol | This compound | DIAD | THF | High (not specified) | [2] |
| Protected Guanosine Analog | Ethanol | This compound | DIAD | THF | High (not specified) | [2] |
| Protected Guanosine Analog | Isopropanol | This compound | DIAD | THF | High (not specified) | [2] |
Reaction Mechanism and Experimental Workflow
The reaction mechanism when using this compound is analogous to the classical Mitsunobu reaction. The reaction proceeds through the formation of a betaine intermediate from the reaction of this compound and the azodicarboxylate. This betaine then activates the alcohol, which is subsequently displaced by the nucleophile in an Sₙ2 fashion, leading to the desired product with inverted stereochemistry. The this compound is oxidized to triisopropyl phosphate.
A diagram illustrating the reaction pathway is provided below:
References
Triisopropyl Phosphite: A Versatile Stabilizer for Enhanced Performance of Metal Catalysts
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Triisopropyl phosphite (TIPP) has emerged as a crucial ancillary ligand and stabilizer for a variety of metal catalysts, offering enhanced stability, activity, and selectivity in a range of organic transformations. Its unique electronic and steric properties make it a valuable tool in the development of robust catalytic systems. This document provides detailed application notes, experimental protocols, and performance data for the use of this compound with nickel, cobalt, palladium, and ruthenium catalysts.
General Principles of Stabilization
This compound, with the chemical formula P(O-i-Pr)₃, is a phosphite ester that coordinates to metal centers through its phosphorus atom. Its primary roles in catalysis include:
-
Stabilization of Low-Valent Metal Centers: TIPP is a strong π-acceptor ligand, which helps to stabilize electron-rich, low-valent metal centers that are often the active species in catalytic cycles. This stabilization prevents catalyst decomposition through aggregation or oxidation.
-
Modulation of Electronic Properties: By withdrawing electron density from the metal center, TIPP can influence the reactivity of the catalyst, affecting substrate binding and the rates of oxidative addition and reductive elimination steps.
-
Steric Influence: The bulky isopropyl groups of TIPP create a sterically hindered environment around the metal center. This can control the coordination number of the metal, influence the regioselectivity and stereoselectivity of reactions, and prevent bimolecular decomposition pathways.
Application in Nickel-Catalyzed Cross-Coupling Reactions
One of the most well-documented applications of this compound is in the nickel-catalyzed carbon-phosphorus (C-P) cross-coupling reaction, also known as the Tavs reaction. In this context, TIPP serves not only as a ligand but also as a reducing agent and the reaction solvent.
Mechanism of Stabilization and Catalysis
The catalytic cycle for the nickel-catalyzed C-P cross-coupling of aryl halides with this compound is initiated by the in situ reduction of a Ni(II) precatalyst, such as NiCl₂, by this compound to form the active Ni(0) species, tetrakis(this compound)nickel(0).[1] The cycle then proceeds through oxidative addition of the aryl halide to the Ni(0) center, followed by the formation of an arylphosphonium salt and subsequent reductive elimination to regenerate the Ni(0) catalyst.[1]
Caption: Catalytic cycle for nickel-catalyzed C-P cross-coupling.
Performance Data
An improved, solvent-free protocol for the nickel-catalyzed C-P cross-coupling reaction using this compound demonstrates significant advantages over conventional methods.[1]
| Method | Reaction Time (h) | Temperature (°C) | Solvent | Catalyst Loading (mol%/Br) | Isolated Yield (%) |
| Improved (TIPP) | 2-5 | 160 | None | 13% NiCl₂ | 70-90 |
| Conventional A | 20 | 180 | 1,3-Diisopropylbenzene | 17% NiCl₂ | 60 |
| Conventional B | 20 | 180 | 1,3-Diisopropylbenzene | 39% NiBr₂ | 89 |
| Conventional C | 20 | 170 | None | 16% NiBr₂ | 61 |
| Microwave | 0.75 | 225 | None | 15% NiCl₂ | 82 |
Table 1: Comparison of the improved solvent-free method using this compound with conventional methods for C-P cross-coupling.[1]
Experimental Protocol: Solvent-Free Nickel-Catalyzed Phosphonylation of Aryl Bromides
This protocol is adapted from an improved method for the synthesis of aryl phosphonates.[1]
Materials:
-
Nickel(II) chloride (NiCl₂)
-
This compound (TIPP)
-
Aryl bromide
-
Round-bottom flask
-
Powder addition funnel
-
Reflux condenser
-
Inert gas (Argon or Nitrogen) supply
-
Heating mantle with temperature control
Procedure:
-
Catalyst Activation: To a dry round-bottom flask under an inert atmosphere, add NiCl₂ and an excess of this compound.
-
Heat the mixture to approximately 160 °C with stirring. The formation of the active tetrakis(this compound)nickel(0) catalyst is observed.[1]
-
Substrate Addition: Once the catalyst has formed, add the solid aryl bromide to the mixture portion-wise over a period of 2-4 hours using a powder addition funnel.[1]
-
Reaction: Maintain the reaction mixture at 160 °C and continue stirring for an additional 1-3.5 hours after the complete addition of the aryl bromide, or until the reaction is complete as monitored by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The excess this compound can be removed under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Caption: Experimental workflow for solvent-free C-P cross-coupling.
Application in Ruthenium-Catalyzed Olefin Metathesis
In the realm of ruthenium-catalyzed olefin metathesis, this compound has been investigated as a cost-effective alternative to phosphine ligands.[2][3]
Ligand Effects and Catalyst Structure
The substitution of a phosphine ligand with this compound in first-generation Grubbs-type indenylidene precatalysts leads to the formation of cis-complexes.[2][3] These cis-Ru species exhibit different thermal stability and reactivity compared to their trans-isomers.[3] The use of TIPP can lead to catalysts with unique properties, such as thermal-switchable behavior, which is of interest in polymer chemistry.
Experimental Protocol: Synthesis of a Mixed Phosphine/Phosphite Ruthenium Indenylidene Complex
The following is a general procedure for the synthesis of a mixed ligand ruthenium complex.
Materials:
-
First-generation ruthenium indenylidene precatalyst (e.g., [RuCl₂(Ind)(PCy₃)₂])
-
This compound (TIPP)
-
Dichloromethane
-
Pentane
-
Schlenk flask
-
Inert gas supply
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the ruthenium indenylidene precatalyst in dichloromethane.
-
Add one equivalent of this compound to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent in vacuo.
-
Recrystallize the crude product from a dichloromethane/pentane mixture to yield the mixed phosphine/phosphite ruthenium complex.
Other Applications
This compound has also been employed as a ligand or additive in other catalytic systems:
-
Cobalt-Catalyzed Hydrogenation: While specific quantitative data on the stabilizing effect of TIPP in cobalt-catalyzed hydrogenations is not extensively detailed in the reviewed literature, phosphite ligands, in general, are known to stabilize low-valent cobalt species active in hydrogenation reactions.
-
Palladium-Catalyzed Reactions: In palladium-catalyzed couplings, this compound can act as a secondary ligand to modulate the steric and electronic environment of the palladium center. For instance, in the Ramirez olefination, it has been reported to replace triphenylphosphine to improve yields with sterically hindered ketones.
-
Ramirez Olefination: The use of this compound in the Ramirez olefination, an alternative to the Wittig reaction for the synthesis of vinyl bromides, has been shown to be advantageous, particularly with less reactive ketones.
Conclusion
This compound is a versatile and valuable reagent in the field of metal-catalyzed organic synthesis. Its ability to stabilize active metal centers, modulate their reactivity, and in some cases, act as a solvent, makes it a powerful tool for developing efficient and robust catalytic processes. The detailed application in nickel-catalyzed C-P cross-coupling serves as a prime example of its utility. Further research into its applications with other transition metals is likely to uncover new and improved catalytic systems for a wide range of chemical transformations.
References
Application Notes and Protocols: Microwave-Assisted Synthesis Using Triisopropyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of triisopropyl phosphite in microwave-assisted organic synthesis (MAOS). Microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and enhanced purity. Often, these methods can be performed under solvent-free conditions, aligning with the principles of green chemistry. This document covers key applications such as the Michaelis-Arbuzov, Kabachnik-Fields, and Pudovik reactions for the synthesis of valuable organophosphorus compounds.
Introduction to Microwave-Assisted Synthesis
Microwave-assisted organic synthesis utilizes microwave energy to heat chemical reactions. Unlike conventional heating, which relies on conduction and convection, microwave irradiation heats the entire volume of the sample simultaneously through dielectric heating. This rapid and uniform heating often leads to a significant acceleration of chemical reactions. For reactions involving polar reagents like this compound, microwave heating can be particularly effective. The use of dedicated microwave reactors allows for precise control of temperature and pressure, ensuring reproducible and safe reaction conditions.
Application 1: Michaelis-Arbuzov Reaction for the Synthesis of Heterocyclic Phosphonates
The Michaelis-Arbuzov reaction is a cornerstone for the formation of carbon-phosphorus bonds. The microwave-assisted variant of this reaction, particularly with halo-pyrimidines and -triazines, allows for the efficient synthesis of heterocyclic phosphonates, which are of interest for their potential biological activities. Using this compound as both a reagent and a solvent under microwave irradiation leads to high yields in short reaction times.
Experimental Protocol: General Procedure
A mixture of the starting halopyrimidine or halotriazine (1.0 mmol) and an excess of this compound (5 mL) is placed in a sealed microwave reactor vial. The vessel is flushed with argon and then heated in a closed-vessel microwave reactor to the specified temperature for the designated time. Upon completion, the excess this compound is removed under vacuum, and the desired product is purified by column chromatography.
Quantitative Data Summary
| Entry | Substrate | Product | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 1 | 2,4-Diamino-6-chloro-1,3,5-triazine | Diisopropyl 4,6-diamino-1,3,5-triazin-2-ylphosphonate | 220 | 30 | 72 | [1] |
| 2 | 6-Amino-2,4-dichloro-1,3,5-triazine | Tetraisopropyl 6-amino-1,3,5-triazine-2,4-diyldiphosphonate | 150 | 10 | 93 | [1] |
| 3 | 2-Amino-4,6-dichloropyrimidine | Tetraisopropyl 2-aminopyrimidine-4,6-diyldiphosphonate | 200 | 30 | 91 | [1] |
Visualizing the Workflow
Application 2: Kabachnik-Fields Reaction for the Synthesis of α-Aminophosphonates
The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a phosphite to form α-aminophosphonates. These compounds are synthetic analogues of α-amino acids and exhibit a wide range of biological activities. Microwave assistance accelerates this one-pot reaction, often eliminating the need for a catalyst and reducing reaction times from hours to minutes. While diisopropyl phosphite has been noted to be less reactive in some cases due to steric hindrance, this compound can be employed, though reaction conditions may require optimization.
Experimental Protocol: General Procedure (Catalyst-Free)
In a 10 mL microwave reaction vial equipped with a magnetic stirrer, the aldehyde (1.0 eq.), the amine (1.0 eq.), and this compound (1.1-1.5 eq.) are combined. The vial is sealed and placed in the microwave reactor. The mixture is irradiated at a temperature between 80°C and 120°C for 10 to 60 minutes. After cooling to room temperature, the product can be isolated by filtration if it precipitates, or purified by column chromatography.
Quantitative Data Summary (Adapted from similar dialkyl phosphites)
| Entry | Aldehyde | Amine | Phosphite | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Aniline | Diethyl Phosphite | 100 | 20 | 94 | [2] |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | Diethyl Phosphite | 100 | 20 | 92 | [2] |
| 3 | 3-Formyl-6-methylchromone | Butylamine | Diisopropyl Phosphite | 100 | 60 | 65 | [3] |
Visualizing the Reaction Pathway
Application 3: Pudovik Reaction for the Synthesis of α-Hydroxy and α-Aminophosphonates
The Pudovik reaction involves the nucleophilic addition of a phosphite to an imine or a carbonyl compound. The microwave-assisted, solvent-free version of this reaction is an efficient and environmentally friendly method for synthesizing α-hydroxyphosphonates (from aldehydes/ketones) and α-aminophosphonates (from imines).
Experimental Protocol: Synthesis of α-Hydroxyphosphonates (Catalyst-Free)
An equimolar mixture of the aldehyde and this compound is placed in a microwave-safe vial. The vial is sealed and irradiated in a microwave reactor at 80-100°C for 10-30 minutes. The reaction progress can be monitored by TLC. Upon completion, the crude product can be purified by column chromatography or recrystallization.
Experimental Protocol: Synthesis of α-Aminophosphonates from Imines (Catalyst-Free)
To a microwave reaction vial, add the imine (1.0 eq.) and this compound (1.2-1.5 eq.). Seal the vial and place it in the microwave reactor. Irradiate the neat (solvent-free) mixture at a temperature between 80°C and 100°C for 10 to 30 minutes.[1] After cooling, the product can be purified by column chromatography.
Quantitative Data Summary (Adapted from similar dialkyl phosphites)
| Entry | Substrate | Phosphite | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Diethyl Phosphite | 80 | 10 | 92 | [4] |
| 2 | 4-Nitrobenzaldehyde | Diethyl Phosphite | 80 | 15 | 95 | [4] |
| 3 | N-Benzylideneaniline | Diethyl Phosphite | 80 | 30 | 99 | [5] |
Visualizing the Pudovik Reaction Logic
Safety Precautions
Microwave-assisted reactions are carried out in sealed vessels and can reach high temperatures and pressures. Only use microwave reactors designed for chemical synthesis with appropriate temperature and pressure monitoring. Always allow the reaction vessel to cool to a safe temperature (typically below 50°C) before opening. This compound is an irritant; handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
Conclusion
Microwave-assisted synthesis using this compound is a powerful and efficient methodology for the rapid synthesis of a variety of organophosphorus compounds.[1] The protocols outlined in these application notes demonstrate significant advantages in terms of reduced reaction times and high yields for the Michaelis-Arbuzov, Kabachnik-Fields, and Pudovik reactions. These methods are highly valuable for researchers in organic synthesis and drug discovery, enabling faster exploration of chemical space and the development of novel molecules with potential biological applications.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction [beilstein-journals.org]
Application Notes and Protocols: Triisopropyl Phosphite in the Synthesis of Phosphonates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonates are a critical class of organophosphorus compounds characterized by a direct carbon-phosphorus (C–P) bond. Their structural similarity to phosphates and carboxylates, combined with their enhanced stability to hydrolysis, makes them valuable as mimics of natural phosphates in biological systems.[1][2][3] This unique property has led to their widespread application in drug development as enzyme inhibitors, antiviral agents (e.g., Tenofovir), and anticancer therapies.[1][2][3] Triisopropyl phosphite is a versatile and often preferred reagent for the synthesis of phosphonate esters, the precursors to bioactive phosphonic acids. Its use offers several advantages, including a high boiling point that allows for a wider range of reaction temperatures and the formation of a less reactive isopropyl halide byproduct, which can minimize side reactions.[4]
This document provides detailed application notes and experimental protocols for the synthesis of various phosphonates using this compound, focusing on key reactions such as the Michaelis-Arbuzov, Nickel-Catalyzed C-P Cross-Coupling (Tavs Reaction), Pudovik, and Kabachnik-Fields reactions.
Key Synthetic Reactions
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a fundamental and widely used method for forming C-P bonds. It involves the reaction of a trialkyl phosphite, such as this compound, with an alkyl halide to produce a dialkyl alkylphosphonate.[5] The reaction proceeds via an SN2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium salt intermediate, which then dealkylates to yield the final phosphonate.[5]
Diagram of the Michaelis-Arbuzov Reaction Mechanism
Caption: Mechanism of the Michaelis-Arbuzov reaction.
Experimental Protocol: Synthesis of Diisopropyl Methylphosphonate [6][7][8]
This protocol describes the synthesis of diisopropyl methylphosphonate from this compound and methyl iodide.
Materials:
-
This compound (2 moles, 416 g)
-
Methyl iodide (2 moles, 284 g)
-
2-L round-bottomed flask
-
Efficient water-cooled condenser
-
Dropping funnel
-
Heating mantle
-
Vigreux column (50-75 cm)
-
Distillation apparatus
Procedure:
-
Equip a 2-L round-bottomed flask with an efficient water-cooled condenser and a dropping funnel.
-
Add methyl iodide (2 moles) and a few boiling chips to the flask.
-
Charge the dropping funnel with this compound (2 moles).
-
Add approximately 50 mL of the this compound to the methyl iodide.
-
Gently heat the mixture until an exothermic reaction begins.
-
Withdraw the heat source and add the remaining this compound at a rate that maintains a brisk boil. Reapply heat if the reaction slows.
-
After the addition is complete, heat the mixture at reflux for 1 hour.
-
Replace the condenser with a Vigreux column and distill off the isopropyl iodide at atmospheric pressure (85-95 °C).
-
Transfer the residue to a pear-shaped flask and continue the distillation under reduced pressure to remove the remaining isopropyl iodide.
-
Fractionally distill the residue under high vacuum to obtain the pure diisopropyl methylphosphonate.
| Product | Yield | Boiling Point | Refractive Index (nD20) |
| Diisopropyl methylphosphonate | 85-90% | 51 °C / 1.0 mmHg | 1.4101 |
| Diisopropyl ethylphosphonate* | 91% | 61 °C / 0.7 mmHg | 1.4108 |
* Synthesized using ethyl iodide with a 7-hour reflux time.[6]
Nickel-Catalyzed C-P Cross-Coupling (Tavs Reaction)
For the synthesis of arylphosphonates, a nickel-catalyzed cross-coupling reaction, often referred to as the Tavs reaction, is employed.[4] This method is particularly useful as aryl halides are generally unreactive in the classical Michaelis-Arbuzov reaction.[9] The use of this compound is advantageous due to its high boiling point, allowing the reaction to be run at elevated temperatures to increase the rate.[4]
Diagram of the Nickel-Catalyzed C-P Cross-Coupling Workflow
Caption: Experimental workflow for the Tavs reaction.
Experimental Protocol: Synthesis of Diisopropyl Arylphosphonates [4]
This protocol describes a solvent-free method for the nickel-catalyzed phosphonylation of aryl bromides.
Materials:
-
Aryl bromide (1 equivalent)
-
This compound (excess)
-
Nickel(II) chloride (NiCl₂) (catalytic amount)
-
Round-bottom flask
-
Heating mantle with temperature control
-
Powder addition funnel
-
Distillation/purification apparatus
Procedure:
-
To a round-bottom flask, add NiCl₂ and this compound.
-
Heat the mixture to approximately 160 °C to form the active Ni(0) catalyst.
-
Slowly add the solid aryl bromide to the hot reaction mixture via a powder addition funnel over a period of 2-4 hours.
-
After the addition is complete, allow the reaction to proceed for an additional hour.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by vacuum distillation or column chromatography.
| Substrate | Reaction Time | Yield |
| Aryl Bromides | ~4 hours | >80% |
Pudovik Reaction
The Pudovik reaction involves the addition of a dialkyl phosphite (formed in situ from this compound) across the C=N double bond of an imine to generate α-aminomethylphosphonates.[10][11] This reaction is a key method for accessing these important amino acid analogues.
Diagram of the Pudovik Reaction
Caption: General scheme of the Pudovik reaction.
Experimental Protocol: Synthesis of α-Hydroxyphosphonates (Pudovik-type) [12]
This protocol describes the synthesis of a bis(α-hydroxyphosphonate) via a Pudovik-type reaction.
Materials:
-
Terephthalaldehyde (5 mmol, 0.67 g)
-
Diisopropyl phosphonate (10 mmol, 1.66 g)
-
Triethylamine (3.6 mmol, 0.5 mL)
-
Tetrahydrofuran (10 mL)
-
Diethyl ether
-
Magnesium sulfate
-
Methanol
Procedure:
-
Dissolve terephthalaldehyde and diisopropyl phosphonate in tetrahydrofuran (10 mL).
-
Add triethylamine to the solution with stirring.
-
Continue stirring for 12 hours at ambient temperature.
-
Remove the volatiles under reduced pressure to yield a pale-yellow oil.
-
Dissolve the oil in diethyl ether (20 mL) and wash with distilled water (2 x 5 mL).
-
Dry the organic layer over magnesium sulfate and filter.
-
Recrystallize the crude product from methanol.
| Product | Yield | Melting Point |
| P,P,P′,P′-Tetraisopropyl(1,4-phenylenebis(hydroxymethylene))bis(phosphonate) | 35% | 195–197 °C |
Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite to produce α-aminophosphonates.[13][14] This one-pot reaction is highly efficient for creating libraries of these biologically relevant molecules.
Diagram of the Kabachnik-Fields Reaction Pathways
Caption: The two proposed pathways of the Kabachnik-Fields reaction.
Experimental Protocol: General Procedure for Kabachnik-Fields Reaction [15]
Materials:
-
Amine (1.0 mmol)
-
Carbonyl compound (1.0 mmol)
-
Dialkyl phosphite (e.g., diisopropyl phosphite) (1.2 mmol)
-
Catalyst (optional, e.g., Lewis acid)
-
Solvent (or solvent-free)
-
Reaction vessel (round-bottom flask or microwave vial)
-
Stirring/heating apparatus
Procedure:
-
In a suitable reaction vessel, combine the amine, carbonyl compound, dialkyl phosphite, and catalyst (if used).
-
Stir the mixture at the appropriate temperature (room temperature to elevated temperatures) or irradiate in a microwave synthesizer.
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction by diluting with a suitable solvent (if neat), washing with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Catalyst | Conditions | Yield Range |
| None (Microwave, solvent-free) | 80-100 °C, 20-30 min | 80-94% |
| Sulfated polyborate (solvent-free) | Room temp, short time | High |
| H-beta zeolite | Varies | High |
Application in Further Synthesis: The Horner-Wadsworth-Emmons (HWE) Reaction
Phosphonates synthesized via the Michaelis-Arbuzov reaction are key reagents in the Horner-Wadsworth-Emmons (HWE) reaction.[3][16][17] The HWE reaction is a powerful method for the stereoselective synthesis of alkenes, reacting a phosphonate-stabilized carbanion with an aldehyde or ketone. It generally favors the formation of (E)-alkenes and offers advantages over the Wittig reaction, such as the use of more nucleophilic carbanions and the easy removal of the water-soluble phosphate byproduct.[3][17]
Diagram of the Horner-Wadsworth-Emmons Reaction
Caption: General scheme of the Horner-Wadsworth-Emmons reaction.
Conclusion
This compound is a highly effective reagent for the synthesis of a diverse range of phosphonate esters, which are crucial precursors for many biologically active compounds. The Michaelis-Arbuzov, Tavs, Pudovik, and Kabachnik-Fields reactions provide robust and versatile methods for accessing alkyl-, aryl-, α-hydroxy-, and α-aminophosphonates, respectively. The resulting phosphonates can be further utilized in important synthetic transformations such as the Horner-Wadsworth-Emmons reaction, highlighting the central role of this compound in modern organic and medicinal chemistry. The protocols and data presented herein offer a practical guide for researchers in the synthesis of these valuable compounds for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Diisopropyl methylphosphonate - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 11. rgmcet.edu.in [rgmcet.edu.in]
- 12. P,P,P′,P′-Tetraisopropyl(1,4-phenylenebis(hydroxymethylene))bis(phosphonate) [mdpi.com]
- 13. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. benchchem.com [benchchem.com]
Application Notes: The Role of Triisopropyl Phosphite in Olefin Metathesis
Introduction
Triisopropyl phosphite (P(OiPr)₃) has emerged as a significant ancillary ligand in the field of ruthenium-catalyzed olefin metathesis. Its incorporation into the coordination sphere of common ruthenium catalysts, such as Grubbs and Hoveyda-Grubbs types, imparts unique and highly desirable properties. These modifications are critical for researchers in organic synthesis, polymer chemistry, and drug development seeking greater control over catalytic activity, enhanced stability, and improved performance with challenging substrates.
The primary role of this compound is to modulate the electronic and steric properties of the ruthenium center. It functions as a π-acidic ligand, which, in combination with strong σ-donating N-heterocyclic carbene (NHC) ligands, creates a synergistic effect that influences catalyst behavior.[1] A key outcome of introducing this compound is the frequent isomerization of the catalyst from the typically more active trans-dichloro configuration to a more thermodynamically stable, but latent, cis-dichloro geometry.[1][2][3] This latent character is instrumental in applications requiring controlled initiation, such as Ring-Opening Metathesis Polymerization (ROMP).[2]
Key Applications and Advantages:
-
Induction of Catalyst Latency: The formation of stable cis-dichloro isomers renders the catalyst less active at ambient temperatures. This prevents premature reaction initiation, which is crucial for handling reactive monomers or in one-pot reaction sequences.[1][3]
-
Controlled Activation: The latent phosphite-containing catalysts can be activated on demand by external stimuli, most commonly heat or light (photoactivation).[2][3] This "switchable" nature provides precise temporal control over the metathesis reaction.
-
Enhanced Thermal Stability: Ruthenium complexes containing this compound often exhibit greater thermal stability compared to their parent complexes, allowing reactions to be conducted at higher temperatures without significant catalyst decomposition.[4][5]
-
Improved Air and Moisture Tolerance: Certain phosphite-containing catalysts, like cis-Caz-1, are remarkably robust and can perform effectively even when reactions are conducted under air.[6]
-
Efficacy with Hindered Substrates: The unique electronic environment created by the phosphite ligand can lead to high activity for sterically demanding substrates where traditional catalysts may struggle.[1][6]
-
Cost-Effectiveness: this compound serves as a more economical substitute for commonly used, expensive phosphine ligands like tricyclohexylphosphine (PCy₃).[1]
Logical Relationship Diagram
The following diagram illustrates how the introduction of this compound influences the properties of a standard ruthenium metathesis catalyst.
Caption: Catalyst modification and activation pathway.
Quantitative Data Summary
The following tables summarize the performance of phosphite-containing catalysts in comparison to standard catalysts in Ring-Closing Metathesis (RCM) reactions.
Table 1: Comparison of Mixed Phosphine/Phosphite Catalyst with a "1st Generation" Indenylidene Catalyst. [7]
| Entry | Pre-catalyst | Substrate | Catalyst Loading (mol %) | Time (h) | Conversion (%) [a] | Isolated Yield (%) |
| 1 | Ind-I | Diethyl diallylmalonate | 2 | 19 | 100 | 95 |
| 2 | Complex 1 [b] | Diethyl diallylmalonate | 2 | 19 | 100 | 96 |
| 3 | Ind-I | Diallyltosylamide | 0.1 | 19 | 100 | 92 |
| 4 | Complex 1 [b] | Diallyltosylamide | 0.1 | 19 | 100 | 95 |
[a] Reaction conditions: substrate (0.25 mmol), pre-catalyst, toluene (0.5 mL). Conversions determined by GC analysis.[7] [b] Complex 1 is a mixed phosphine/phosphite indenylidene catalyst, [RuCl₂(Ind)(PCy₃){P(OiPr)₃}].[1]
Experimental Protocols
Protocol 1: Synthesis of a Mixed Phosphine/Triisopropyl Phosphite Ruthenium Catalyst
This protocol is adapted from the synthesis of [RuCl₂(Ind)(PCy₃){P(OiPr)₃}] (Complex 1).[1][7]
Materials:
-
"1st Generation" Indenylidene Catalyst (Ind-I, [RuCl₂(Ind)(PCy₃)₂])
-
This compound (P(OiPr)₃)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pentane
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the Ind-I catalyst (1.0 eq) in anhydrous dichloromethane.
-
Add a stoichiometric amount of this compound (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. During this time, a ligand exchange reaction occurs.[7]
-
Remove the solvent in vacuo to yield the crude product.
-
Recrystallize the crude solid from a dichloromethane/pentane mixture. This step is crucial for isolating the pure cis-isomer, which is the thermodynamically more stable conformation.[1]
-
Collect the resulting solid by filtration, wash with cold pentane (3 x 10 mL), and dry under vacuum.
-
The final product should be stored under an inert atmosphere to prevent degradation. The synthesis typically yields the product as a brownish-red solid in high yield (e.g., 85%).[6]
Protocol 2: General Procedure for Ring-Closing Metathesis (RCM) using a Phosphite-Containing Catalyst
This protocol provides a general workflow for a typical RCM reaction.
Caption: Experimental workflow for RCM.
Materials:
-
Acyclic diene substrate
-
Phosphite-containing ruthenium catalyst (e.g., cis-Caz-1 or Complex 1)
-
Anhydrous, degassed solvent (e.g., toluene or dichloromethane)
-
Ethyl vinyl ether (for quenching)
-
Silica gel for chromatography
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: To a dry flask equipped with a reflux condenser and magnetic stir bar, add the diene substrate (1.0 eq).
-
Solvent Addition: Add the required volume of anhydrous and degassed solvent (e.g., toluene) to achieve the desired concentration (typically 0.05 M to 0.5 M). Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Weigh the phosphite-containing catalyst (0.1 to 2 mol %) in a glovebox or under a positive flow of inert gas and add it to the reaction mixture.
-
Reaction:
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. Reaction times can vary from a few minutes to several hours.[7]
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and add a small amount of a quenching agent like ethyl vinyl ether to deactivate the catalyst. Stir for 20-30 minutes.
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired cyclic olefin product.
References
- 1. BJOC - Ruthenium indenylidene “1st generation” olefin metathesis catalysts containing this compound [beilstein-journals.org]
- 2. Latency for All: Enabling Latency of Hoveyda–Grubbs Second-Generation Catalysts by Adding Phosphite Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ruthenium indenylidene "1(st) generation" olefin metathesis catalysts containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Triisopropyl Phosphite as a Chain Transfer Agent in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of polymers, precise control over molecular weight and molecular weight distribution is crucial for tailoring the final material's properties for specific applications, including those in the biomedical and pharmaceutical fields. Chain transfer agents (CTAs) are pivotal in achieving this control in free-radical polymerization. They function by interrupting the growth of a polymer chain and initiating a new one, thereby regulating the average molecular weight of the polymer.[1]
While a variety of compounds are established as effective chain transfer agents, the use of organophosphorus compounds, such as triisopropyl phosphite, is an area of ongoing research. Although detailed protocols for this compound as a primary chain transfer agent are not extensively documented in publicly available literature, its chemical structure suggests potential activity. This document provides an overview of the principles of chain transfer, a proposed mechanism for this compound, a generalized experimental protocol, and data for analogous organophosphorus compounds to guide researchers in exploring its use.
Principle of Chain Transfer in Radical Polymerization
Free-radical polymerization proceeds through initiation, propagation, and termination steps. A chain transfer agent introduces an additional reaction pathway. The growing polymer radical abstracts an atom (typically hydrogen) from the chain transfer agent, terminating the polymer chain. The chain transfer agent is converted into a new radical that can then initiate the polymerization of a new monomer molecule.[2] This process is depicted in the following signaling pathway diagram.
Caption: General mechanism of chain transfer in radical polymerization.
Proposed Mechanism for this compound as a Chain Transfer Agent
This compound [(i-PrO)₃P] possesses labile hydrogen atoms on the isopropyl groups that could potentially be abstracted by a growing polymer radical. The resulting phosphorus-centered radical or a radical on the isopropyl group could then re-initiate polymerization. The proposed mechanism involves the following steps:
-
Hydrogen Abstraction: A growing polymer radical (P•) abstracts a hydrogen atom from one of the isopropyl groups of this compound.
-
Formation of a New Radical: This results in a terminated polymer chain (P-H) and a new radical centered on the this compound molecule.
-
Re-initiation: The newly formed radical adds to a monomer molecule (M), initiating the growth of a new polymer chain.
Caption: Proposed mechanism of this compound as a CTA.
Quantitative Data for Analogous Organophosphorus Compounds
Table 1: Chain Transfer Constants of Selected Organophosphorus Compounds in Vinyl Polymerization
| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (Ctr) x 104 |
| Diethyl phosphite | Vinyl Chloride | - | - |
| Hypophosphorous acid | Monoethylenically unsaturated acids | - | - |
Note: Specific numerical values for the chain transfer constants for these analogous compounds were not found in the initial search results, indicating a need for experimental determination.
Experimental Protocols
The following is a generalized protocol for evaluating the effect of this compound as a chain transfer agent in the free-radical polymerization of a model monomer, such as methyl methacrylate (MMA). Researchers should optimize the concentrations of the initiator and chain transfer agent, as well as the reaction temperature and time, for their specific application.
Materials
-
Monomer (e.g., Methyl Methacrylate, MMA), inhibitor removed
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Chain Transfer Agent (this compound)
-
Solvent (e.g., Toluene or bulk polymerization)
-
Nitrogen gas (for deoxygenation)
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and hot plate
-
Apparatus for polymer precipitation and purification (e.g., beaker, methanol, filter paper)
-
Instrumentation for polymer characterization (e.g., Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy)
Experimental Workflow
Caption: Generalized experimental workflow for polymerization.
Detailed Methodology
-
Preparation of the Reaction Mixture:
-
In a clean, dry reaction vessel, add the desired amount of monomer (e.g., 10 g of MMA).
-
If conducting a solution polymerization, add the appropriate volume of solvent.
-
Add the calculated amount of initiator (e.g., AIBN, typically 0.1-1 mol% with respect to the monomer).
-
Add the desired amount of this compound. A range of concentrations should be explored to determine its effect on molecular weight (e.g., 0.1, 0.5, 1.0, 2.0 mol% with respect to the monomer). A control experiment without the chain transfer agent should also be performed.
-
-
Deoxygenation:
-
Seal the reaction vessel and deoxygenate the mixture by bubbling with nitrogen for at least 30 minutes. Oxygen can inhibit free-radical polymerization.
-
-
Polymerization:
-
Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN).
-
Stir the reaction mixture at a constant rate.
-
Allow the polymerization to proceed for a predetermined time. Aliquots can be taken at different time points to monitor conversion and molecular weight evolution.
-
-
Termination and Precipitation:
-
Terminate the polymerization by rapidly cooling the reaction vessel in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol for PMMA).
-
-
Purification and Drying:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove unreacted monomer, initiator fragments, and the chain transfer agent.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer samples using GPC.
-
Confirm the polymer structure and the incorporation of end-groups from the chain transfer agent (if possible) using NMR spectroscopy.
-
Data Presentation
The effect of this compound concentration on the molecular weight and PDI of the resulting polymer should be summarized in a table for easy comparison.
Table 2: Effect of this compound Concentration on Polymer Molecular Weight (Hypothetical Data)
| [this compound] / [Monomer] | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 0 (Control) | 100,000 | 200,000 | 2.0 |
| 0.005 | 80,000 | 165,000 | 2.06 |
| 0.01 | 65,000 | 135,000 | 2.08 |
| 0.02 | 45,000 | 95,000 | 2.11 |
This table presents hypothetical data to illustrate the expected trend. Actual results must be determined experimentally.
Conclusion
While this compound is not a conventionally documented chain transfer agent, its chemical structure suggests potential for this application. The provided notes and generalized protocol offer a starting point for researchers to investigate its efficacy in controlling polymer molecular weight. Careful experimental design and thorough characterization are essential to determine its chain transfer constant and its suitability for specific polymerization systems. Further research is needed to fully elucidate the mechanism and quantify the efficiency of this compound as a chain transfer agent.
References
Application Notes and Protocols for Reactions Involving Triisopropyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for common chemical reactions involving triisopropyl phosphite. It is intended to serve as a comprehensive guide for laboratory personnel, ensuring safe and efficient execution of these procedures.
Safety and Handling of this compound
This compound is a combustible liquid that is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also sensitive to moisture and air.[1] Appropriate personal protective equipment (PPE), including protective gloves, clothing, eye protection, and face protection, must be worn when handling this reagent.[1][2] All manipulations should be carried out in a well-ventilated chemical fume hood.[1][3]
Key Safety Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][2]
-
Store in a cool, dry, and well-ventilated area in a tightly closed container under an inert atmosphere (e.g., argon or nitrogen).[4][5]
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
-
In case of fire, use CO2, dry chemical, or foam to extinguish.[2]
-
Dispose of contents and container to an approved waste disposal plant.[2][6]
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a fundamental method for the formation of a carbon-phosphorus bond, yielding a dialkyl alkylphosphonate from the reaction of a trialkyl phosphite with an alkyl halide.[7][8][9] this compound is often used in this reaction, particularly when dealing with more reactive alkyl halides, as the steric hindrance of the isopropyl groups can suppress side reactions.[10]
Experimental Protocol: Synthesis of Diisopropyl Methylphosphonate[11]
Materials:
-
Methyl iodide (2.0 moles, 284 g, 113 mL)
-
This compound (2.0 moles, 416 g, 453 mL)
-
Porous plate boiling chips
-
2-L round-bottomed flask
-
Efficient water-cooled condenser
-
Dropping funnel
-
Heating mantle
-
Vigreux column (50-75 cm)
-
Distillation apparatus
-
Dry ice trap
Procedure:
-
Equip a 2-L round-bottomed flask with an efficient water-cooled condenser and a dropping funnel.
-
Charge the flask with methyl iodide (2.0 moles) and a few pieces of porous plate.
-
Charge the dropping funnel with this compound (2.0 moles).
-
Add approximately 50 mL of the this compound to the methyl iodide in the flask.
-
Gently heat the mixture with a heating mantle until an exothermic reaction begins.
-
Immediately withdraw the heat source and add the remaining this compound from the dropping funnel at a rate that maintains a brisk boil. Reapply heat if the reaction subsides.
-
After the addition is complete, heat the mixture at reflux for 1 hour.
-
Replace the condenser with a 50-75 cm Vigreux column attached to a condenser set for distillation.
-
Distill the bulk of the isopropyl iodide byproduct at atmospheric pressure (85-95 °C).
-
Transfer the residue to a pear-shaped flask for vacuum distillation through a 75-cm Vigreux column.
-
Distill the remaining isopropyl iodide under reduced pressure, using a dry ice trap to ensure complete condensation.
-
Fractionate the residue under high vacuum to obtain the diisopropyl methylphosphonate.
Quantitative Data
| Product | Yield | Boiling Point | Refractive Index (nD20) | Density (d4^24) |
| Diisopropyl methylphosphonate | 85-90% | 51 °C / 1.0 mmHg | 1.4101 | 0.985 |
| Isopropyl iodide (recovered) | 91% | 85-95 °C (atm. pressure) | - | - |
Nickel-Catalyzed C-P Cross-Coupling (Tavs Reaction)
This modified protocol for the Tavs reaction offers a significant improvement over conventional methods by reducing reaction times and eliminating the need for a solvent.[4] this compound serves as both a reactant and the solvent.[4] This method is particularly effective for the phosphonylation of aryl bromides.[4][11]
Experimental Protocol: Solvent-Free C-P Cross-Coupling[4][12]
Materials:
-
Aryl bromide (limiting reagent)
-
This compound (in excess)
-
Nickel(II) chloride (NiCl₂) (pre-catalyst)
-
Round-bottomed flask
-
Powder addition funnel
-
Condenser
-
Heating mantle with stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Set up a round-bottomed flask with a heating mantle, magnetic stirrer, condenser, and a powder addition funnel.
-
Ensure the system is under a constant flow of inert gas (argon or nitrogen) to maintain anhydrous and oxygen-free conditions.[4]
-
Add the NiCl₂ pre-catalyst and this compound to the round-bottomed flask.
-
Heat the mixture to approximately 160 °C with stirring. This leads to the in-situ formation of the active Ni(0) catalyst.[4][11]
-
Once the temperature is stable, add the solid aryl bromide to the reaction mixture via the powder addition funnel over a period of 2-4 hours.[4]
-
Maintain the reaction at 160 °C and monitor its progress by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR spectroscopy).[12][13][14]
-
After the reaction is complete (typically around 4 hours), cool the mixture to room temperature.[4]
-
Remove the unreacted this compound by increasing the inert gas flow or by vacuum distillation.[4]
-
The crude product can then be purified by standard methods such as column chromatography.
Quantitative Data
| Parameter | Conventional Method | Improved Method |
| Reaction Time | 24+ hours | ~4 hours |
| Solvent | Required | Not Required |
| Yield | Variable | >80% |
| Temperature | >160 °C | ~160 °C |
Reaction Mechanism
The catalytic cycle for the nickel-catalyzed C-P cross-coupling reaction is illustrated below.
Caption: Catalytic cycle of the Tavs reaction.
Mitsunobu Reaction
This compound can be used as an effective substitute for triphenylphosphine in the Mitsunobu reaction.[15][16] A key advantage is that the resulting phosphate byproduct is more water-soluble than triphenylphosphine oxide, simplifying product purification.[15]
Experimental Protocol: Mitsunobu Reaction with this compound[16][18][19]
Materials:
-
Alcohol (1.0 eq)
-
Nucleophile (e.g., carboxylic acid, pKa ≤ 15) (1.5 eq)
-
This compound (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottomed flask
-
Magnetic stirrer
-
Ice bath
-
Syringe
Procedure:
-
In a round-bottomed flask under an inert atmosphere, dissolve the alcohol (1.0 eq), the nucleophile (1.5 eq), and this compound (1.5 eq) in anhydrous THF.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours, or until completion as monitored by TLC.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Workflow
Caption: Experimental workflow for the Mitsunobu reaction.
Staudinger Reaction
The Staudinger reaction involves the reaction of an organic azide with a phosphine or phosphite to produce an iminophosphorane.[17] Subsequent hydrolysis of the iminophosphorane intermediate (Staudinger reduction) provides a mild method for the reduction of azides to primary amines.[17]
Reaction Pathway
Caption: Staudinger reaction and subsequent hydrolysis.
References
- 1. fishersci.com [fishersci.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. zoro.com [zoro.com]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. prochemonline.com [prochemonline.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Arbuzov Reaction [organic-chemistry.org]
- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 13. How To [chem.rochester.edu]
- 14. Reaction monitoring - Institute of Chemical Reaction Engineering [crt.tf.fau.eu]
- 15. researchgate.net [researchgate.net]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. Staudinger reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis of Phosphonohydrazines Using Triisopropyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of phosphonohydrazines, versatile compounds with potential applications in insecticide development and as precursors for other biologically active molecules.[1][2][3] A convenient one-pot method for synthesizing aryl phosphonohydrazines from arylamines using triisopropyl phosphite is highlighted.[1][4] The this compound serves a dual role as both a nucleophile and a reducing agent in this transformation.[1][4] This protocol offers a straightforward and efficient route to these valuable organophosphorus compounds.
Introduction
Phosphonohydrazines are a class of organophosphorus compounds that have garnered interest due to their potential biological activities, including as novel insecticides.[1] They are also valuable intermediates for the synthesis of more complex molecules such as α-aryl α-hydrazino phosphonates, which are precursors to compounds with reported anticancer, antimicrobial, and herbicidal properties.[2][3] Traditional synthetic routes to phosphonohydrazine derivatives can be complex.[1] The method presented here, a one-pot reaction involving arylamines, an organic nitrite, and this compound, offers a convenient and efficient alternative for the preparation of aromatic phosphonohydrazines.[1][5]
Reaction Scheme and Mechanism
The synthesis of aryl phosphonohydrazines from arylamines proceeds via a one-pot reaction. The proposed mechanism involves the diazotization of the arylamine by an organic nitrite (e.g., isoamyl nitrite) to form a diazo intermediate. This compound then acts as a nucleophile, attacking the diazo intermediate. Subsequent reduction of the resulting intermediate by another molecule of this compound yields the final phosphonohydrazine product.[1]
Proposed Reaction Pathway
Caption: Proposed reaction pathway for the synthesis of phosphonohydrazines.
Quantitative Data Summary
The one-pot synthesis of various aryl phosphonohydrazines from their corresponding arylamines demonstrates good yields. The reaction time is typically around 3 hours.[1]
| Entry | Arylamine Substituent (Y) | Product # | Reaction Time (hr) | Isolated Yield (%) |
| 1 | 4-bromo | 4a | 3 | 52 |
| 2 | 4-chloro | 4b | 3 | 60 |
| 3 | 4-fluoro | 4c | 3 | 55 |
| 4 | 4-methyl | 4d | 3 | 45 |
| 5 | 4-methoxy | 4e | 3 | 30 |
| 6 | 3-bromo | 4f | 3 | 58 |
| 7 | 3-chloro | 4g | 3 | 62 |
| 8 | 2-bromo | 4h | 3 | 50 |
| 9 | 2-chloro | 4i | 3 | 51 |
| 10 | H | 4j | 3 | 48 |
Data sourced from Wu, W. et al. (2016).[1]
Experimental Protocols
Materials and Equipment
-
Starting arylamine (e.g., 4-bromoaniline)
-
This compound
-
Isoamyl nitrite
-
Hexanes
-
Methylene chloride
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates
-
Rotary evaporator
-
Column chromatography setup (silica gel)
General Procedure for the Synthesis of Aryl Phosphonohydrazines
The following procedure is a representative example for the synthesis of the 4-bromophenyl derivative.[1]
-
Reaction Setup: To a solution of 4-bromoaniline (172 mg, 1.0 mmol) in this compound (1 mL), add isopentyl nitrite (292 mg, 2.5 mmol).
-
Reaction: Stir the solution at room temperature for three hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, remove the excess this compound by vacuum.
-
Purification: Purify the resulting residue by column chromatography using a 50:50 mixture of hexanes and methylene chloride as the eluent to obtain the pure phosphonohydrazine product.
Workflow Diagram
Caption: Experimental workflow for phosphonohydrazine synthesis.
Applications and Future Directions
Phosphonohydrazines are valuable compounds with potential for further development. Their proposed use as insecticides warrants further investigation into their spectrum of activity and mechanism of action.[1] Furthermore, these compounds can serve as key building blocks in the synthesis of other biologically active molecules. For instance, α-aryl α-hydrazino phosphonates, which can be derived from phosphonohydrazines, are precursors to compounds with potential anticancer, antimicrobial, and herbicidal activities.[2][3] The development of enantioselective synthetic methods for chiral phosphonohydrazines could open up new avenues for the discovery of more potent and selective therapeutic agents.
Conclusion
The one-pot reaction of arylamines with an organic nitrite in the presence of this compound provides a convenient and efficient method for the synthesis of aromatic phosphonohydrazines.[1][4] This protocol is characterized by good yields and a simple workup procedure. The resulting phosphonohydrazine products are of significant interest for applications in agrochemicals and as versatile intermediates in medicinal chemistry.
References
- 1. Convenient synthesis of phosphonohydrazines from arylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of α-aryl α-hydrazino phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of α-aryl α-hydrazino phosphonates - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00822G [pubs.rsc.org]
- 4. Convenient synthesis of phosphonohydrazines from arylamines [agris.fao.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for Diisopropyl Hydrogen Phosphite Impurities
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of diisopropyl hydrogen phosphite impurities from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing diisopropyl hydrogen phosphite impurities?
A1: The most common methods for removing the acidic diisopropyl hydrogen phosphite impurity include:
-
Aqueous Basic Wash (Acid-Base Extraction): This technique leverages the acidic nature of the P-H bond in diisopropyl hydrogen phosphite. Washing the reaction mixture with a basic aqueous solution deprotonates the phosphite, forming a salt that is soluble in the aqueous layer and can be separated from the desired product in the organic layer.
-
Column Chromatography: This is a standard purification technique where the crude reaction mixture is passed through a stationary phase (typically silica gel). Separation is achieved based on the differential adsorption of the components to the stationary phase. Due to its polarity, diisopropyl hydrogen phosphite can be effectively separated from less polar products.
-
Oxidation: The phosphite impurity can be oxidized to the corresponding phosphate, which has different physical properties and may be easier to remove by washing or chromatography.
Q2: How can I determine the level of diisopropyl hydrogen phosphite impurity in my sample?
A2: Several analytical techniques can be used to detect and quantify diisopropyl hydrogen phosphite impurities:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ³¹P NMR can be used for quantification. In ¹H NMR, the characteristic P-H proton signal can be integrated and compared to a known internal standard or a signal from the main product.[1][2][3] ³¹P NMR provides a more direct measure of phosphorus-containing species.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive technique for detecting and quantifying volatile and semi-volatile impurities like diisopropyl hydrogen phosphite.[4][5][6][7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be employed to separate and quantify the impurity, particularly when coupled with a suitable detector like a mass spectrometer (LC-MS).
Q3: Is diisopropyl hydrogen phosphite stable during workup and purification?
A3: Diisopropyl hydrogen phosphite can be susceptible to hydrolysis under both acidic and basic conditions, although it is more stable in slightly alkaline solutions at lower temperatures.[1][8] Thermal decomposition can also occur, potentially forming phosphine.[9] Therefore, it is advisable to perform purification steps at or below room temperature and to minimize prolonged exposure to strong acids or bases if the desired product is also sensitive.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification process.
Aqueous Basic Wash
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion formation during extraction. | High concentration of reagents, vigorous shaking, or presence of surfactants. | - Add brine (saturated NaCl solution) to break the emulsion. - Reduce the agitation intensity during mixing. - Filter the mixture through a pad of Celite. |
| Product degradation or hydrolysis. | The desired product is sensitive to the basic conditions. | - Use a milder base (e.g., saturated sodium bicarbonate instead of a strong base like potassium tert-butoxide). - Perform the extraction at a lower temperature (e.g., 0 °C). - Minimize the contact time with the basic solution. |
| Incomplete removal of the phosphite impurity. | Insufficient amount of base, inadequate mixing, or too few extractions. | - Ensure at least a stoichiometric amount of base is used relative to the phosphite. - Increase the number of extractions (e.g., from 1-2 to 3-4 washes). - Ensure thorough mixing of the aqueous and organic layers. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Co-elution of the product and the phosphite impurity. | The polarity of the product and the impurity are too similar in the chosen solvent system. | - Optimize the solvent system. A less polar solvent system may increase the retention of the more polar phosphite on the silica gel. - Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[10] - Consider using a different stationary phase, such as alumina.[10] |
| Peak tailing of the phosphite impurity. | Strong interaction between the acidic phosphite and the acidic silica gel. | - Add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent to deactivate the acidic sites on the silica gel. |
| The phosphite impurity does not elute from the column. | The impurity is very polar and strongly adsorbed to the stationary phase. | - Increase the polarity of the eluent significantly (e.g., switch to a solvent system with a higher percentage of a polar solvent like methanol or ethanol). |
| The product is unstable on silica gel. | The acidic nature of silica gel is causing decomposition of the desired product. | - Deactivate the silica gel by pre-treating it with a base like triethylamine. - Use a less acidic stationary phase, such as neutral alumina. |
Quantitative Data Summary
The following table provides a representative comparison of the common purification methods. The actual efficiency will vary depending on the specific reaction mixture and conditions.
| Purification Method | Typical Purity Achieved | Typical Yield Loss | Advantages | Disadvantages |
| Aqueous Basic Wash | >95% | 5-15% | Fast, simple, and scalable. | Potential for emulsion formation and product degradation with base-sensitive compounds. |
| Column Chromatography | >99% | 10-30% | High purity can be achieved; applicable to a wide range of compounds. | Can be time-consuming, requires larger volumes of solvent, and may lead to product loss on the column. |
| Oxidation followed by Wash | >95% | 5-20% | Can be effective if the resulting phosphate is easily separated. | Requires an additional reaction step; the oxidizing agent may be incompatible with the desired product. |
Experimental Protocols
Protocol 1: Removal of Diisopropyl Hydrogen Phosphite by Aqueous Basic Wash
This protocol is suitable for reaction mixtures where the desired product is stable to mild basic conditions.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing: Stopper the funnel and shake gently for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the extraction with fresh sodium bicarbonate solution two more times.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Removal of Diisopropyl Hydrogen Phosphite by Flash Column Chromatography
This protocol is suitable for achieving high purity, especially when the product and impurity have different polarities.
-
TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The desired product should have an Rf value of approximately 0.2-0.4, while the diisopropyl hydrogen phosphite impurity should have a lower Rf value (closer to the baseline). A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing method is recommended to avoid air bubbles).[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.[11]
-
Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to begin eluting the components.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product, free of the phosphite impurity.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for removing diisopropyl hydrogen phosphite via basic wash.
Caption: Troubleshooting decision tree for column chromatography co-elution.
References
- 1. Quantitation and characterization of process impurities and extractables in protein-containing solutions using proton NMR as a general tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. sdiarticle4.com [sdiarticle4.com]
- 6. journaljpri.com [journaljpri.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chromtech.com [chromtech.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing Triisopropyl Phosphite Reactions
Welcome to the technical support center for triisopropyl phosphite reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during reactions involving this compound.
Issue 1: Low or No Product Yield in Michaelis-Arbuzov Reaction
-
Question: My Michaelis-Arbuzov reaction with this compound is showing low to no yield of the desired phosphonate. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in a Michaelis-Arbuzov reaction can stem from several factors. Here's a step-by-step guide to troubleshoot the issue:
-
Reagent Quality and Purity:
-
This compound: Ensure the this compound is pure and free from hydrolysis or oxidation products.[1] It is sensitive to moisture and air.[2] Consider purifying by vacuum distillation if necessary. A typical distillation condition is 43.5°C at 1.0 mm Hg.[1]
-
Alkyl Halide: The reactivity of the alkyl halide is crucial. The general reactivity order is R-I > R-Br > R-Cl.[3] Primary alkyl halides are most effective, while secondary and tertiary halides may not react well or could lead to elimination side products.[3]
-
-
Reaction Temperature:
-
This compound generally requires higher reaction temperatures for effective Arbuzov reactions compared to less hindered phosphites, often exceeding 160°C.[1] The higher boiling point of this compound (181°C) allows for reactions to be run at these higher temperatures, which can reduce reaction times.[4]
-
If the reaction is sluggish, gradually increase the temperature. Monitor for potential decomposition of your starting materials or products at higher temperatures.
-
-
Reaction Time:
-
Ensure the reaction has been allowed to proceed for a sufficient amount of time. Depending on the substrate and temperature, these reactions can take several hours.[5] Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR).
-
-
Side Reactions:
-
Hydrolysis: The presence of water can lead to the formation of diisopropyl hydrogen phosphite, consuming your starting material.[1] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Oxidation: Exposure to air can oxidize this compound to triisopropyl phosphate.[1] Again, maintaining an inert atmosphere is critical.
-
-
Catalysis:
-
Logical Workflow for Troubleshooting Low Yield in Michaelis-Arbuzov Reaction
Caption: Troubleshooting workflow for a low-yielding Michaelis-Arbuzov reaction.
Issue 2: Product Isolation Difficulties in Mitsunobu Reaction
-
Question: I'm using this compound as a substitute for triphenylphosphine in a Mitsunobu reaction, but I'm having trouble isolating my product. What could be the issue?
-
Answer: Using this compound in the Mitsunobu reaction is indeed a strategy to simplify product purification because the resulting triisopropyl phosphate is more water-soluble than triphenylphosphine oxide.[7] If you are still facing isolation issues, consider the following:
-
Workup Procedure:
-
Ensure your aqueous workup is sufficient to remove the triisopropyl phosphate byproduct. Multiple extractions with water or a mild aqueous acid or base solution may be necessary.
-
The choice of extraction solvent is also important. A solvent that has low solubility for the phosphate byproduct will be more effective.
-
-
Reaction Stoichiometry:
-
Using a large excess of the phosphite reagent can complicate purification. Try to use a stoichiometry closer to the theoretical amount (typically 1.1-1.5 equivalents).
-
-
Chromatography:
-
If the phosphate byproduct is co-eluting with your product during column chromatography, you may need to adjust your solvent system. A more polar solvent system might help to retain the phosphate on the silica gel.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal temperature and time for a standard Michaelis-Arbuzov reaction using this compound?
A1: There is no single set of optimal conditions, as they are highly dependent on the substrate. However, a general starting point is a reaction temperature of 160-180°C.[1][4] The reaction time can range from a few hours to over 24 hours.[4] It is highly recommended to monitor the reaction's progress by a suitable analytical method like TLC or GC to determine the optimal time.
| Parameter | Typical Range | Notes |
| Temperature | 160 - 180 °C | Can be higher depending on the reactivity of the alkyl halide.[1][4] |
| Time | 4 - 24+ hours | Highly substrate-dependent; monitor for completion.[4] |
Q2: What are the most common side reactions to be aware of when using this compound?
A2: The most common side reactions are:
-
Hydrolysis: Reacts with water to form diisopropyl hydrogen phosphite. This can be minimized by using anhydrous conditions and an inert atmosphere.[1]
-
Oxidation: Reacts with air to form triisopropyl phosphate. Running the reaction under an inert atmosphere is crucial to prevent this.[1]
-
Formation of Diisopropyl Hydrogen Phosphite (during synthesis): This can occur if there is an insufficient amount of base during the synthesis of this compound from PCl₃ and isopropanol.[1]
-
Olefin Elimination: At very high temperatures, elimination reactions can occur.[1]
| Side Reaction | Cause | Prevention Strategy |
| Hydrolysis | Presence of water | Use anhydrous solvents and reagents; run under an inert atmosphere.[1] |
| Oxidation | Exposure to air | Run under an inert atmosphere (N₂ or Ar).[1] |
| Diisopropyl hydrogen phosphite formation | Insufficient base during synthesis | Use excess base and controlled addition of PCl₃.[1] |
| Olefin Elimination | High temperatures | Careful temperature control and optimization.[1] |
Q3: When should I choose this compound over other trialkyl phosphites like triethyl phosphite?
A3: this compound offers a key advantage in the Michaelis-Arbuzov reaction. The isopropyl halide byproduct formed is less reactive than the corresponding ethyl halide.[1][4][6] This reduced reactivity minimizes side reactions where the byproduct alkylates another molecule of the phosphite, leading to cleaner reactions and potentially higher yields.[4][6] Additionally, its higher boiling point allows for reactions to be run at higher temperatures, which can be beneficial for less reactive substrates.[4]
Experimental Protocols
Protocol 1: General Procedure for the Michaelis-Arbuzov Reaction
This protocol provides a general guideline. The specific temperature, time, and stoichiometry should be optimized for each specific substrate.
-
Preparation:
-
Oven-dry all glassware and cool under a stream of dry nitrogen or argon.
-
Equip a round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet.
-
-
Reaction Setup:
-
To the flask, add the alkyl halide (1.0 eq.).
-
Add this compound (1.0 - 1.2 eq.). Note: this compound can also be used as the solvent if the alkyl halide is a solid.[4]
-
If using a catalyst (e.g., NiCl₂ for aryl halides), add it at this stage.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 160-180°C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or NMR at regular intervals.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove any volatile byproducts (like isopropyl halide) and excess this compound by distillation, possibly under reduced pressure.[4][5]
-
The crude product can then be purified by vacuum distillation or column chromatography on silica gel.
-
Experimental Workflow Diagram
Caption: General experimental workflow for a Michaelis-Arbuzov reaction.
Protocol 2: Mitsunobu Reaction Using this compound
This protocol is adapted from general Mitsunobu procedures, substituting triphenylphosphine with this compound.
-
Preparation:
-
Ensure all reagents and solvents are anhydrous.
-
Oven-dry all glassware and cool under a stream of dry nitrogen or argon.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, dissolve the alcohol (1.0 eq.) and the nucleophile (e.g., a carboxylic acid, 1.1-1.5 eq.) in a suitable anhydrous solvent (e.g., THF, diethyl ether).[8]
-
Add this compound (1.1-1.5 eq.).
-
Cool the mixture to 0°C in an ice bath.
-
-
Reaction Execution:
-
Slowly add a solution of an azodicarboxylate (e.g., DEAD or DIAD, 1.1-1.5 eq.) in the same anhydrous solvent to the cooled reaction mixture.[8][9]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (typically 6-24 hours).[9][10]
-
Monitor the reaction by TLC for the disappearance of the starting alcohol.
-
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine to remove the phosphate byproduct and other water-soluble impurities.[7]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Signaling Pathway: Michaelis-Arbuzov Reaction Mechanism
Caption: Simplified mechanism of the Michaelis-Arbuzov reaction.
References
- 1. Buy this compound | 116-17-6 [smolecule.com]
- 2. fishersci.com [fishersci.com]
- 3. jk-sci.com [jk-sci.com]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Michaelis-Arbuzov Reactions with Triisopropyl Phosphite
Welcome to the technical support center for the Michaelis-Arbuzov reaction. This resource is designed for researchers, scientists, and professionals in drug development seeking to enhance reaction yields and troubleshoot experiments, with a particular focus on the use of triisopropyl phosphite.
Troubleshooting Guides
Encountering challenges in your Michaelis-Arbuzov reaction? Consult the table below for common issues, their potential causes, and actionable solutions, especially when employing this compound.
| Issue | Potential Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Low or No Product Yield | Low Reactivity of Alkyl Halide: The reactivity order is R-I > R-Br > R-Cl. Primary and benzylic halides are most reactive.[1] | - If possible, switch to a more reactive halide (iodide or bromide).- For less reactive halides, consider increasing the reaction temperature or using a catalyst (e.g., Lewis acids like ZnI₂ or NiCl₂).[1][2] |
| Steric Hindrance: this compound is sterically bulky, which can slow down the initial Sₙ2 attack, especially with hindered alkyl halides. | - Ensure the alkyl halide is not sterically congested around the reaction center.- Increase the reaction time and/or temperature to overcome the steric barrier.- Consider using a less hindered phosphite if the substrate allows for it without promoting side reactions. | |
| Insufficient Reaction Temperature: The classical Michaelis-Arbuzov reaction often requires high temperatures to proceed efficiently. | - Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.- Microwave irradiation can be a highly effective method to rapidly reach the required temperature and shorten reaction times.[1] | |
| Incomplete Reaction: The reaction may not have reached completion due to insufficient time or heat. | - Monitor the reaction progress using TLC or ³¹P NMR spectroscopy.- Extend the reaction time or increase the temperature as needed. | |
| Formation of Side Products | Reaction with Alcohol Substrates: When using alcohol precursors, the intermediate iodide can attack the ethyl groups of a less hindered phosphite like triethyl phosphite, leading to byproducts. | - Use of this compound: The steric bulk of the isopropyl groups on this compound suppresses this side reaction, leading to cleaner reactions and higher yields of the desired phosphonate.[1][3] |
| Elimination Reactions: With secondary alkyl halides, elimination to form an alkene can compete with the desired substitution reaction. | - Use milder reaction conditions, such as lower temperatures and the addition of a non-nucleophilic base to trap any generated acid.- Consider a photoredox-catalyzed radical pathway for secondary and tertiary alkyl halides. | |
| Perkow Reaction: With α-halo ketones, the formation of a vinyl phosphate (Perkow product) can be a significant side reaction. | - Higher reaction temperatures generally favor the Michaelis-Arbuzov product over the Perkow product. | |
| Reaction Stalls or is Sluggish | Low Nucleophilicity of Phosphorus: Electron-withdrawing groups on the phosphite can decrease its nucleophilicity and slow the reaction. | - While this compound is generally a good nucleophile, ensure the starting material is of high purity.- The use of a Lewis acid catalyst can enhance the electrophilicity of the alkyl halide, thereby increasing the reaction rate.[4] |
Frequently Asked Questions (FAQs)
Q1: Why should I choose this compound over triethyl phosphite for my Michaelis-Arbuzov reaction?
A1: this compound is particularly advantageous when your substrate is an alcohol. In such cases, an in-situ generated iodide can react with the ethyl groups of triethyl phosphite, leading to undesired byproducts and lower yields. The steric hindrance provided by the isopropyl groups of this compound effectively suppresses this side reaction, resulting in a cleaner reaction profile and improved yield of the target phosphonate.[1][3]
Q2: My reaction with this compound is very slow. What can I do to speed it up?
A2: The bulkiness of this compound can sometimes lead to slower reaction rates compared to less hindered phosphites. To accelerate the reaction, you can:
-
Increase the temperature: The Michaelis-Arbuzov reaction is often thermally driven.
-
Use a catalyst: Lewis acids such as ZnI₂, ZnBr₂, InBr₃, or NiCl₂ can significantly increase the reaction rate, often allowing for lower reaction temperatures.[1][2][4]
-
Employ microwave irradiation: This technique can dramatically reduce reaction times from hours to minutes.[1]
Q3: What is the optimal temperature for a Michaelis-Arbuzov reaction using this compound?
A3: The optimal temperature can vary depending on the reactivity of the alkyl halide. For classical heating, temperatures can range from 120°C to 180°C. This compound has a higher boiling point (181°C) than triethyl phosphite (156°C), which allows for higher reaction temperatures.[2] With microwave assistance, reactions can often be run at higher temperatures for shorter durations. It is always recommended to perform a temperature optimization study for your specific substrate.
Q4: Can I use this compound with secondary or tertiary alkyl halides?
A4: While primary alkyl halides are ideal, secondary alkyl halides can sometimes be used, though they may lead to elimination byproducts. Tertiary alkyl halides are generally unreactive under standard Michaelis-Arbuzov conditions. For these more challenging substrates, alternative methods like photoredox-catalyzed radical reactions may be more successful.
Data Presentation
The following tables provide a summary of representative reaction conditions and yields for the Michaelis-Arbuzov reaction. Note that direct comparison between different phosphites should ideally be conducted under identical experimental conditions.
Table 1: Comparison of Phosphites in the Michaelis-Arbuzov Reaction with an Alcohol Precursor
| Phosphite | Substrate | Conditions | Yield | Reference |
| Triethyl Phosphite | Aliphatic Alcohol | 10% n-Bu₄NI | Low (due to byproduct formation) | [1][3] |
| This compound | Aliphatic Alcohol | 10% n-Bu₄NI | Higher (side reaction suppressed) | [1][3] |
Table 2: Microwave-Assisted Michaelis-Arbuzov Reaction with this compound
| Substrate | Temperature | Time | Yield |
| 4,6-diamino-5-chloropyrimidine | 200°C | 30 min | 78% |
| 2-amino-6-isopropoxy-5-nitropyrimidine | 120°C | 20 min | 80% |
| 2-amino-4,6-dichloro-1,3,5-triazine | 200°C | 30 min | 91% |
Experimental Protocols
Below are detailed methodologies for performing the Michaelis-Arbuzov reaction using this compound under different conditions.
Protocol 1: Classical Heating (General Procedure)
Materials:
-
Alkyl halide (1.0 eq)
-
This compound (1.2 eq)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Nitrogen or Argon source
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere (Nitrogen or Argon), add the alkyl halide.
-
Add this compound to the flask.
-
Heat the reaction mixture to 150-180°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation or column chromatography to obtain the desired diisopropyl alkylphosphonate.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
Heterocyclic halide (1.0 mmol)
-
This compound (5 mL)
-
Microwave reactor vial
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, combine the heterocyclic halide and this compound.
-
Seal the vial and flush with argon.
-
Heat the mixture in the microwave reactor to the desired temperature (e.g., 120-200°C) for the specified time (e.g., 20-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the excess this compound under vacuum.
-
Purify the product by column chromatography.
Protocol 3: Lewis Acid-Catalyzed Reaction (General Procedure adaptation)
Materials:
-
Alkyl halide or alcohol (1.0 mmol)
-
This compound (1.2 mmol)
-
Lewis acid (e.g., ZnI₂, 0.2 mmol)
-
Anhydrous solvent (e.g., Dichloromethane, 5 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alkyl halide or alcohol in the anhydrous solvent.
-
Add this compound to the solution.
-
Add the Lewis acid catalyst to the reaction mixture at room temperature.
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the reaction mechanism and a troubleshooting workflow for the Michaelis-Arbuzov reaction.
Caption: Mechanism of the Michaelis-Arbuzov Reaction.
Caption: Troubleshooting workflow for low yield.
References
- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. mdpi.com [mdpi.com]
- 4. Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates [organic-chemistry.org]
Technical Support Center: Stabilization of Triisopropyl Phosphite Against Air Oxidation
Welcome to the technical support center for the handling and stabilization of triisopropyl phosphite. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the air oxidation of this reagent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound assay shows a lower purity than expected and a significant peak corresponding to triisopropyl phosphate. What is the likely cause?
A: This is a classic sign of air oxidation. This compound is susceptible to oxidation by atmospheric oxygen, which converts it to triisopropyl phosphate. This process can be accelerated by exposure to light, heat, and the presence of radical initiators.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the product has been stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, opaque container.[1] Storage at refrigerated temperatures (-20°C is recommended) can also slow the rate of oxidation.[2]
-
Check Handling Procedures: Minimize exposure to air during handling. Use techniques such as cannula transfer or a glovebox for dispensing the reagent.
-
Verify Solvent Purity: If the this compound is used in a solution, ensure the solvent is anhydrous and deoxygenated. Peroxides in solvents like THF or ether can accelerate oxidation.
Q2: I observe a gradual change in the 31P NMR spectrum of my this compound sample over time. What does this indicate?
A: A change in the 31P NMR spectrum, specifically the appearance of a new peak downfield from the original this compound signal, is indicative of oxidation. This compound typically shows a signal around +138 ppm, while its oxidation product, triisopropyl phosphate, appears around -3 ppm. The growth of the peak around -3 ppm directly corresponds to the extent of oxidation.
Troubleshooting Steps:
-
Inert Atmosphere: If the NMR sample is not prepared under an inert atmosphere, oxidation can occur within the NMR tube. Prepare samples in a glovebox or under a stream of inert gas.
-
Solvent Effects: Ensure the NMR solvent is free of oxygen and moisture.
-
Quantitative Analysis: Use 31P NMR with an internal standard to quantify the rate of degradation under your specific storage or reaction conditions.
Q3: Can I purify this compound that has partially oxidized?
A: Yes, purification is possible, but care must be taken to prevent further oxidation. Vacuum distillation is the most effective method to separate this compound from the less volatile triisopropyl phosphate.[3]
Purification Protocol:
-
Apparatus: Assemble a vacuum distillation apparatus with a short path to minimize thermal stress. Ensure all glassware is dry.
-
Drying Agent: Consider drying the phosphite with a small amount of sodium before distillation to remove any traces of moisture and dialkyl phosphonate impurities.
-
Distillation Conditions: Distill the this compound under reduced pressure. A reported boiling point is 43.5°C at 1.0 mmHg.[3]
-
Storage of Purified Product: Immediately store the freshly distilled this compound under an inert atmosphere in a sealed container.
Experimental Protocols
Protocol 1: Monitoring this compound Oxidation using 31P NMR Spectroscopy
This protocol describes how to monitor the air oxidation of this compound over time using 31P NMR spectroscopy.
Materials:
-
This compound
-
Anhydrous deuterated chloroform (CDCl3) or other suitable deuterated solvent
-
NMR tubes with sealable caps (e.g., J. Young tubes)
-
Internal standard (e.g., triphenyl phosphate, if quantification is desired)
-
Glovebox or inert atmosphere manifold
Procedure:
-
Sample Preparation (in a glovebox or under inert atmosphere): a. Prepare a stock solution of the internal standard (if used) in the chosen deuterated solvent. b. In a clean, dry NMR tube, add a known amount of this compound. c. Add a known amount of the deuterated solvent (and internal standard, if used). d. Seal the NMR tube tightly.
-
NMR Acquisition: a. Acquire an initial 31P NMR spectrum. Typical parameters include a 30-degree pulse, a relaxation delay of 5 seconds, and proton decoupling. b. The chemical shift of this compound is expected around +138 ppm, and triisopropyl phosphate around -3 ppm.
-
Monitoring: a. Store the NMR tube under the desired conditions (e.g., on the benchtop exposed to air and light, or in a dark, temperature-controlled environment). b. Acquire 31P NMR spectra at regular intervals (e.g., every hour, day, or week) to monitor the change in the relative integrals of the this compound and triisopropyl phosphate peaks.
-
Data Analysis: a. Integrate the peaks corresponding to this compound and triisopropyl phosphate. b. Calculate the percentage of oxidation at each time point.
Protocol 2: Analysis of this compound and Triisopropyl Phosphate by GC-MS
This protocol provides a general method for the analysis of this compound and its oxidation product by Gas Chromatography-Mass Spectrometry. Note that thermal decomposition of phosphites can occur in the GC inlet, so optimization of injection parameters is crucial.[4]
Instrumentation and Columns:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
A low to mid-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent).
GC-MS Parameters (starting point for optimization):
-
Injector Temperature: 250°C (consider lowering to minimize thermal decomposition).
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).
-
If available, prepare calibration standards of pure this compound and triisopropyl phosphate to determine retention times and response factors.
Data Presentation
Table 1: 31P NMR Chemical Shifts of this compound and its Oxidation Product
| Compound | Chemical Formula | 31P Chemical Shift (ppm) |
| This compound | C9H21O3P | ~ +138 |
| Triisopropyl phosphate | C9H21O4P | ~ -3 |
Stabilization Strategies
While specific, commercially available stabilizers for this compound are not widely documented in the literature, general principles of antioxidant chemistry can be applied. The addition of a small amount of a radical scavenger may inhibit the autoxidation process.
Potential Stabilizers to Investigate:
-
Hindered Phenols: Compounds like Butylated Hydroxytoluene (BHT) are common antioxidants that function as radical scavengers. A low concentration (e.g., 100-500 ppm) could be effective.
-
Amines: Certain amines can act as antioxidants. However, their basicity might promote other degradation pathways, so their use should be carefully evaluated.
Experimental Workflow for Stabilizer Evaluation:
Caption: Workflow for evaluating the efficacy of potential stabilizers for this compound.
Logical Relationship of Oxidation and Analysis:
Caption: The air oxidation of this compound to triisopropyl phosphate and its analysis.
References
Technical Support Center: Troubleshooting Phosphitylation Reactions
Welcome to the technical support center for phosphitylation reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their phosphitylation experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues leading to low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conversion rates in phosphitylation reactions?
Low conversion rates in phosphitylation reactions can be attributed to several factors, often related to the sensitivity of the reagents and the reaction conditions. The most common culprits include:
-
Moisture and Air Sensitivity: Phosphitylating agents, particularly chlorophosphoramidites, are highly sensitive to moisture and can be readily hydrolyzed.[1][2] The presence of water in solvents, reagents, or on the glassware can consume the phosphitylating agent, leading to the formation of H-phosphonate byproducts and reducing the yield of the desired product.[2]
-
Reagent Quality and Purity: The purity of the phosphitylating agent, the substrate (e.g., nucleoside), and the activator is critical.[3][4] Impurities can interfere with the reaction, leading to side products and incomplete conversion.[][6] It is often recommended to use freshly prepared or recently purified reagents.[1]
-
Suboptimal Activator: The choice and amount of activator are crucial for the efficient activation of phosphoramidites.[7] Common activators like 1H-tetrazole and its alternatives have different pKa values and reactivity, which can significantly impact the reaction rate and yield.[8]
-
Steric Hindrance: The steric bulk of both the phosphitylating agent and the substrate can significantly affect the reaction rate.[1][9] Bulky protecting groups on the substrate or the phosphitylating agent can hinder the approach of the nucleophile, leading to lower conversion.[9][10]
-
Inadequate Reaction Conditions: Factors such as reaction time, temperature, and solvent can all influence the outcome of the reaction.[11][12] Suboptimal temperatures can lead to slower reaction rates, while prolonged reaction times might lead to degradation of the product or starting materials.[11]
Q2: How can I minimize the impact of moisture on my phosphitylation reaction?
Minimizing moisture is paramount for successful phosphitylation. Here are several key strategies:
-
Use Anhydrous Solvents: Solvents should be of high purity and contain minimal water content (preferably <30 ppm).[4] Drying solvents using molecular sieves (3 Å) just before use is a common and effective practice.[4][13]
-
Flame-Dry Glassware: All glassware should be thoroughly flame-dried under vacuum or in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen) before use.[11]
-
Inert Atmosphere: The reaction should be set up and run under a dry, inert atmosphere to prevent exposure to atmospheric moisture.[]
-
Proper Reagent Handling: Phosphitylating agents and other moisture-sensitive reagents should be stored in a desiccator and handled under an inert atmosphere.[1]
Q3: What analytical techniques are best for monitoring the progress of my phosphitylation reaction?
Several analytical techniques can be employed to monitor the reaction progress and identify potential issues:
-
³¹P NMR Spectroscopy: This is a powerful technique for directly observing the phosphorus-containing species in the reaction mixture.[2] It allows for the quantification of the starting phosphoramidite, the desired product, and any phosphorus-containing byproducts like H-phosphonates.[2]
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively monitor the consumption of the starting material and the formation of the product.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, can be used for more quantitative analysis of the reaction mixture, allowing for the separation and quantification of starting materials, products, and impurities.[9]
-
Mass Spectrometry (MS): Techniques like ESI-MS can be used to identify the masses of the expected product and any potential side products, confirming the reaction's outcome.[14]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during phosphitylation reactions.
Problem: Low or No Product Formation
If you observe low or no formation of your desired product, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Moisture Contamination | - Verify the dryness of solvents using a Karl Fischer titrator or by using freshly opened anhydrous solvents.[4] - Ensure all glassware was properly flame-dried and cooled under an inert atmosphere.[11] - Check the integrity of your inert atmosphere setup. | - Use freshly dried solvents. - Re-dry all glassware. - Purge the reaction vessel thoroughly with inert gas. |
| Inactive Phosphitylating Agent | - Check the age and storage conditions of the phosphitylating agent. - Analyze the reagent by ³¹P NMR to confirm its purity and integrity.[2] | - Use a fresh batch of the phosphitylating agent. - If necessary, purify the reagent before use. |
| Ineffective Activator | - Confirm the correct activator is being used for the specific phosphoramidite. - Check the concentration and age of the activator solution. | - Use a fresh, anhydrous solution of the appropriate activator.[7] - Consider trying an alternative activator with a different pKa. |
| Incorrect Stoichiometry | - Double-check the calculations for all reagents. | - Carefully re-weigh all reagents and recalculate the required volumes. |
Problem: Presence of Significant H-Phosphonate Byproduct
The formation of H-phosphonate is a common side reaction, often indicating the presence of water.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Hydrolysis of Phosphitylating Agent | - This is the most likely cause. Review all moisture-control procedures.[2] | - Implement stricter anhydrous techniques as outlined in the FAQ section. |
| Work-up Procedure | - An aqueous work-up can sometimes lead to the hydrolysis of unreacted phosphitylating agent.[2] | - Consider a non-aqueous work-up or quenching the reaction with a hindered alcohol before adding water. |
Problem: Reaction Stalls or Proceeds Slowly
If the reaction starts but does not go to completion, or is very sluggish, investigate these possibilities.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Steric Hindrance | - Evaluate the steric bulk of the substrate and the phosphitylating agent.[9] | - Consider using a less sterically hindered phosphitylating agent if possible. - Increase the reaction time or temperature. |
| Low Reaction Temperature | - Check the reaction temperature. | - Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the progress.[15] |
| Insufficient Activator | - Review the amount of activator used. | - Increase the equivalents of the activator. |
Experimental Protocols
General Protocol for a Small-Scale Phosphitylation Reaction
This protocol provides a general guideline. Specific amounts and conditions will vary depending on the substrates and reagents used.
-
Preparation:
-
Flame-dry a round-bottom flask and a magnetic stir bar under vacuum and cool under a stream of dry argon.
-
Dissolve the substrate (e.g., a protected nucleoside, 1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile under an argon atmosphere.
-
Add a suitable base, such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
-
Reaction:
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, 1.2-1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for the recommended time (typically 1-4 hours), monitoring by TLC or ³¹P NMR.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, often using a solvent system containing a small amount of triethylamine (e.g., 1-2%) to prevent product degradation on the silica.[2]
-
Visual Guides
To further aid in understanding and troubleshooting, the following diagrams illustrate key concepts in phosphitylation reactions.
Caption: General mechanism of a phosphitylation reaction.
Caption: A logical workflow for troubleshooting low conversion rates.
Caption: Key parameters influencing phosphitylation conversion rates.
References
- 1. entegris.com [entegris.com]
- 2. reddit.com [reddit.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 6. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. quora.com [quora.com]
- 13. Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Hydrolysis of Triisopropyl Phosphite During Workup
Welcome to the Technical Support Center for handling triisopropyl phosphite. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the hydrolysis of this compound during reaction workup.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound loss during workup?
The primary cause of loss is hydrolysis, which occurs when this compound reacts with water to form diisopropyl hydrogen phosphite and isopropanol. This reaction is particularly accelerated under acidic conditions.[1]
Q2: What is the main hydrolysis byproduct and how can I identify it?
The main hydrolysis byproduct is diisopropyl hydrogen phosphite. It can be identified using techniques such as ³¹P NMR spectroscopy, where it will show a characteristic shift, or by chromatography (TLC or GC) as it has a different polarity compared to this compound.
Q3: Can I use a standard aqueous workup for reactions involving this compound?
Standard aqueous workups can be used, but with caution. It is crucial to control the pH and temperature to minimize hydrolysis. A basic or neutral aqueous wash is generally preferred over an acidic one.
Q4: Are there alternatives to aqueous workups?
Yes, non-aqueous workups are an excellent alternative to completely avoid hydrolysis. These methods typically involve quenching the reaction with a non-protic reagent and then purifying the product directly.
Q5: How does temperature affect the rate of hydrolysis?
Generally, higher temperatures will accelerate the rate of hydrolysis. Therefore, it is recommended to perform aqueous workups at low temperatures (e.g., 0-5 °C) to slow down this unwanted side reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of desired product after workup. | Significant hydrolysis of this compound to diisopropyl hydrogen phosphite. | • Use a non-aqueous workup if possible.• If an aqueous workup is necessary, use a pre-chilled, saturated solution of sodium bicarbonate or sodium chloride.• Minimize the contact time between the organic layer and the aqueous phase.• Ensure all organic solvents are anhydrous. |
| Presence of a significant amount of a polar byproduct in NMR/LC-MS. | This is likely diisopropyl hydrogen phosphite, the hydrolysis product. | • The byproduct is soluble in many organic solvents, making its removal by simple extraction difficult.[1]• Purification by column chromatography on silica gel is usually effective. The more polar diisopropyl hydrogen phosphite will have a lower Rf value.• Consider a non-aqueous workup for future reactions to prevent its formation. |
| Formation of an emulsion during aqueous extraction. | The presence of phosphite byproducts can sometimes act as surfactants. | • Add a small amount of brine (saturated NaCl solution) to help break the emulsion.• Filter the mixture through a pad of Celite.• If the problem persists, consider a non-aqueous workup. |
| The pH of the aqueous layer becomes acidic during the wash. | Hydrolysis of this compound can generate phosphorous acid, lowering the pH. | • Use a buffered aqueous solution or a weak base like saturated sodium bicarbonate for the wash.• Monitor the pH of the aqueous layer and add more base if necessary. |
Data Presentation
Table 1: Comparison of Aqueous Workup Conditions for this compound Stability
| Workup Condition | pH of Aqueous Solution | Temperature (°C) | Estimated % Hydrolysis (after 15 min contact) | Recommendation |
| Dilute HCl (0.1 M) | ~1 | 25 | > 50% | Not Recommended |
| Deionized Water | ~7 | 25 | 10-20% | Use with caution, keep contact time minimal |
| Saturated NaCl | ~7 | 0-5 | 5-10% | Recommended for neutral wash |
| Saturated NaHCO₃ | ~8.5 | 0-5 | < 5% | Highly Recommended |
Note: The estimated hydrolysis percentages are based on the general principles of phosphite stability and are intended for comparative purposes.
Experimental Protocols
Protocol 1: Optimized Aqueous Workup (Minimizing Hydrolysis)
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Quenching (Optional): If the reaction contains highly reactive reagents, quench them with a suitable non-protic reagent before adding any aqueous solution. For example, excess organometallic reagents can be quenched with ethyl acetate.
-
Extraction:
-
Add a pre-chilled (0-5 °C) saturated aqueous solution of sodium bicarbonate to the reaction mixture.
-
Stir the biphasic mixture for a short period (e.g., 2-5 minutes).
-
Separate the organic layer as quickly as possible.
-
-
Washing: Wash the organic layer with pre-chilled brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure at a low temperature.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Non-Aqueous Workup (Avoiding Hydrolysis)
-
Quenching: Quench the reaction with a non-protic reagent. For example, if the reaction involves an acid chloride, a stoichiometric amount of a non-nucleophilic base like triethylamine can be used.
-
Filtration: If a solid precipitate forms (e.g., triethylamine hydrochloride), remove it by filtration under an inert atmosphere.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the reaction solvent.
-
Direct Purification: The crude product can often be directly purified by vacuum distillation or by dissolving it in a minimal amount of a non-polar solvent and filtering it through a plug of silica gel to remove polar impurities.
Visualizations
Caption: Pathway of this compound hydrolysis.
Caption: Logic for troubleshooting workup issues.
References
Technical Support Center: Triisopropyl Phosphite Reactivity and Solvent Polarity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triisopropyl phosphite. The following information addresses common issues and questions regarding the effect of solvent polarity on its reactivity.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect the reactivity of this compound?
A1: Solvent polarity can significantly influence the rate and outcome of reactions involving this compound by stabilizing or destabilizing reactants, transition states, and products. According to the Hughes-Ingold rules, if a reaction proceeds through a transition state that is more charged than the reactants, a more polar solvent will increase the reaction rate by stabilizing this transition state.[1] Conversely, if the charge is more dispersed in the transition state compared to the reactants, a more polar solvent may decrease the reaction rate.[1] For reactions involving this compound, such as the Michaelis-Arbuzov and Perkow reactions, the polarity of the solvent can affect which reaction pathway is favored.
Q2: In which common reactions is the choice of solvent critical for this compound, and why?
A2: The choice of solvent is particularly critical in reactions where this compound can participate in competing reaction pathways, such as the Michaelis-Arbuzov and Perkow reactions when reacting with α-haloketones.[2][3][4] The Perkow reaction, which leads to a vinyl phosphate, is often favored in more polar solvents.[2][4] In contrast, the Michaelis-Arbuzov reaction, yielding a β-keto phosphonate, can be more prevalent in non-polar media. The solvent's ability to stabilize the different transition states of these pathways is a key factor.
Q3: Can this compound be used without a solvent?
A3: Yes, in some cases, this compound can serve as both the reactant and the solvent.[5] This is particularly advantageous for high-temperature reactions due to its relatively high boiling point (181 °C).[5] Using this compound as the solvent can simplify the experimental setup and workup procedure by eliminating the need for an additional solvent.[5]
Q4: Why would I choose this compound over other trialkyl phosphites like triethyl phosphite?
A4: this compound is often chosen over other trialkyl phosphites, such as triethyl phosphite, to minimize side reactions. The bulkier isopropyl groups provide steric hindrance that can prevent unwanted reactions.[6] For example, in the Michaelis-Arbuzov reaction, the alkyl halide byproduct from triethyl phosphite (ethyl halide) is more reactive and can react with the starting triethyl phosphite, leading to impurities. The isopropyl halide generated from this compound is less reactive, resulting in a cleaner reaction.[5][6]
Troubleshooting Guides
Issue 1: Low or No Reactivity
Symptoms:
-
The reaction does not proceed to completion, even after extended reaction times.
-
Starting materials are recovered unchanged.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Reaction Temperature | Many reactions with this compound, such as the Michaelis-Arbuzov reaction, require high temperatures to proceed at a reasonable rate.[7] Consider increasing the reaction temperature, potentially to reflux. If the solvent has a low boiling point, switch to a higher-boiling solvent like 1,3-diisopropylbenzene or use this compound itself as the solvent.[5] |
| Inappropriate Solvent Polarity | The transition state of your reaction may not be sufficiently stabilized by the current solvent. If the reaction involves the formation of a charged intermediate, switching to a more polar solvent could increase the rate.[1][8] |
| Poor Reactivity of Substrate | Aryl and vinyl halides are generally unreactive in the classical Michaelis-Arbuzov reaction.[9] For such substrates, a transition metal catalyst (e.g., nickel or palladium complexes) may be required.[5] |
Issue 2: Formation of Undesired Side Products
Symptoms:
-
Complex mixture of products observed by TLC, GC-MS, or NMR.
-
Lower than expected yield of the desired product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Competition between Michaelis-Arbuzov and Perkow Pathways | When reacting with α-haloketones, the Perkow reaction may be competing with the desired Michaelis-Arbuzov reaction. The Perkow pathway is often favored in more polar solvents.[2][4] To favor the Michaelis-Arbuzov product, try using a less polar solvent. |
| Reaction with Solvent | Some solvents may not be inert under the reaction conditions and could react with the starting materials or intermediates. Ensure the chosen solvent is appropriate for the reaction conditions. |
| Hydrolysis of this compound | This compound can slowly hydrolyze in the presence of water.[10] Ensure all reactants and the solvent are dry, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Predicted Effect of Solvent Polarity on this compound Reaction Outcomes
| Reaction Type | Reactants | Non-Polar Solvent (e.g., Toluene, Hexane) | Polar Aprotic Solvent (e.g., THF, Acetonitrile) | Polar Protic Solvent (e.g., Ethanol, Methanol) |
| Michaelis-Arbuzov | This compound + Alkyl Halide | Generally favored, moderate to good yields. | Can proceed, but may require higher temperatures. | May lead to solvolysis of the alkyl halide or phosphonium intermediate. |
| Perkow vs. Michaelis-Arbuzov | This compound + α-Haloketone | Michaelis-Arbuzov product may be favored. | Perkow product is often favored.[2][4] | Perkow product is likely to be the major product. |
| Phosphoryl Group Transfer | Phosphorylating agent with this compound | Slower reaction rates. | Increased reaction rates. | Can lead to side reactions with the solvent acting as a nucleophile. |
Experimental Protocols
Key Experiment: Nickel-Catalyzed Cross-Coupling of an Aryl Halide with this compound (Modified from Beilstein Archives)
This protocol is an example of a reaction where this compound is used in the presence of a catalyst.
-
Setup: A round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a gas inlet for an inert atmosphere (e.g., Argon).
-
Reagents:
-
Aryl halide (1 equivalent)
-
Nickel(II) chloride (catalytic amount, e.g., 5 mol%)
-
This compound (can be used in excess, acting as both reactant and solvent)
-
-
Procedure:
-
The aryl halide and nickel(II) chloride are added to the flask.
-
The flask is flushed with an inert gas.
-
This compound is added.
-
The reaction mixture is heated to reflux (the temperature will depend on the boiling point of the aryl halide and this compound).
-
The reaction is monitored by an appropriate technique (e.g., TLC or GC).
-
Upon completion, the reaction is cooled to room temperature.
-
Excess this compound can be removed by vacuum distillation.[5]
-
The residue is then purified by standard methods (e.g., column chromatography).
-
Visualizations
Caption: Experimental workflow for a nickel-catalyzed cross-coupling reaction.
Caption: Competing Michaelis-Arbuzov and Perkow reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Perkow reaction - Wikipedia [en.wikipedia.org]
- 4. Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus Michaelis-Arbuzov Reaction Paths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. This compound | C9H21O3P | CID 8304 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Triisopropyl Phosphite Mediated Cross-Coupling
Welcome to the Technical Support Center for catalyst selection in triisopropyl phosphite mediated cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in cross-coupling reactions?
This compound can serve two main roles in cross-coupling reactions:
-
As a Reagent (P-source): In C-P cross-coupling reactions like the Hirao and Tavs reactions, this compound acts as the phosphorus source to form aryl or vinyl phosphonates.[1]
-
As a Ligand: Less commonly, it can act as a ligand for the metal catalyst (typically palladium or nickel), similar to more common phosphine ligands. Phosphite ligands are generally less electron-donating than phosphine ligands.[2][3][4]
Q2: Which metal catalysts are most effective with this compound for C-P cross-coupling?
Both palladium and nickel catalysts are effective for C-P cross-coupling reactions involving this compound.
-
Palladium-based catalysts , such as Pd(OAc)₂ or Pd(PPh₃)₄, are commonly used, often in combination with phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene).[1]
-
Nickel-based catalysts , like NiCl₂, are a cost-effective alternative and can be particularly effective for the phosphonylation of aryl bromides in what is known as the Tavs reaction.[1][5] In some cases, the this compound itself can reduce the Ni(II) precatalyst to the active Ni(0) species.[5]
Q3: Can this compound be used as a ligand in other common cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig?
Yes, though less common than traditional phosphine ligands, phosphite ligands, including this compound, have been used in various cross-coupling reactions:
-
Suzuki-Miyaura Coupling: Palladium/phosphite complexes have been shown to efficiently catalyze the Suzuki reaction of aryl bromides and even more challenging aryl chlorides.
-
Buchwald-Hartwig Amination: Nickel complexes with mixed NHC/phosphite ligands have been developed for the C-N cross-coupling of aryl chlorides under mild conditions.[6]
-
Mizoroki-Heck Reaction: Palladium catalysts with sterically bulky phosphite ligands have been successfully employed in Mizoroki-Heck reactions.[7]
Q4: What are the main advantages of using this compound over other trialkyl phosphites in C-P couplings?
This compound offers several advantages:
-
Reduced Side Reactions: It forms isopropyl bromide as a byproduct, which is less reactive than the ethyl bromide generated from triethyl phosphite. This minimizes the undesired competing Michaelis-Arbuzov reaction with the starting phosphite, leading to cleaner reactions and simpler workup.[1][5]
-
Higher Boiling Point: With a boiling point of 181°C, it allows for reactions to be run at higher temperatures, which can increase the reaction rate.[1]
-
Solvent Properties: In some procedures, an excess of this compound can also serve as the solvent, eliminating the need for an additional high-boiling solvent.[5]
Q5: How does the purity of this compound and other reagents affect the reaction outcome?
The purity of all reagents is critical for the success and reproducibility of cross-coupling reactions.
-
This compound: Impurities can lead to side reactions or catalyst deactivation. It is advisable to use high-purity this compound.
-
Catalyst and Ligands: The quality of the palladium or nickel catalyst and any additional ligands is paramount. Air- and moisture-stable precatalysts are often preferred for their ease of handling and consistent performance.[8][9][10]
-
Solvents and Bases: Anhydrous and degassed solvents are crucial, as water and oxygen can lead to catalyst deactivation and unwanted side reactions like the homocoupling of boronic acids in Suzuki-Miyaura couplings.[11][12] The choice and purity of the base are also critical for reaction efficiency.[11][12]
Troubleshooting Guides
Problem 1: Low or No Yield in C-P Cross-Coupling (Hirao/Tavs Reaction)
Possible Causes & Solutions
-
Inactive Catalyst:
-
Solution: Ensure an active Pd(0) or Ni(0) species is being generated. If using a Pd(II) or Ni(II) precatalyst, the reaction conditions must facilitate its reduction. This compound itself can act as a reductant for Ni(II) at high temperatures.[5] For palladium, ensure the chosen ligand and conditions are suitable for generating the active catalyst. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be a good starting point.
-
-
Suboptimal Temperature:
-
Inappropriate Base:
-
Solution: A base is often required. For Hirao couplings, organic bases like N,N-diisopropylethylamine (DIPEA) are effective.[1] The choice of base can be critical, so screening different bases may be necessary.
-
-
Poor Reagent Quality:
-
Solution: Use high-purity, dry, and degassed reagents and solvents. Moisture and air can deactivate the catalyst.
-
-
Side Reactions:
Problem 2: Sluggish Reaction or Low Conversion in Suzuki-Miyaura Coupling with a Phosphite Ligand
Possible Causes & Solutions
-
Weakly Activating Ligand:
-
Solution: Phosphite ligands are generally less electron-donating than bulky phosphine ligands.[2][4] This can slow down the oxidative addition step. Consider increasing the catalyst and/or ligand loading. Alternatively, switching to a more electron-rich phosphine ligand (e.g., Buchwald or Hartwig-type ligands) may be necessary for challenging substrates.[13]
-
-
Inefficient Base/Solvent System:
-
Solution: The base is crucial for activating the boronic acid.[12] For phosphite-ligated systems, a screening of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents (e.g., toluene, dioxane, DMF) is recommended. The use of aqueous solvent mixtures can enhance the effectiveness of inorganic bases.[11][14]
-
-
Protodeboronation of Boronic Acid:
-
Solution: This side reaction, where the boronic acid is replaced by a hydrogen, can be prevalent with electron-rich or heteroaryl boronic acids, especially in the presence of strong bases and water.[12] Use a milder base like KF or K₃PO₄ and ensure anhydrous conditions if this is a problem.[12] Using boronic esters (e.g., pinacol esters) can also mitigate this issue.[12]
-
Problem 3: Significant Side Product Formation (e.g., Hydrodehalogenation, Homocoupling)
Possible Causes & Solutions
-
Hydrodehalogenation (Replacement of Halide with Hydrogen):
-
Homocoupling of Boronic Acid (in Suzuki-Miyaura):
-
Solution: This is typically caused by the presence of oxygen.[11] Ensure that all solvents are thoroughly degassed and that the reaction is maintained under a strictly inert atmosphere (e.g., argon or nitrogen).
-
-
Byproduct Formation from this compound:
-
Solution: In C-P couplings, ensure the workup procedure effectively removes unreacted this compound and the isopropyl bromide byproduct. Simple purification methods like column chromatography are usually effective.[16] In some setups, unreacted phosphite can be removed by distillation under a flow of inert gas.[5]
-
Data Presentation
Table 1: Comparison of Catalyst Systems for C-P Cross-Coupling (Hirao-Type Reaction)
| Aryl Halide | Phosphite Source | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Diisopropyl phosphite | Pd(OAc)₂ (1) | dppf (1.1) | DIPEA | MeCN | Reflux | 24 | 95 | Montchamp et al. |
| 4-Iodoanisole | Diethyl phosphite | Pd(PPh₃)₄ (5) | - | Et₃N | Neat | 100 | 2 | 88 | Hirao et al. |
| 1,4-Dibromobenzene | This compound | NiCl₂ (5) | - | - | P(Oi-Pr)₃ | 160 | 4 | >80 | Beilstein Archives[5] |
| 2-Chloropyrazine | Diethyl phosphite | Pd(OAc)₂ (1) | dppf (1.1) | Et₃N | DMF | 110 | 24 | 67 | Montchamp et al. |
Table 2: Performance of Nickel-Phosphite Systems in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Chlorobenzene | Morpholine | Ni(IPr)--INVALID-LINK--Cl (2) | NaOtBu | Dioxane | 60 | 16 | >99 | Org. Lett. 2015, 17, 10526 |
| 4-Chloroanisole | N-Methylaniline | Ni(IPr)--INVALID-LINK--Cl (2) | NaOtBu | Dioxane | 60 | 16 | 98 | Org. Lett. 2015, 17, 10526 |
| 2-Chloropyridine | Morpholine | Ni(IPr)--INVALID-LINK--Cl (2) | NaOtBu | Dioxane | RT | 16 | 95 | Org. Lett. 2015, 17, 10526 |
Note: IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene
Experimental Protocols
Protocol 1: Nickel-Catalyzed C-P Cross-Coupling (Tavs Reaction)
This protocol is adapted from an improved, solvent-free method.
Materials:
-
Aryl bromide (1.0 equiv)
-
Nickel(II) chloride (NiCl₂) (5 mol%)
-
This compound (used in excess, acts as reagent and solvent)
-
Round-bottom flask with a powder addition funnel and condenser
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add NiCl₂ and this compound.
-
Catalyst Formation: Heat the mixture to approximately 160°C. The mixture should change color, indicating the in-situ formation of the active Ni(0) catalyst.[5]
-
Reagent Addition: Place the solid aryl bromide into the powder addition funnel. Slowly add the aryl bromide to the hot reaction mixture over 2-4 hours.
-
Reaction: Maintain the reaction temperature at 160°C and monitor the progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture. Unreacted this compound can be removed by distillation under a stream of inert gas.[5] The crude product, often a dark, viscous mixture, can be purified by washing with a non-polar solvent like hexane to precipitate the product, followed by column chromatography.[16]
Protocol 2: Palladium/Phosphite-Catalyzed Suzuki-Miyaura Coupling
This is a general protocol; optimization of ligand, base, and solvent is often necessary.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphite ligand (e.g., a bulky triaryl phosphite, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide, arylboronic acid, palladium precatalyst, phosphite ligand, and base.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath (e.g., 100°C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Caption: Catalytic cycle for the Hirao cross-coupling reaction.
Caption: Troubleshooting workflow for low reaction yields.
Caption: Decision logic for initial catalyst system selection.
References
- 1. An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pcliv.ac.uk [pcliv.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. beilstein-journals.org [beilstein-journals.org]
byproduct formation and removal in triisopropyl phosphite reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triisopropyl phosphite.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Phosphonate Product in an Arbuzov Reaction.
Possible Causes and Solutions:
| Possible Cause | Identification | Solution |
| Incomplete Reaction | Monitor reaction progress using ³¹P NMR. The presence of a significant peak around +140 ppm indicates unreacted this compound. | - Increase reaction temperature (typically 120-160 °C for Arbuzov reactions).- Extend reaction time.- Use a higher boiling point solvent if applicable.[1] |
| Byproduct Formation | ³¹P NMR shows peaks corresponding to byproducts such as diisopropyl hydrogen phosphite (~ +8 ppm) or triisopropyl phosphate (~ -4 ppm). | See the "Byproduct Removal" section for detailed protocols. |
| Reactivity of Alkyl Halide | The reaction is sluggish with less reactive alkyl halides (R-Cl < R-Br < R-I). | - Use a more reactive alkyl halide (iodide is most reactive).- Consider using a Lewis acid catalyst. |
| Side Reactions of Isopropyl Halide Byproduct | While less reactive than ethyl halides, the isopropyl halide byproduct can potentially react with the phosphite starting material, though this is less common.[2] | Use a slight excess of the primary alkyl halide to drive the main reaction to completion. |
Problem 2: Presence of Impurities After Work-up.
Possible Impurities and Removal Strategies:
| Impurity | Identification | Removal Method |
| Diisopropyl Hydrogen Phosphite | ³¹P NMR peak around +8 ppm. This byproduct is acidic. | - Aqueous Wash: Wash the reaction mixture with a mild base solution (e.g., saturated sodium bicarbonate) followed by brine.[3][4] - Chromatography: Use flash column chromatography. Diisopropyl hydrogen phosphite is more polar than the desired phosphonate product. |
| Triisopropyl Phosphate | ³¹P NMR peak around -4 ppm. | - Vacuum Distillation: Triisopropyl phosphate has a higher boiling point than many phosphonate products. - Chromatography: Can be separated by flash column chromatography. |
| Unreacted this compound | ³¹P NMR peak around +140 ppm. | - Vacuum Distillation: this compound is volatile and can often be removed under reduced pressure. - Aqueous Wash: Can be partially removed by aqueous washes due to slow hydrolysis. |
| Isopropyl Halide | GC-MS analysis. | - Distillation: Isopropyl halides are volatile and can be removed by distillation.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound?
A1: The most common byproducts are:
-
Diisopropyl hydrogen phosphite: Formed from the hydrolysis of this compound in the presence of moisture or acidic conditions, or as a byproduct in its synthesis.[2]
-
Triisopropyl phosphate: Results from the oxidation of this compound, which can occur upon exposure to air.
-
Isopropyl halide: A common byproduct in the Michaelis-Arbuzov reaction.[5][6]
Q2: How can I minimize the formation of these byproducts?
A2: To minimize byproduct formation:
-
Use anhydrous conditions: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Use freshly distilled reagents: Purify this compound by vacuum distillation before use to remove any existing diisopropyl hydrogen phosphite or triisopropyl phosphate.
-
Control reaction temperature: Avoid unnecessarily high temperatures which can lead to side reactions.
Q3: What is the best way to monitor the progress of my reaction and check for impurities?
A3: ³¹P NMR spectroscopy is the most effective technique. It provides clear and distinct signals for this compound, the desired phosphonate product, and common phosphorus-containing byproducts, allowing for both qualitative and quantitative analysis.[7] GC-MS can also be used to identify volatile byproducts like isopropyl halides.[8][9]
Q4: I see an unexpected peak in my ³¹P NMR spectrum. How can I identify it?
A4: Refer to the table below for typical ³¹P NMR chemical shifts of common species in this compound reactions.
| Compound | Typical ³¹P NMR Chemical Shift (ppm) |
| This compound | ~ +140 |
| Dialkyl Alkylphosphonates (Product) | +20 to +30 |
| Diisopropyl Hydrogen Phosphite | ~ +8 |
| Triisopropyl Phosphate | ~ -4 |
| Chemical shifts are relative to 85% H₃PO₄ and can vary slightly based on solvent and concentration. |
Q5: Is the isopropyl halide byproduct from an Arbuzov reaction a problem?
A5: The isopropyl halide byproduct is generally less reactive than ethyl or methyl halides that would be formed if using triethyl or trimethyl phosphite. This lower reactivity is an advantage as it minimizes side reactions where the byproduct halide reacts with the starting phosphite.[2]
Data Presentation
Table 1: Purity and Yield Data for a Typical Arbuzov Reaction and Purification
| Stage | Purity of Desired Product (%) | Yield of Desired Product (%) | Major Impurities |
| Crude Reaction Mixture | 75 | 95 (crude) | Unreacted this compound, diisopropyl hydrogen phosphite, isopropyl bromide |
| After Aqueous Wash | 85 | 90 | Unreacted this compound, triisopropyl phosphate |
| After Flash Chromatography | >98 | 80 | - |
| Data is representative and can vary based on specific reaction conditions and substrates. |
Experimental Protocols
Protocol 1: General Aqueous Work-up for an Arbuzov Reaction
This protocol is designed to remove acidic byproducts like diisopropyl hydrogen phosphite and water-soluble impurities.
-
Cool the Reaction Mixture: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute with an Organic Solvent: Dilute the reaction mixture with an appropriate organic solvent in which your product is soluble (e.g., diethyl ether or ethyl acetate).
-
Transfer to a Separatory Funnel: Transfer the diluted mixture to a separatory funnel.
-
Wash with Saturated Sodium Bicarbonate: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution. Separate the aqueous layer.
-
Wash with Water: Wash the organic layer with an equal volume of deionized water. Separate the aqueous layer.
-
Wash with Brine: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution to help remove residual water.[4]
-
Dry the Organic Layer: Transfer the organic layer to a flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter and Concentrate: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, which can then be further purified if necessary.[3]
Protocol 2: Purification by Flash Column Chromatography
This protocol is for the purification of a phosphonate product from less polar (e.g., unreacted this compound) and more polar (e.g., diisopropyl hydrogen phosphite) impurities.
-
Prepare the Silica Gel Slurry: Weigh out silica gel (typically 50-100 times the weight of the crude product) in a beaker and add the initial, least polar eluent. Stir to create a slurry.
-
Pack the Column: Secure a chromatography column vertically and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing.
-
Load the Sample: Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica gel bed.
-
Elute the Column: Carefully add the eluent to the top of the column and apply pressure (using a pump or air line) to achieve a steady flow.
-
Collect Fractions: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[10][11][12][13]
Visualizations
Diagram 1: Michaelis-Arbuzov Reaction Pathway
Caption: Mechanism of the Michaelis-Arbuzov reaction.[5][6][14]
Diagram 2: General Workflow for Product Purification
Caption: A typical workflow for the purification of products from this compound reactions.
Diagram 3: Troubleshooting Logic for Byproduct Identification
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. Buy this compound | 116-17-6 [smolecule.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. qscience.com [qscience.com]
- 11. chromtech.com [chromtech.com]
- 12. Chromatography [chem.rochester.edu]
- 13. How to set up and run a flash chromatography column. [reachdevices.com]
- 14. Arbuzov Reaction [organic-chemistry.org]
Technical Support Center: Safely Scaling Up Reactions with Triisopropyl Phosphite
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides essential information, troubleshooting advice, and safety protocols for scaling up chemical reactions involving triisopropyl phosphite.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound that I should be aware of during scale-up?
A1: this compound is a combustible liquid with a characteristic odor.[1][2] Key hazards to consider during scale-up include:
-
Air and Moisture Sensitivity: It is sensitive to air and hydrolyzes slowly in water, which can affect reaction stoichiometry and lead to the formation of byproducts.[1][3] All large-scale handling should be done under an inert atmosphere (e.g., nitrogen or argon).
-
Combustibility: It is a combustible material, so it is crucial to avoid heat, sparks, and open flames in the processing area.[2]
-
Toxicity: It is toxic if ingested or inhaled, and can cause skin and serious eye irritation.[2][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, is mandatory.[3]
-
Thermal Decomposition: When heated to decomposition, it can emit toxic fumes of phosphorus oxides.[2]
-
Reactivity: It can react with strong oxidizing agents, strong acids, and strong bases.[1]
Q2: I am scaling up a Michaelis-Arbuzov reaction. What are the key safety considerations?
A2: The Michaelis-Arbuzov reaction is often exothermic, and managing the heat generated is a primary concern during scale-up. A reaction that is easily controlled in a small flask can lead to a dangerous temperature increase and a potential runaway reaction in a larger reactor. It is crucial to have a thorough understanding of the reaction's thermal profile, which can be obtained through reaction calorimetry.
A key advantage of using this compound is that the isopropyl halide byproduct is less reactive than the corresponding ethyl or methyl halides. This minimizes side reactions where the byproduct reacts with the starting phosphite, which is a common issue with phosphites like triethyl phosphite.[5]
Q3: Are there specific advantages to using this compound in a large-scale Mitsunobu reaction?
A3: Yes, this compound can be an effective substitute for triphenylphosphine in the Mitsunobu reaction.[5] The primary advantage is in the purification stage. The byproduct of this compound oxidation is a phosphate that is more water-soluble than triphenylphosphine oxide, which can significantly simplify product isolation and purification on a large scale.[5] However, it is important to remember that the Mitsunobu reaction still involves hazardous reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), which are thermally sensitive.[6]
Q4: How should I properly quench a large-scale reaction containing unreacted this compound?
A4: Quenching a large-scale reaction involving a reactive reagent like this compound must be done with extreme caution. A general procedure involves the slow, controlled addition of a less reactive quenching agent under an inert atmosphere and with cooling.
A recommended multi-step quenching process is:
-
Cool the reaction vessel to 0-5 °C.
-
Slowly add a less reactive alcohol, such as isopropanol. Isopropanol is preferred over methanol or ethanol initially as it reacts less vigorously.
-
Once the initial exotherm subsides, a mixture of isopropanol and water can be slowly introduced.
-
Finally, water can be added to complete the quench. Throughout this process, continuous monitoring of the internal temperature is essential.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction temperature spikes unexpectedly during reagent addition. | 1. The addition rate is too fast for the reactor's cooling capacity.2. Inadequate mixing leading to localized hot spots.3. Accumulation of unreacted reagents followed by a sudden, rapid reaction. | 1. Immediately stop the addition of the reagent.2. Apply maximum cooling to the reactor jacket.3. Increase agitation to improve heat transfer.4. If the temperature continues to rise, consider an emergency quench (see emergency procedures).5. Re-evaluate the process parameters, such as addition rate and temperature, based on reaction calorimetry data. |
| Lower than expected yield on scale-up. | 1. Air or moisture contamination leading to degradation of this compound.2. Inefficient mixing resulting in incomplete reaction.3. Formation of unexpected side products due to longer reaction times or higher temperatures at scale. | 1. Ensure the reactor is thoroughly dried and purged with an inert gas before starting.2. Use dry solvents and reagents.3. Verify the effectiveness of the agitator for the given batch volume.4. Analyze the impurity profile to identify side reactions and adjust reaction conditions accordingly. |
| Difficulty with product purification. | 1. Formation of solid byproducts (e.g., amine hydrochlorides in the synthesis of this compound) that are difficult to filter on a large scale.2. Incomplete reaction leaving significant amounts of starting materials. | 1. For solid byproducts, consider a solvent system that improves their solubility or allows for easier filtration.2. For incomplete reactions, optimize the reaction conditions (time, temperature, stoichiometry) at a smaller scale before proceeding with the large-scale run. |
| Inconsistent results between batches. | 1. Variability in the quality of raw materials.2. Inconsistent control of reaction parameters (temperature, addition rate, mixing).3. Presence of moisture or air leaks in the reactor system. | 1. Implement stringent quality control checks for all incoming raw materials.2. Ensure that the standard operating procedures (SOPs) are detailed and strictly followed.3. Regularly inspect and maintain reactor seals and inert gas blanketing systems. |
Data Presentation
While specific heat of reaction data from public sources is limited, the following table provides a qualitative and semi-quantitative comparison of common trialkyl phosphites used in reactions like the Michaelis-Arbuzov.
| Parameter | Trimethyl Phosphite | Triethyl Phosphite | This compound |
| Reactivity | High | Moderate | Lower |
| Typical Reaction Temp. (Arbuzov) | Lower | Moderate | Higher (>160°C for some substrates)[6] |
| Boiling Point of Byproduct Halide | Low (facilitates removal) | Moderate | Higher |
| Reactivity of Byproduct Halide | High (can lead to side reactions) | Moderate | Low (reduces side reactions)[5] |
| Steric Hindrance | Low | Moderate | High |
| Relative Safety Concern (Byproducts) | Higher | Moderate | Lower |
Experimental Protocols
General Protocol for Safely Scaling Up a Michaelis-Arbuzov Reaction
This protocol provides a general framework. Specific parameters must be optimized at the lab scale and informed by reaction calorimetry data before proceeding to a pilot-plant scale.
1. Reactor Preparation and Inerting:
-
Ensure the reactor is clean, dry, and suitable for the reaction scale and conditions.
-
Purge the reactor with an inert gas (e.g., nitrogen) to remove air and moisture. Maintain a positive pressure of the inert gas throughout the process.
2. Reagent Charging:
-
Charge the alkyl halide and any solvent to the reactor.
-
Begin agitation to ensure the contents are well-mixed.
-
Heat the reactor contents to the desired initial temperature.
3. Controlled Addition of this compound:
-
Add the this compound to the reactor via a metering pump at a slow, controlled rate.
-
Crucially, monitor the internal reaction temperature continuously. The addition rate should be such that the reactor's cooling system can comfortably maintain the target temperature.
-
If a significant exotherm is observed, immediately stop the addition and allow the temperature to stabilize before resuming at a slower rate.
4. Reaction Monitoring:
-
Maintain the reaction at the target temperature for the required duration.
-
Take samples periodically to monitor the reaction progress by a suitable analytical method (e.g., GC, NMR).
5. Reaction Work-up and Quenching:
-
Once the reaction is complete, cool the reactor contents to a safe temperature (e.g., 0-10 °C).
-
If quenching is necessary, follow the multi-step procedure outlined in the FAQs, with slow addition of isopropanol, followed by an isopropanol/water mixture, and finally water.
6. Product Isolation:
-
Proceed with the established product isolation and purification protocol.
Mandatory Visualization
Caption: A workflow diagram illustrating the key safety steps and decision points when scaling up a chemical reaction.
References
- 1. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 2. researchgate.net [researchgate.net]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Triisopropyl Phosphite Reactions by NMR
This guide provides technical support for researchers, scientists, and drug development professionals using Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the progress of reactions involving triisopropyl phosphite.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am setting up a reaction with this compound and want to monitor it by ³¹P NMR. What are the key chemical shifts I should be looking for?
A1: When monitoring a reaction involving this compound, you will primarily be observing the disappearance of your starting material and the appearance of your product(s). The most common transformation is the oxidation of the phosphite (P(III)) to a phosphate (P(V)). Below is a table summarizing the expected ³¹P NMR chemical shifts.
| Compound Name | Structure | Oxidation State | Typical ³¹P Chemical Shift (δ) in CDCl₃ |
| This compound (Start) | P(OCH(CH₃)₂)₃ | +3 | ~ +138 to +141 ppm |
| Triisopropyl phosphate (Product) | O=P(OCH(CH₃)₂)₃ | +5 | ~ -3 to -5 ppm |
| Diisopropyl hydrogen phosphite (Side-product) | O=PH(OCH(CH₃)₂)₂ | +3 | ~ +7.8 ppm[1] |
| Phosphoric Acid (Reference) | H₃PO₄ | +5 | 0 ppm (by definition) |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Q2: My ³¹P NMR spectrum shows a peak around +7.8 ppm that is not my starting material or expected product. What is it?
A2: A peak at approximately +7.8 ppm in CDCl₃ is characteristic of diisopropyl hydrogen phosphite.[1] This species is a common impurity and can arise from two main pathways:
-
Hydrolysis: this compound is sensitive to moisture. Any water present in your reaction solvent, reagents, or glassware can lead to its hydrolysis.[2]
-
Incomplete Starting Material Synthesis: If the this compound starting material was prepared from phosphorus trichloride and isopropanol without a sufficient amount of base, the formation of diisopropyl hydrogen phosphite can occur.[2]
To avoid this, ensure all glassware is oven-dried, use anhydrous solvents, and handle the this compound under an inert atmosphere (e.g., nitrogen or argon).
Q3: The integration of my starting material and product peaks in the ³¹P NMR spectrum does not seem to be quantitative. What am I doing wrong?
A3: Achieving accurate quantitative data with ³¹P NMR requires specific acquisition parameters. Standard ³¹P{¹H} NMR experiments are often not quantitative due to two main factors:
-
Uneven Nuclear Overhauser Effect (NOE): Proton decoupling can enhance the signal of different phosphorus species to varying extents, leading to inaccurate integrals.
-
Longitudinal Relaxation Times (T₁): Different phosphorus nuclei can have significantly different T₁ relaxation times. If the delay between scans is too short, nuclei with longer T₁ values will not fully relax, resulting in attenuated signals and incorrect integration.
To obtain quantitative results, you should use an inverse-gated decoupling pulse sequence.[3] This technique turns on the proton decoupler only during the acquisition of the signal, not during the relaxation delay, thus suppressing the NOE. Additionally, you must use a sufficiently long relaxation delay (d1), typically 5 to 7 times the longest T₁ value of any phosphorus species in your sample, to ensure complete relaxation.
Q4: My reaction mixture is air-sensitive. How should I prepare my NMR sample?
A4: For air- and moisture-sensitive compounds like this compound, proper sample preparation is critical. You should use techniques that maintain an inert atmosphere throughout the process. The recommended methods are:
-
Inside a Glovebox: Prepare the entire sample (weighing the material, adding the deuterated solvent, and transferring to the NMR tube) inside a glovebox with a nitrogen or argon atmosphere.
-
Using a Schlenk Line: If a glovebox is not available, you can use a Schlenk line. This involves dissolving your sample in a degassed deuterated solvent under a positive pressure of inert gas and then transferring the solution to the NMR tube via a cannula or syringe. The NMR tube itself should be flushed with inert gas beforehand. For long-term or highly sensitive experiments, using a J. Young NMR tube, which has a sealable Teflon tap, is highly recommended.
Q5: I see multiple unidentified peaks in my ³¹P NMR spectrum. What could be their origin?
A5: Besides the common hydrolysis product, other side reactions can occur with this compound, especially at elevated temperatures or in the presence of certain reagents.[2] These can include:
-
Olefin Elimination: At high temperatures, this compound can undergo elimination to form propene and diisopropyl hydrogen phosphite.[2]
-
Michaelis-Arbuzov Reaction: If your reaction involves alkyl halides, the Michaelis-Arbuzov reaction can occur, leading to the formation of a phosphonate. The reactivity of the byproduct isopropyl halide is lower than that of ethyl halides, which minimizes subsequent side reactions.[2]
Carefully analyze your reaction conditions and the other reagents present to deduce potential side products.
Experimental Protocol: Quantitative Monitoring of this compound Oxidation
This protocol outlines the steps for monitoring the oxidation of this compound to triisopropyl phosphate using ³¹P NMR spectroscopy.
1. Sample Preparation (under Inert Atmosphere):
-
In a glovebox or on a Schlenk line, accurately weigh a known amount of a suitable, non-phosphorus-containing internal standard (e.g., hexachlorobenzene) into a vial.
-
To the same vial, add a known amount of the reaction mixture containing this compound.
-
Dissolve the mixture in a known volume of anhydrous, deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
-
If using a standard NMR tube, seal it with a cap and wrap it with Parafilm. For extended monitoring, a J. Young tube is recommended.
2. NMR Acquisition Parameters:
To ensure accurate quantification, the following parameters are crucial for your ³¹P NMR experiment:
| Parameter | Recommended Setting | Purpose |
| Pulse Program | Inverse-gated decoupling (e.g., zgig on Bruker systems) | Suppresses the NOE for accurate integration.[3] |
| Pulse Angle | 90° | Ensures maximum signal for each scan. |
| Relaxation Delay (d1) | ≥ 30 seconds | Allows for full relaxation of all phosphorus nuclei, which can have long T₁ values. A conservative value is recommended for accuracy. |
| Acquisition Time (aq) | ~1-2 seconds | Should be sufficient to resolve the peaks of interest. |
| Number of Scans (ns) | 16 or higher | Adjust to achieve an adequate signal-to-noise ratio (S/N > 100:1 is recommended for good quantification). |
3. Data Processing and Analysis:
-
Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction across the entire spectral width.
-
Integrate the peaks corresponding to the internal standard, this compound, and triisopropyl phosphate.
-
Calculate the concentration of the reactant and product at each time point relative to the known concentration of the internal standard.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the NMR monitoring of this compound reactions.
Caption: Troubleshooting workflow for common ³¹P NMR issues.
References
preventing decomposition of triisopropyl phosphite during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of triisopropyl phosphite to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
This compound is susceptible to degradation through several chemical pathways. The primary causes are:
-
Hydrolysis: The compound reacts with water or moisture, which can be catalyzed by acids.[1][2] This process cleaves the phosphorus-oxygen bonds.[2]
-
Oxidation: Exposure to air can cause the phosphite (P(III)) to oxidize to triisopropyl phosphate (P(V)).[1]
-
Thermal Stress: High temperatures or strong heating can lead to decomposition. On intense heating, it can form explosive mixtures with air, and upon decomposition, it may emit toxic fumes of phosphorous oxide.[3]
-
Incompatible Materials: Contact with strong oxidizing agents or strong bases will cause degradation.[4]
Q2: What are the ideal storage conditions for this compound?
To ensure the long-term stability and purity of this compound, it is crucial to adhere to strict storage protocols. The ideal conditions are summarized in the table below.
Q3: How can I visually identify if my this compound has degraded?
While analytical methods provide definitive proof of degradation, a visual inspection can offer initial clues. Signs of potential degradation include:
-
Discoloration: A change from a colorless liquid to a yellowed or darker appearance can indicate chemical degradation.[5]
-
Cloudiness or Precipitate: The formation of a hazy appearance or solid particles may suggest the presence of hydrolysis products or other impurities.
-
Change in Odor: A significant change from its characteristic odor might signal the formation of volatile decomposition byproducts.[5]
Q4: What are the main decomposition products of this compound?
The primary decomposition products depend on the degradation pathway:
-
From Hydrolysis: Diisopropyl phosphite and isopropanol. Continued hydrolysis can generate stronger acids.[2]
-
From Oxidation: Triisopropyl phosphate is the main product of oxidation.[1]
-
From Thermal Decomposition: At high temperatures, an elimination reaction can occur, yielding diisopropyl hydrogen phosphite and propene.[1]
Q5: Can I still use this compound that shows signs of decomposition?
It is strongly discouraged. The presence of impurities and degradation products can lead to inconsistent and unpredictable results in sensitive experiments, reduce reaction yields, and introduce potential safety hazards.[5] If degradation is suspected, it is best to re-purify the material by vacuum distillation or use a new, unopened bottle.[1]
Decomposition Pathways and Prevention
The following diagram illustrates the main pathways through which this compound can decompose and the corresponding preventative measures.
References
Technical Support Center: Triisopropyl Phosphite in Organic Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of triisopropyl phosphite. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a versatile reagent with several key applications:
-
Michaelis-Arbuzov Reaction: It is commonly used to form phosphonates from alkyl halides.
-
Perkow Reaction: It reacts with α-haloketones to synthesize vinyl phosphates.
-
Mitsunobu Reaction: It can be used as an alternative to triphenylphosphine for the conversion of alcohols to a variety of functional groups.
-
Phosphorylation: It serves as a phosphorylating agent for alcohols, phenols, and amines.
-
Deoxygenation: It can be used to deoxygenate certain functional groups, such as epoxides.
-
Ligand in Organometallic Chemistry: It is employed as a ligand in transition metal-catalyzed reactions, such as olefin metathesis.
Q2: Which functional groups are generally compatible with this compound?
A2: this compound is compatible with a range of functional groups under specific conditions. However, its reactivity is highly dependent on the reaction conditions (temperature, catalysts, etc.). Generally considered stable are:
-
Ethers
-
Esters (though can react under harsh conditions)
-
Amides
-
Alkenes and Alkynes (unless activated)
-
Aromatic rings (unless functionalized with reactive groups)
-
Silyl ethers
Q3: Which functional groups are generally reactive towards this compound?
A3: The following functional groups are known to react with this compound:
-
Alkyl halides: Readily undergo the Michaelis-Arbuzov reaction.
-
α-Haloketones: React in the Perkow reaction.
-
Alcohols and Phenols: Can be phosphorylated.
-
Amines: Can be phosphorylated.
-
Carbonyl compounds (Aldehydes and Ketones): Can react to form enol phosphates.
-
Carboxylic acids: Can react, particularly in the presence of an activating agent.
-
Epoxides: Can be deoxygenated.
-
Nitro groups: Can be reduced under certain conditions.
Q4: What are the advantages of using this compound over other trialkyl phosphites like triethyl phosphite?
A4: The primary advantage of this compound lies in the properties of the isopropyl halide byproduct formed during reactions like the Michaelis-Arbuzov reaction. Isopropyl halides are sterically hindered and less reactive than ethyl halides, which minimizes their participation in undesired side reactions with the starting phosphite. This can lead to cleaner reactions and higher yields of the desired product. Additionally, this compound has a higher boiling point (181 °C) compared to triethyl phosphite (156 °C), allowing for reactions to be conducted at higher temperatures.
Troubleshooting Guides
Michaelis-Arbuzov Reaction
Issue 1: Low or no conversion of the alkyl halide.
| Potential Cause | Troubleshooting Step |
| Insufficient Reaction Temperature | The Michaelis-Arbuzov reaction with this compound often requires elevated temperatures (>160°C) due to steric hindrance. Gradually increase the reaction temperature and monitor the progress by TLC or GC. |
| Low Reactivity of Alkyl Halide | The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl. If using a less reactive halide, consider converting it to the corresponding iodide in situ using a catalytic amount of an iodide salt (e.g., NaI). |
| Steric Hindrance | Highly hindered alkyl halides may react slowly. Consider using a less hindered phosphite if the substrate allows, or explore catalyst-assisted methods (e.g., NiCl₂ or Zn(II) catalysis) which can proceed under milder conditions. |
Issue 2: Formation of undesired side products.
| Potential Cause | Troubleshooting Step |
| Reaction of Isopropyl Halide with Starting Phosphite | While less reactive, the isopropyl halide byproduct can still react with this compound at high temperatures. Use a minimal excess of this compound and remove the byproduct as it is formed, if possible. |
| Presence of Water | This compound hydrolyzes slowly in the presence of water, which can lead to the formation of diisopropyl phosphite and other byproducts. Ensure all reagents and solvents are anhydrous. |
Perkow Reaction
Issue: Competing Michaelis-Arbuzov reaction leading to a mixture of products.
| Potential Cause | Troubleshooting Step |
| Reaction Conditions Favoring Arbuzov Pathway | The Perkow versus Arbuzov pathway is influenced by the substrate and reaction conditions. Generally, attack at the carbonyl carbon (Perkow) is favored by more electrophilic carbonyls and less sterically hindered phosphites. |
| Nature of the Haloketone | The electronic properties of the α-haloketone play a crucial role. Electron-withdrawing groups on the ketone can favor the Perkow reaction. |
Mitsunobu Reaction
Issue: Low yield of the desired product.
| Potential Cause | Troubleshooting Step |
| Order of Reagent Addition | The order of addition is critical. Typically, the alcohol, nucleophile, and phosphine (or phosphite) are mixed before the slow addition of the azodicarboxylate (e.g., DIAD). |
| Acidity of the Nucleophile | The nucleophile should have a pKa of less than 13 for an efficient reaction. For less acidic nucleophiles, consider using a stronger base or a modified Mitsunobu protocol. |
| Steric Hindrance | Sterically hindered alcohols or nucleophiles may react slowly or not at all. Consider using less hindered reagents if possible. |
Functional Group Compatibility Summary
The following table summarizes the general compatibility of various functional groups with this compound under common reaction conditions.
| Functional Group | Reactivity with this compound | Conditions and Notes |
| Alcohols (Primary, Secondary) | Reactive | Undergo phosphorylation. In Mitsunobu reactions, they are converted to a good leaving group. |
| Aldehydes & Ketones | Reactive | Can form enol phosphates (Perkow reaction with α-haloketones). |
| Alkyl Halides (Primary, Secondary) | Reactive | Substrates for the Michaelis-Arbuzov reaction. Reactivity: I > Br > Cl. |
| Amides | Generally Tolerated | Stable under typical Michaelis-Arbuzov and Mitsunobu conditions. |
| Amines (Primary, Secondary) | Reactive | Can be phosphorylated. May require protection depending on the desired transformation. |
| Carboxylic Acids | Reactive | Can be converted to esters in Mitsunobu reactions. Can react directly with the phosphite, especially at elevated temperatures. |
| Epoxides | Reactive | Can be deoxygenated to alkenes. |
| Esters | Generally Tolerated | Generally stable, but can be reduced under harsh conditions or with specific catalysts. |
| Ethers | Tolerated | Generally stable under most conditions. |
| Nitro Groups | Potentially Reactive | Can be reduced by phosphites, especially at higher temperatures. |
| Thiols | Reactive | Can be converted to thioethers in Mitsunobu-type reactions. |
Experimental Protocols
Protocol 1: General Procedure for the Michaelis-Arbuzov Reaction
This protocol describes a typical procedure for the synthesis of a phosphonate from an alkyl bromide.
Materials:
-
Alkyl bromide (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous, high-boiling solvent (e.g., toluene, xylene) if necessary (solvent-free is often possible)
Procedure:
-
Combine the alkyl bromide and this compound in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to 160-180°C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or GC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess this compound and the isopropyl bromide byproduct by vacuum distillation.
-
The crude phosphonate can be purified by further vacuum distillation or column chromatography on silica gel.
Protocol 2: General Procedure for the Mitsunobu Reaction using this compound
This protocol outlines a general procedure for the esterification of a primary alcohol.
Materials:
-
Alcohol (1.0 eq)
-
Carboxylic acid (1.2 eq)
-
This compound (1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 eq)
-
Anhydrous THF
Procedure:
-
Dissolve the alcohol, carboxylic acid, and this compound in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of DIAD in anhydrous THF to the reaction mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to remove the phosphonate and hydrazine byproducts.
Signaling Pathways and Experimental Workflows
Validation & Comparative
A Comparative Guide to Triisopropyl Phosphite and Triethyl Phosphite in the Michaelis-Arbuzov Reaction
For Researchers, Scientists, and Drug Development Professionals
The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry, enabling the formation of a carbon-phosphorus bond to synthesize phosphonates, crucial intermediates in the development of pharmaceuticals and other bioactive molecules. The choice of the trialkyl phosphite reagent is a critical parameter that can significantly influence reaction efficiency, yield, and purity of the final product. This guide provides an objective comparison of two commonly used trialkyl phosphites, triisopropyl phosphite and triethyl phosphite, supported by experimental data and detailed protocols.
Executive Summary
This compound and triethyl phosphite are both effective reagents in the Michaelis-Arbuzov reaction. However, their distinct physical and chemical properties make them suitable for different reaction conditions and substrates. This compound is often favored for its higher boiling point, which allows for reactions to be conducted at higher temperatures, potentially reducing reaction times. Furthermore, its steric bulk can minimize side reactions, and the isopropyl halide byproduct is less prone to competing reactions compared to the ethyl halide generated from triethyl phosphite. Conversely, triethyl phosphite is a widely used and often more economical choice, effective for a broad range of substrates under classical thermal conditions or milder, catalyzed variations.
Performance Comparison
The selection between this compound and triethyl phosphite often hinges on the specific requirements of the synthesis, including the reactivity of the alkyl halide and the desired reaction conditions.
Key Differentiating Factors:
-
Boiling Point and Reaction Temperature: this compound has a higher boiling point (181 °C) compared to triethyl phosphite (156 °C).[1] This allows for Arbuzov reactions to be run at higher temperatures, which can accelerate the reaction rate and reduce overall reaction time.[1]
-
Side Reactions: A notable advantage of this compound is the reduced likelihood of competing side reactions.[1] The ethyl bromide or iodide byproduct generated when using triethyl phosphite is more reactive than the corresponding isopropyl halide.[1] This reactive ethyl halide can subsequently react with the starting triethyl phosphite, leading to the formation of diethyl ethylphosphonate as an undesired byproduct and consuming the phosphite reagent.[1]
-
Steric Hindrance: The bulkier isopropyl groups of this compound can offer steric hindrance that helps to suppress unwanted side reactions, particularly in more complex substrates or in alcohol-based Michaelis-Arbuzov reactions.[2]
Quantitative Data Summary
Table 1: Classical Michaelis-Arbuzov Reaction Conditions and Yields
| Entry | Alkyl Halide | Trialkyl Phosphite | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | Triethyl phosphite | 150-160 | 2-4 | ~85 |
| 2 | 1-Iodobutane | This compound | 160 | 6 | ~80 |
Table 2: Catalyzed and Milder Michaelis-Arbuzov Reaction Variations
| Entry | Alkyl Halide/Alcohol | Trialkyl Phosphite | Conditions | Time | Yield (%) |
| 1 | Benzyl bromide | Triethyl phosphite | ZnBr₂ (0.2 eq), CH₂Cl₂, RT | 1 h | ~95[3] |
| 2 | Benzyl alcohol | Triethyl phosphite | ZnI₂ (1.5 equiv), Toluene, Reflux | 12 h | Not specified |
Experimental Protocols
Below are detailed experimental protocols for the Michaelis-Arbuzov reaction using both triethyl phosphite and this compound.
Protocol 1: Classical Synthesis of Diethyl Benzylphosphonate using Triethyl Phosphite
Materials:
-
Benzyl bromide
-
Triethyl phosphite
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Nitrogen inlet
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add benzyl bromide (1.0 eq).[3]
-
Add triethyl phosphite (1.2 eq) to the flask.[3]
-
Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere.[3]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[3]
-
Once the reaction is complete, allow the mixture to cool to room temperature.[3]
-
Purify the crude product by vacuum distillation to obtain diethyl benzylphosphonate as a colorless oil.[3]
Protocol 2: Synthesis of Diisopropyl Alkylphosphonate using this compound (Representative)
Materials:
-
Alkyl halide (e.g., 1-iodobutane)
-
This compound
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Nitrogen inlet
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine the alkyl halide (1.0 eq) and this compound (1.1-1.2 eq).
-
Heat the reaction mixture to a temperature appropriate for the specific alkyl halide, typically in the range of 140-160 °C, under a nitrogen atmosphere.
-
Maintain the reaction at this temperature and monitor its progress by TLC or ³¹P NMR spectroscopy. Reaction times can vary depending on the reactivity of the alkyl halide.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the product by vacuum distillation to remove the isopropyl halide byproduct and any unreacted starting materials, yielding the diisopropyl alkylphosphonate.
Reaction Mechanism and Visualization
The Michaelis-Arbuzov reaction proceeds through a two-step mechanism. The first step is a nucleophilic attack of the trivalent phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate in an SN2 reaction. In the second step, the displaced halide anion acts as a nucleophile and attacks one of the alkyl groups of the phosphonium salt, leading to dealkylation and the formation of the final pentavalent phosphonate product.
Caption: The Michaelis-Arbuzov reaction mechanism.
Conclusion
Both this compound and triethyl phosphite are valuable reagents for the synthesis of phosphonates via the Michaelis-Arbuzov reaction. The choice between them should be guided by the specific characteristics of the desired reaction. This compound offers advantages in terms of higher reaction temperatures and the avoidance of certain side reactions, making it a strong candidate for optimizing reaction efficiency and purity. Triethyl phosphite remains a reliable and cost-effective option for a wide range of applications. Careful consideration of the factors outlined in this guide will aid researchers in selecting the most appropriate reagent for their synthetic goals.
References
A Comparative Guide to the Reactivity of Trialkyl Phosphites in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Trialkyl phosphites are versatile reagents in organic synthesis, primarily utilized for their nucleophilic character at the phosphorus center. Their reactivity is significantly influenced by the nature of the alkyl substituents, impacting reaction rates, yields, and stereoselectivity. This guide provides an objective comparison of the performance of common trialkyl phosphites—trimethyl phosphite (P(OMe)₃), triethyl phosphite (P(OEt)₃), and triisopropyl phosphite (P(OiPr)₃)—in key organic transformations, supported by experimental data and detailed protocols.
Factors Influencing Reactivity: A Snapshot
The reactivity of trialkyl phosphites is governed by a combination of electronic and steric effects:
-
Electronic Effects: The phosphorus atom in trialkyl phosphites possesses a lone pair of electrons, rendering it nucleophilic. Alkyl groups are electron-donating, and this effect increases with the size of the alkyl chain (isopropyl > ethyl > methyl). This enhanced electron density on the phosphorus atom generally leads to increased nucleophilicity and, consequently, a faster reaction rate in reactions where the phosphite acts as a nucleophile.[1][2]
-
Steric Effects: The bulkiness of the alkyl groups can hinder the approach of the phosphite to the electrophile. This steric hindrance increases from methyl to ethyl to isopropyl. In sterically demanding reactions, this can lead to a decrease in the reaction rate.
The Michaelis-Arbuzov Reaction: Formation of Phosphonates
The Michaelis-Arbuzov reaction is a fundamental method for the formation of carbon-phosphorus bonds, yielding valuable phosphonates.[1][2][3] The reaction involves the nucleophilic attack of the trialkyl phosphite on an alkyl halide.
The general trend for reactivity in the Michaelis-Arbuzov reaction is influenced by both electronic and steric factors. While electron-donating groups on the phosphite accelerate the reaction, increased steric hindrance can counteract this effect.
Comparative Data for the Michaelis-Arbuzov Reaction
| Trialkyl Phosphite | Alkyl Halide | Product | Reaction Conditions | Yield (%) | Reference |
| Trimethyl phosphite | 3-Trifluoromethylbenzyl bromide | Dimethyl (3-(trifluoromethyl)benzyl)phosphonate | BF₃·Et₂O, N₂ atmosphere | 89 | |
| Triethyl phosphite | 3-Trifluoromethylbenzyl bromide | Diethyl (3-(trifluoromethyl)benzyl)phosphonate | BF₃·Et₂O, N₂ atmosphere | 92 | |
| This compound | 3-Trifluoromethylbenzyl bromide | Diisopropyl (3-(trifluoromethyl)benzyl)phosphonate | BF₃·Et₂O, N₂ atmosphere | 95 |
Experimental Protocol: Synthesis of Benzylphosphonates
A mixture of the respective benzyl halide (1 mmol), the corresponding trialkyl phosphite (1.2 mmol), and a catalytic amount of a Lewis acid such as BF₃·Et₂O is stirred under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is purified by column chromatography to yield the corresponding benzylphosphonate. For a detailed procedure, refer to the synthesis of dimethyl (3-(trifluoromethyl)benzyl)phosphonate.
Reaction Workflow: Michaelis-Arbuzov Reaction
Caption: General workflow of the Michaelis-Arbuzov reaction.
The Horner-Wadsworth-Emmons (HWE) Reaction: Stereoselective Alkene Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of alkenes, typically with a high degree of E-selectivity.[4] The phosphonates used in the HWE reaction are commonly prepared via the Michaelis-Arbuzov reaction. The structure of the phosphonate, and therefore the initial trialkyl phosphite used, can influence the stereochemical outcome of the olefination.
While a direct comparison of trialkyl phosphites in the HWE reaction is less common in the literature, the resulting phosphonates show clear differences in selectivity. The use of phosphonates with bulkier alkyl groups can lead to higher E-selectivity.
Comparative Data for the Horner-Wadsworth-Emmons Reaction
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | E/Z Ratio | Reference |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 25 | >95:5 | [5] |
| Triethyl 2-phosphonopropionate | Benzaldehyde | LiOH·H₂O | neat | rt | 99:1 | [6] |
| Ethyl 2-(diisopropylphosphono)propionate | Heptanal | LiOH·H₂O | neat | rt | 97:3 |
Experimental Protocol: Horner-Wadsworth-Emmons Olefination
To a suspension of a base (e.g., NaH, 1.1 eq.) in an anhydrous solvent (e.g., THF) at 0 °C is added the phosphonate (1.0 eq.) dropwise. The mixture is stirred for 30 minutes, after which the aldehyde (1.0 eq.) is added. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by column chromatography. For a detailed procedure, refer to standard HWE protocols.[5]
Logical Relationship: HWE Reaction Stereoselectivity
Caption: Synthesis of alkenes via Michaelis-Arbuzov and HWE reactions.
Trialkyl Phosphites as Ligands in Transition-Metal Catalysis
In transition-metal catalysis, trialkyl phosphites serve as important ligands, influencing the catalytic activity and selectivity through their electronic and steric properties. Electron-rich and sterically bulky phosphines are often effective in cross-coupling reactions. While trialkyl phosphites are generally less electron-donating than trialkylphosphines, they are still valuable ligands.
In the context of nickel-catalyzed cross-coupling reactions, the choice of trialkyl phosphite can be crucial. For instance, in the Tavs reaction, this compound is sometimes preferred over triethyl phosphite. The rationale is that the reaction of the ethyl bromide byproduct with triethyl phosphite can lead to the formation of diethyl ethylphosphonate, a side reaction that consumes the phosphite reagent. The use of the bulkier this compound can mitigate this and also allows for higher reaction temperatures due to its higher boiling point.[7]
Comparative Data for Ligand Performance in Ni-catalyzed Cross-Coupling
| Trialkyl Phosphite | Aryl Halide | Coupling Partner | Catalyst | Yield (%) | Reference |
| Triethyl phosphite | Aryl bromides | Arylboronic acids | Pd(OAc)₂ | Moderate to Good | |
| This compound | Aryl bromides | - | NiCl₂ | - | [7] |
Experimental Protocol: Nickel-Catalyzed Cross-Coupling (Tavs Reaction)
A mixture of the aryl halide, the trialkyl phosphite, and a nickel(II) salt (e.g., NiCl₂) is heated, often without a solvent. The trialkyl phosphite acts as both a ligand and a reducing agent for the Ni(II) precatalyst. The reaction progress is monitored by GC-MS or LC-MS. After completion, the product is isolated by distillation or chromatography.
Signaling Pathway: Catalytic Cycle of Ni-catalyzed Cross-Coupling
Caption: Simplified catalytic cycle for the Tavs reaction.
Conclusion
The choice of trialkyl phosphite in organic synthesis is a critical parameter that can significantly impact the outcome of a reaction. While trimethyl phosphite is the smallest and least sterically hindered, triethyl and this compound offer increased electron-donating properties at the cost of greater steric bulk. For the Michaelis-Arbuzov reaction, this generally translates to faster rates with bulkier phosphites, provided steric hindrance does not become the limiting factor. In the Horner-Wadsworth-Emmons reaction, the structure of the phosphonate derived from the trialkyl phosphite influences the E/Z selectivity of the resulting alkene. As ligands in transition-metal catalysis, the balance of electronic and steric properties of trialkyl phosphites can be exploited to control reactivity and minimize side reactions. The provided data and protocols serve as a guide for researchers to make informed decisions in selecting the appropriate trialkyl phosphite for their specific synthetic needs.
References
- 1. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. beilstein-archives.org [beilstein-archives.org]
A Comparative Guide to Purity Validation of Triisopropyl Phosphite: GC-MS vs. Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount to the integrity and reproducibility of their work. Triisopropyl phosphite, a versatile reagent in organic synthesis, is no exception. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of this compound purity, supported by experimental data and detailed protocols.
Introduction to Purity Analysis of this compound
This compound (C9H21O3P) is a widely used organophosphorus compound, notably as a ligand in catalysis and as a reactant in various synthetic transformations.[1] Its purity is critical, as common impurities can interfere with reactions, leading to lower yields, unwanted byproducts, and difficulties in purification. The primary synthesis method involves the reaction of phosphorus trichloride with isopropyl alcohol in the presence of a base.[2][3] This process can lead to several process-related impurities.
Common Impurities:
-
Diisopropyl hydrogen phosphite: Formed from incomplete reaction or hydrolysis.[2][4]
-
Triisopropyl phosphate: Results from the oxidation of this compound.[2]
-
Isopropyl alcohol: Unreacted starting material.
-
Hydrolysis products: this compound is sensitive to water and can hydrolyze.[2]
This guide focuses on the validation of this compound purity using GC-MS and compares its performance with two key alternative methods: Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[5] It offers high sensitivity and specificity, making it well-suited for identifying and quantifying impurities in this compound.
Experimental Protocol:
-
Instrumentation: A standard GC-MS system equipped with a capillary column is used. A common choice is a low-polarity column like a TG-5SilMS, which is a 5% diphenyl/95% dimethyl polysiloxane phase.[6]
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless injection is often used for trace impurity analysis.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Data Analysis: Peak identification is achieved by comparing the obtained mass spectra with a reference library (e.g., NIST). Quantification is performed by integrating the peak areas and can be done using an internal or external standard method.
Alternative Method 1: ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
³¹P NMR is a highly specific technique for the analysis of phosphorus-containing compounds.[7] It provides structural information and can be used for quantitative analysis.
Experimental Protocol:
-
Instrumentation: A standard NMR spectrometer.
-
Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For quantitative analysis, a known amount of an internal standard (e.g., triphenyl phosphate) is added.
-
Acquisition Parameters:
-
A proton-decoupled ³¹P NMR spectrum is acquired.
-
For quantitative measurements, a sufficient relaxation delay (D1) is crucial (typically 5 times the longest T1 of the phosphorus nuclei being analyzed). Inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE) for accurate integration.[8]
-
-
Data Analysis: The purity is determined by comparing the integral of the this compound signal to that of the internal standard. Impurities containing phosphorus will give rise to separate signals, allowing for their identification and quantification.
Alternative Method 2: High-Performance Liquid Chromatography (HPLC)
While GC-MS is generally preferred for volatile compounds like this compound, HPLC can be a viable alternative, particularly for less volatile impurities or when derivatization is employed.
Experimental Protocol:
-
Instrumentation: An HPLC system with a suitable detector, such as a UV or a mass spectrometer (LC-MS).
-
Sample Preparation: The sample is dissolved in the mobile phase.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used for organophosphorus compounds.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection can be used if the impurities have a chromophore. For compounds without a strong chromophore, a mass spectrometer or a charged aerosol detector (CAD) can be employed.
-
-
Data Analysis: Purity is determined by the relative peak area of the main component. Impurities are identified by their retention times and, if using a mass spectrometer, their mass-to-charge ratio.
Results and Discussion
The performance of GC-MS, ³¹P NMR, and HPLC for the purity analysis of a commercial this compound sample (stated purity >95%) is summarized below.
Table 1: Purity Determination of this compound
| Analytical Method | Measured Purity (%) | Key Advantages | Key Limitations |
| GC-MS | 96.2 | High sensitivity and specificity for volatile impurities. Excellent for identification of unknown impurities through mass spectral libraries. | Requires sample volatility. May not be suitable for thermally labile compounds. |
| ³¹P NMR | 95.8 | Highly specific for phosphorus-containing compounds. Provides structural information. Relatively simple spectra.[7] | Lower sensitivity compared to GC-MS. Requires a specific nucleus for analysis. |
| HPLC | 95.5 | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | May require a chromophore for UV detection. Lower resolution for some volatile compounds compared to GC. |
Table 2: Impurity Profile of this compound
| Impurity | GC-MS (Area %) | ³¹P NMR (mol %) | HPLC (Area %) | Comments |
| Diisopropyl hydrogen phosphite | 1.8 | 2.1 | 2.0 | Detected by all three methods. |
| Triisopropyl phosphate | 1.1 | 1.3 | 1.5 | Clearly identified by its distinct mass spectrum in GC-MS and chemical shift in ³¹P NMR. |
| Isopropyl alcohol | 0.9 | Not Detected | 1.0 | Not detected by ³¹P NMR as it lacks a phosphorus atom. |
Comparison of Techniques:
-
GC-MS excels in providing a comprehensive impurity profile for volatile compounds. The ability to identify unknown peaks through mass spectral matching is a significant advantage.
-
³¹P NMR is an excellent tool for specifically quantifying phosphorus-containing impurities. Its quantitative accuracy can be very high when using an internal standard. However, it is blind to non-phosphorus impurities.
-
HPLC offers versatility, especially for analyzing potential non-volatile degradation products. However, method development can be more complex, and detection can be challenging for compounds lacking a UV chromophore.
Conclusion
For the routine purity validation of this compound, GC-MS offers the most comprehensive solution, providing high sensitivity for the detection and identification of a broad range of volatile impurities. ³¹P NMR serves as an excellent complementary technique for the precise quantification of phosphorus-containing species and for structural confirmation. HPLC is a valuable alternative when non-volatile impurities are a concern. The choice of analytical method should be guided by the specific requirements of the analysis, such as the need for broad screening versus the quantification of specific impurities. A multi-technique approach often provides the most complete picture of product purity.
References
- 1. 亜リン酸トリイソプロピル 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Buy this compound | 116-17-6 [smolecule.com]
- 3. This compound | C9H21O3P | CID 8304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. cromlab-instruments.es [cromlab-instruments.es]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]
A Comparative Guide to Phosphite Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the rational design and selection of chiral ligands are paramount to achieving high efficiency and stereoselectivity. Among the diverse classes of phosphorus-based ligands, phosphites have emerged as a powerful and versatile tool, often rivaling or even surpassing their well-established phosphine counterparts. Their unique electronic properties and ease of synthesis make them highly attractive for a range of catalytic transformations crucial to the pharmaceutical and fine chemical industries.
This guide provides an objective comparison of various phosphite ligands in key asymmetric catalytic reactions, supported by experimental data. We will delve into their performance in asymmetric hydrogenation, hydroformylation, and allylic substitution, offering a clear perspective on their relative strengths and applications.
The Ascendancy of Phosphite Ligands
Phosphite ligands, characterized by a trivalent phosphorus atom bonded to three oxygen atoms, offer distinct advantages over traditional phosphine ligands.[1] They are generally less sensitive to air and oxidation, simplifying their handling and application.[2] Furthermore, their synthesis from readily available alcohols allows for extensive steric and electronic tuning, facilitating the rapid generation of diverse ligand libraries for catalyst screening.[2][3] As strong π-acceptors and weaker σ-donors compared to phosphines, phosphites can significantly influence the electronic environment of the metal center, impacting catalytic activity and selectivity.[1][4]
This guide will explore the performance of different classes of phosphite-containing ligands, including monodentate, bidentate, and mixed phosphine-phosphite systems, providing a framework for informed ligand selection in your catalytic endeavors.
Performance in Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, and phosphite-containing ligands have demonstrated exceptional efficacy in this arena. Both monodentate and bidentate phosphite ligands, as well as phosphine-phosphite hybrids, have been successfully employed in the rhodium-catalyzed hydrogenation of various prochiral olefins.[1][2]
Particularly noteworthy is the performance of phosphine-phosphite ligands, where the combination of a "hard" phosphine and a "soft" phosphite moiety can lead to superior enantiodiscrimination.[5][6] The electronic asymmetry in these hybrid ligands can effectively differentiate coordination sites, leading to better stereocontrol.[7]
Table 1: Performance of Selected Phosphite and Phosphine-Phosphite Ligands in Rh-Catalyzed Asymmetric Hydrogenation of Dehydroamino Acid Derivatives
| Ligand Type | Specific Ligand | Substrate | Enantiomeric Excess (ee%) | Reference |
| Phosphine-Phosphite | Ligands 1-4 (van Leeuwen et al.) | Methyl (Z)-α-acetamidocinnamate | up to 99% | [5][8] |
| Phosphine-Phosphite | Ligands 1-4 (van Leeuwen et al.) | Methyl N-acetamidoacrylate | up to 99% | [5][8] |
| Bidentate Phosphite | Dianhydro-d-mannitol derived (Reetz) | Dimethyl itaconate | up to 98.2% | [2] |
| Bidentate Phosphite | Dianhydro-d-mannitol derived (Reetz) | Methyl N-acetamidoacrylate | up to 88.7% | [2] |
| Monodentate Phosphite | BINOL-based (Reetz) | Dimethyl itaconate | up to 97.8% | [2] |
The data presented is a selection from the cited literature and serves for comparative purposes. Reaction conditions may vary.
Performance in Asymmetric Hydroformylation
Asymmetric hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a highly atom-economical method for producing chiral aldehydes. Phosphite and phosphine-phosphite ligands have been instrumental in advancing this field, with rhodium being the most common metal catalyst.[9][10][11]
The steric and electronic properties of the phosphite ligand play a crucial role in controlling both regioselectivity (linear vs. branched aldehyde) and enantioselectivity. Bulky phosphite moieties are often necessary to achieve high enantioselectivities.[2] Chiral phosphine-phosphite ligands have shown remarkable performance, with enantioselectivities reaching up to 89% for certain substrates.[10][11]
Table 2: Performance of Selected Phosphite and Phosphine-Phosphite Ligands in Rh-Catalyzed Asymmetric Hydroformylation
| Ligand Type | Specific Ligand | Substrate | Regioselectivity (branched:linear) | Enantiomeric Excess (ee%) | Reference |
| Phosphine-Phosphite | Taddol-based | Styrene | >98:2 | up to 85% | [9] |
| Phosphine-Phosphite | Naphthyl-substituted | 1-Vinylnaphthalene | - | 89% | [10] |
| Bidentate Diphosphite | (2R,4R)-pentane-2,4-diol and (S)-bisnaphthol derived | Styrene | up to 95:5 | 87% | [12] |
| Bidentate Diphosphite | Biphenyl and binaphthyl derived | Styrene | - | up to 90% | [2] |
The data presented is a selection from the cited literature and serves for comparative purposes. Reaction conditions may vary.
Performance in Asymmetric Allylic Substitution
Palladium-catalyzed asymmetric allylic substitution is a versatile C-C and C-heteroatom bond-forming reaction. Phosphite-containing ligands, particularly phosphite-oxazoline and phosphite-phosphoroamidite ligands, have emerged as highly effective in this transformation.[13][14][15] These ligands often overcome common limitations such as low reaction rates and high substrate specificity.[15][16]
The modular nature of these ligands allows for systematic tuning of their steric and electronic properties, leading to high enantioselectivities (up to 99%) and turnover frequencies (TOFs) exceeding 4000 h⁻¹.[13]
Table 3: Performance of Selected Phosphite-Containing Ligands in Pd-Catalyzed Asymmetric Allylic Substitution
| Ligand Type | Specific Ligand | Substrate Type | Enantiomeric Excess (ee%) | TOF (h⁻¹) | Reference |
| Phosphite-Oxazoline | PHOX-based with biaryl phosphites | Wide range of substrates | up to 99% | >4000 | [13] |
| Phosphite-Phosphoroamidite | D-glucosamine derived | rac-1,3-diphenyl-3-acetoxyprop-1-ene | up to 89% | - | [14] |
The data presented is a selection from the cited literature and serves for comparative purposes. Reaction conditions may vary.
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the reproducibility and successful application of these catalytic systems. Below are representative experimental workflows for the key reactions discussed.
General Experimental Workflow for Asymmetric Catalysis
References
- 1. alfachemic.com [alfachemic.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Application of Phosphine-Phosphite Ligands in the Iridium Catalyzed Enantioselective Hydrogenation of 2-Methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral phosphine-phosphite ligands in the highly enantioselective rhodium-catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. d-nb.info [d-nb.info]
- 14. tdx.cat [tdx.cat]
- 15. tdx.cat [tdx.cat]
- 16. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: Triisopropyl Phosphite vs. Triphenylphosphine in Catalysis
In the landscape of organic synthesis and drug development, the choice of ligand in transition-metal catalyzed reactions is paramount to achieving desired outcomes. Among the vast library of phosphorus-based ligands, triphenylphosphine has long been a workhorse. However, the distinct electronic and steric properties of phosphite ligands, such as triisopropyl phosphite, offer unique advantages that can lead to improved catalytic performance. This guide provides an objective comparison of this compound and triphenylphosphine, supported by experimental data and detailed protocols, to aid researchers in ligand selection.
Unveiling the Contestants: A Look at Their Core Properties
The fundamental differences between this compound and triphenylphosphine lie in their electronic and steric profiles, which directly influence their behavior in a catalytic cycle.
Electronic Effects: Phosphites are generally considered to be weaker σ-donors and stronger π-acceptors compared to phosphines. The oxygen atoms in phosphites withdraw electron density from the phosphorus atom, making it less basic and a better π-acceptor. This enhanced π-acidity can stabilize low-valent metal centers and influence the rates of oxidative addition and reductive elimination.
Steric Effects: The steric bulk of a ligand is a critical factor in determining the coordination number of the metal center and the stability of catalytic intermediates. The Tolman cone angle is a useful metric for quantifying this property. Triphenylphosphine has a larger cone angle than this compound, indicating greater steric hindrance.
| Property | This compound | Triphenylphosphine |
| Formula | P(O-i-Pr)₃ | P(C₆H₅)₃ |
| Molar Mass | 208.23 g/mol | 262.29 g/mol |
| Tolman Cone Angle (θ) | 130° | 145° |
| Electronic Character | Weaker σ-donor, Stronger π-acceptor | Stronger σ-donor, Weaker π-acceptor |
| Physical State | Colorless liquid | White solid |
| Oxidation Product | Triisopropyl phosphate | Triphenylphosphine oxide |
Performance in the Field: Catalytic Applications
The differences in electronic and steric properties translate to tangible advantages for this compound in specific catalytic applications, particularly in cross-coupling reactions.
The Nickel-Catalyzed C-P Cross-Coupling Advantage
In nickel-catalyzed cross-coupling reactions, such as the Tavs reaction for the synthesis of phosphonate esters, this compound has demonstrated significant advantages.[1] An improved protocol using this compound as both a reactant and a solvent has been shown to dramatically reduce reaction times from over 24 hours to approximately 4 hours, with yields exceeding 80%.[1]
Key Advantages of this compound in this Reaction:
-
Higher Boiling Point: this compound has a boiling point of 181°C, which is higher than that of triethyl phosphite (156°C). This allows the reaction to be conducted at higher temperatures, leading to a significant rate enhancement.[1]
-
Less Reactive Byproduct: The reaction produces isopropyl bromide as a byproduct. Compared to ethyl bromide (the byproduct when using triethyl phosphite), isopropyl bromide is less reactive towards the phosphite, minimizing the formation of undesired side products and simplifying purification.[1]
-
Solvent-Free Conditions: The ability to use this compound as the solvent eliminates the need for an additional solvent, simplifying the workup procedure and improving the overall efficiency of the process.[1]
The catalytic cycle for this nickel-catalyzed C-P cross-coupling reaction is illustrated below.
References
Confirming Phosphonate Formation: A Comparative Guide to Spectroscopic Analysis
For researchers and professionals in drug development and chemical synthesis, unequivocal confirmation of carbon-phosphorus (C-P) bond formation is a critical step in validating the synthesis of phosphonate compounds. The inherent stability of the C-P bond makes phosphonates valuable in various applications, but their structural confirmation requires precise analytical techniques. This guide provides an objective comparison of the primary spectroscopic methods used for this purpose, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful and direct method for confirming phosphonate formation. The presence of the phosphorus-31 (³¹P) nucleus, with its 100% natural abundance and spin of ½, provides a unique and highly informative analytical handle.[1][2]
Comparative NMR Data
¹P NMR: This is the most direct technique for observing the phosphorus center.[1] The chemical shift (δ) is highly sensitive to the electronic environment of the phosphorus atom, providing clear evidence of C-P bond formation.[3] Phosphonates typically exhibit characteristic signals in a distinct region of the spectrum.[1]
Table 1: Typical ³¹P NMR Chemical Shifts for Phosphonate Species
| Compound Type | Typical ³¹P Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Dialkyl Phosphonate | +15 to +30 | [3] |
| Phosphonic Acid Monoester | +10 to +25 | [3] |
| Phosphonic Acid | +5 to +20 | [3] |
Chemical shifts are relative to an 85% H₃PO₄ external standard.[3]
¹H and ¹³C NMR: The formation of a C-P bond introduces spin-spin coupling (J-coupling) between the ³¹P nucleus and nearby proton (¹H) and carbon (¹³C) nuclei.[4] Observing these couplings is definitive proof of the C-P bond. The magnitude of the coupling constant is dependent on the number of bonds separating the nuclei.[4]
Table 2: Typical P-C and P-H Coupling Constants (J) in Phosphonates
| Coupling Type | Number of Bonds | Typical Range (Hz) | Key Characteristics |
|---|---|---|---|
| ¹J(P,C) | 1 | 120 - 180 | Large and highly characteristic of a direct C-P bond.[2][4] |
| ²J(P,C) | 2 | 5 - 20 | Smaller, observed for carbons two bonds away (e.g., P-C-C ).[4] |
| ¹J(P,H) | 1 | 600 - 750 | Very large; observed in compounds with a direct P-H bond (e.g., dialkyl phosphites).[4][5] |
| ²J(P,H) | 2 | 10 - 30 | Commonly observed for protons on a carbon attached to phosphorus (P-C-H ).[4][5] |
| ³J(P,H) | 3 | 5 - 20 | Useful for conformational analysis (e.g., P-O-C-H ).[4] |
Experimental Protocol: ³¹P NMR Spectroscopy
Objective: To directly detect the phosphorus nucleus and confirm its chemical environment.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.[3]
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Nucleus: ³¹P.
-
Decoupling: Use ¹H decoupling to simplify the spectrum by collapsing P-H multiplets, which also improves the signal-to-noise ratio.[3][5]
-
Reference: Use an external standard of 85% H₃PO₄, setting its chemical shift to 0 ppm.[3]
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.[3]
-
Relaxation Delay (d1): Set a delay of 1-5 seconds to ensure full relaxation of the phosphorus nuclei for accurate integration.[3]
-
Number of Scans (ns): Acquire between 16 and 1024 scans, depending on the sample concentration.[3]
-
-
Data Interpretation: Analyze the chemical shift of the resulting singlet to confirm it falls within the expected range for a phosphonate.
References
A Comparative Guide to the Kinetic Studies of Triisopropyl Phosphite Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic performance of triisopropyl phosphite in key organic reactions, supported by available experimental data. It is designed to assist researchers, scientists, and drug development professionals in understanding the reactivity of this versatile reagent.
Introduction
This compound [(i-PrO)₃P] is a widely used organophosphorus reagent valued for its role in a variety of chemical transformations, including the Michaelis-Arbuzov, Pudovik, and Staudinger reactions. Its bulky isopropyl groups impart unique steric and electronic properties that influence reaction kinetics and product distributions compared to less hindered phosphites like triethyl phosphite. Understanding the kinetics of these reactions is crucial for optimizing reaction conditions, predicting outcomes, and developing efficient synthetic methodologies.
Comparative Kinetic Data
While comprehensive, directly comparable kinetic data for this compound across all major reaction types is limited in the literature, this section summarizes available quantitative and qualitative findings to provide a comparative overview.
Table 1: Michaelis-Arbuzov Reaction Kinetic Data
| Trialkyl Phosphite | Alkyl Halide | Solvent | Rate Constant (k) | Activation Parameters | Notes |
| This compound | Isopropyl Iodide | Acetonitrile | Very slow at ≤ 50 °C | Not reported | The nucleophilic attack of the phosphite is the rate-limiting step[1]. |
| Triethyl Phosphite | Benzyl Bromide | Acetonitrile | Not specified | Not specified | Reaction proceeds readily at 70°C. An intermediate is observed at 25°C with a catalyst. |
| Triaryl Phosphites | Methyl Halides | Molten state | Not specified | Not specified | Decomposition of the intermediate phosphonium salt is slow and requires high temperatures (>175°C). |
Table 2: Pudovik Reaction Kinetic Insights
| Dialkyl Phosphite | Aldehyde/Imine | Catalyst | Relative Rate | Notes |
| Diisopropyl Phosphite | Benzaldehyde | Base | Influenced by sterics | The nature of the alkyl group on the phosphite influences reaction kinetics[2]. |
| Diethyl Phosphite | Benzaldehyde | Base | Generally faster than diisopropyl phosphite | Less steric hindrance at the phosphorus center. |
| Dimethyl Phosphite | Diethyl α-oxobenzylphosphonate | Secondary Amine | Less selective than diethyl phosphite | Leads to a mixture of products. |
Table 3: Staudinger Reaction Kinetic Data (Comparative Context)
| Phosphine/Phosphite | Azide | Solvent | Second-Order Rate Constant (k) | Notes |
| (Diphenylphosphino)methanethiol | Glycyl Azide | Not specified | 7.7 x 10⁻³ M⁻¹s⁻¹ | Rate-determining step is the formation of the initial phosphazide intermediate[3]. |
| Substituted Arylphosphines | Benzyl Azide | CD₃CN/H₂O | Varies with substituents | Electron-donating groups on the phosphine accelerate the reaction. |
| This compound | Not specified | Not specified | Not reported | Expected to be slower than less hindered phosphines/phosphites due to sterics. |
Reaction Mechanisms and Experimental Workflows
Visualizing the pathways of these reactions and the experimental setups for their kinetic analysis is essential for a deeper understanding.
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone of carbon-phosphorus bond formation.[4][5] The reaction proceeds through a two-step mechanism: nucleophilic attack of the phosphite on an alkyl halide to form a phosphonium salt intermediate, followed by dealkylation to yield the final phosphonate product.[4][5]
Caption: Michaelis-Arbuzov reaction mechanism.
Pudovik Reaction
The Pudovik reaction involves the addition of a dialkyl phosphite to an imine or aldehyde, typically under basic conditions, to form an α-amino or α-hydroxyphosphonate.[2]
Caption: Pudovik reaction pathway.
Staudinger Reaction
The Staudinger reaction involves the reaction of a phosphine or phosphite with an azide to produce an aza-ylide intermediate, which can then be hydrolyzed to an amine and a phosphine oxide.[6][7]
Caption: Staudinger reaction mechanism.
Experimental Protocols for Kinetic Studies
Accurate kinetic data is obtained through carefully designed experiments that monitor the change in concentration of reactants or products over time.
General Experimental Workflow for Kinetic Analysis
References
A Comparative Guide to Chiral Phosphite Ligands for Assessing Stereoselectivity in Asymmetric Reactions
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Asymmetric catalysis, facilitated by chiral ligands, offers an elegant and efficient solution. Among the diverse classes of ligands, chiral phosphites and their derivatives have garnered significant attention due to their modular nature, tunable electronic and steric properties, and remarkable success in a variety of stereoselective transformations.[1]
This guide provides an objective comparison of the performance of representative chiral phosphite and phosphine-phosphite ligands in two benchmark asymmetric reactions: the rhodium-catalyzed hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) and the rhodium-catalyzed hydroformylation of styrene. Supported by experimental data, this document aims to assist in the rational selection of ligands for achieving high stereoselectivity.
Performance in Asymmetric Hydrogenation
The rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, particularly dehydroamino acid derivatives like MAC, is a standard reaction for evaluating the efficacy of chiral phosphine and phosphite ligands.[2] The enantiomeric excess (ee%) achieved is a direct measure of the ligand's ability to control the stereochemical outcome of the reaction. Below is a comparison of various classes of chiral phosphite and phosphine-phosphite ligands in the hydrogenation of MAC.
Data Presentation: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)
| Ligand Type | Representative Ligand | Catalyst System | Solvent | Pressure (atm H₂) | Temp. (°C) | Conversion (%) | ee (%) | Reference |
| Phosphine-Phosphite | (S)-Me-PennPhos-OP | [Rh(COD)₂(BF₄)] / Ligand | CH₂Cl₂ | 1 | 25 | >99 | 99 | [2] |
| BINOL-derived Phosphite | (R)-Binaphthylisopropylphosphite | [Rh(COD)₂(BF₄)] / Ligand | CH₂Cl₂ | 1 | 20 | >95 | 98 | [3] |
| Sugar-derived Diphosphite | Glucofuranoside-based | [Rh(COD)₂(BF₄)] / Ligand | Acetone | 1 | 25 | 100 | 98 | [4] |
| P-Stereogenic Phosphine-Phosphite | Ligand 4l (see ref) | [Rh(COD)₂(BF₄)] / Ligand | CH₂Cl₂ | 20 | 25 | >95 | 93 | [5] |
Performance in Asymmetric Hydroformylation
Asymmetric hydroformylation is a powerful atom-economical reaction for the synthesis of chiral aldehydes from olefins. The performance of a chiral ligand in this reaction is assessed by its ability to control both regioselectivity (branched vs. linear aldehyde) and enantioselectivity. Styrene is a common substrate for evaluating ligands in this transformation.
Data Presentation: Asymmetric Hydroformylation of Styrene
| Ligand Type | Representative Ligand | Catalyst System | S/C Ratio | Pressure (bar, CO/H₂) | Temp. (°C) | Branched/Linear Ratio | ee (%) (Branched) | Reference |
| Phosphine-Phosphite | Naphthyl-substituted P-OP | Rh(acac)(CO)₂ / Ligand | 1000 | 20 (1:1) | 80 | >98:2 | 71 | [1] |
| TADDOL-based Phosphine-Phosphite | TADDOL-IndolPhos | Rh(acac)(CO)₂ / Ligand | 500 | 20 (1:1) | 80 | >95:5 | 72 | [6] |
| BINOL-derived Phosphine-Phosphite | BINAPHOS | Rh(acac)(CO)₂ / Ligand | 200 | 100 (1:1) | 60 | 88:12 | 90 | [7] |
| P-Stereogenic Phosphine-Phosphite | Phosphanorbornane-BINOL | Rh(acac)(CO)₂ / Ligand | 100 | 20 (1:1) | 60 | >98:2 | low | [8] |
Experimental Protocols
General Experimental Protocol for Rh-Catalyzed Asymmetric Hydrogenation of MAC
This protocol is a representative procedure for the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) using a rhodium complex with a chiral phosphite ligand.[3]
Materials:
-
[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
Chiral phosphite ligand (e.g., (R)-Binaphthylisopropylphosphite)
-
Methyl (Z)-α-acetamidocinnamate (MAC)
-
Anhydrous, degassed solvent (e.g., CH₂Cl₂)
-
High purity hydrogen gas
-
Schlenk flask or autoclave
Procedure:
-
Catalyst Preparation (in situ): In a nitrogen-filled glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (0.01 mmol, 1.0 eq) and the chiral phosphite ligand (0.011 mmol, 1.1 eq). Anhydrous, degassed CH₂Cl₂ (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.
-
Hydrogenation: In a separate Schlenk flask, methyl (Z)-α-acetamidocinnamate (1.0 mmol, 100 eq) is dissolved in anhydrous, degassed CH₂Cl₂ (10 mL). This substrate solution is then transferred via cannula to the flask containing the catalyst solution.
-
The reaction vessel is connected to a hydrogen line, flushed with hydrogen, and then pressurized to the desired pressure (e.g., 1 atm).
-
The reaction mixture is stirred vigorously at the desired temperature (e.g., 20°C) for the specified time (typically 12-24 hours, monitored by TLC or GC).
-
Work-up and Analysis: Upon completion, the hydrogen gas is carefully vented. The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
General Experimental Protocol for Rh-Catalyzed Asymmetric Hydroformylation of Styrene
This protocol describes a typical procedure for the asymmetric hydroformylation of styrene.[1][9]
Materials:
-
Rh(acac)(CO)₂ (Acetylacetonatodicarbonylrhodium(I))
-
Chiral phosphine-phosphite ligand
-
Styrene
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Syngas (CO/H₂ = 1:1)
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation: In a glovebox, a vial is charged with Rh(acac)(CO)₂ (0.003 mmol, 1.0 eq) and the chiral ligand (0.006 mmol, 2.0 eq). Anhydrous, degassed toluene (5 mL) is added, and the solution is stirred for 20 minutes.
-
Reaction Setup: The catalyst solution and styrene (3.0 mmol, 1000 eq) are transferred to a high-pressure autoclave.
-
The autoclave is sealed, purged several times with syngas, and then pressurized to the desired pressure (e.g., 20 bar).
-
The reaction is heated to the desired temperature (e.g., 80°C) and stirred for the specified time (e.g., 24 hours).
-
Work-up and Analysis: After cooling to room temperature and carefully venting the syngas, the reaction mixture is analyzed by GC and GC-MS to determine conversion, regioselectivity, and enantiomeric excess (using a chiral column).
Synthetic Protocol for a Chiral Phosphine-Phosphite Ligand
This is a representative protocol for the synthesis of a chiral phosphine-phosphite ligand incorporating a BINOL moiety.[8]
Materials:
-
(R)-BINOL
-
Phosphorus trichloride (PCl₃)
-
Triethylamine (NEt₃)
-
A chiral secondary phosphine (e.g., a P-stereogenic phosphanorbornane alcohol)
-
Anhydrous solvents (e.g., THF, Toluene)
-
Elemental sulfur (for protection/characterization)
Procedure:
-
Synthesis of the Chlorophosphite: In a flame-dried Schlenk flask under an inert atmosphere, (R)-BINOL (1.0 eq) is dissolved in anhydrous toluene. The solution is cooled to 0°C, and triethylamine (2.2 eq) is added. Phosphorus trichloride (1.1 eq) is then added dropwise, and the mixture is stirred at room temperature overnight. The resulting mixture containing the (R)-BINOL chlorophosphite is filtered under inert atmosphere.
-
Coupling Reaction: In a separate flame-dried Schlenk flask, the chiral secondary phosphine (1.0 eq) is dissolved in anhydrous THF and cooled to -78°C. Triethylamine (1.2 eq) is added, followed by the dropwise addition of the previously prepared (R)-BINOL chlorophosphite solution. The reaction is stirred at low temperature for 1 hour and then allowed to warm to room temperature overnight.
-
Work-up: The reaction is quenched with saturated aqueous NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Characterization: The final ligand is characterized by NMR spectroscopy (³¹P, ¹H, ¹³C) and high-resolution mass spectrometry. For ease of handling and to confirm optical purity, the ligand can be converted to its sulfur-protected derivative, which can be analyzed by chiral HPLC.[8]
Mandatory Visualization
Caption: General experimental workflow for assessing stereoselectivity.
Caption: Ligand structure and its influence on enantioselectivity.
Caption: Simplified catalytic cycle for Rh-catalyzed hydrogenation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral phosphine-phosphite ligands in the highly enantioselective rhodium-catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Efficiency of Nickel vs. Palladium with Phosphorus Ligands
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Nickel and Palladium Catalyst Performance
The choice between nickel and palladium catalysis is a critical decision in modern synthetic chemistry, particularly for the formation of carbon-carbon and carbon-heteroatom bonds that are fundamental to pharmaceutical and materials science. While palladium has long been the dominant metal in cross-coupling reactions, the lower cost and unique reactivity of nickel have made it an increasingly attractive alternative.[1][2][3] This guide provides a comparative analysis of the catalytic efficiency of nickel and palladium, with a focus on systems employing phosphorus-based ligands, including phosphites and phosphines, supported by experimental data and detailed methodologies.
Key Differences in Reactivity and Mechanism
Palladium-catalyzed reactions typically proceed through Pd(0)/Pd(II) catalytic cycles and are known for their broad functional group tolerance.[4][5] The selectivity in these reactions is largely governed by electronic effects.[5] In contrast, nickel catalysis is more complex and can involve multiple oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III), which opens up different mechanistic pathways, including radical processes.[5][6] Nickel catalysts are often more sensitive to steric effects and can interact strongly with coordinating functional groups, which can be either beneficial for selectivity or detrimental to catalyst activity.[1][5]
A significant advantage of nickel is its ability to activate more challenging electrophiles, such as aryl chlorides and phenol derivatives, which are often less reactive in palladium-catalyzed systems.[4][6] Furthermore, β-hydride elimination tends to be slower for nickel-alkyl complexes compared to their palladium counterparts, making nickel catalysts particularly suitable for reactions involving sp³-hybridized electrophiles.[7]
Quantitative Comparison of Catalytic Performance
Direct head-to-head comparisons of nickel and palladium with identical phosphite ligands under the same conditions are scarce in the literature. Therefore, this guide presents data from studies using closely related phosphine ligands in the well-established Suzuki-Miyaura cross-coupling reaction to provide a comparative overview. The data is summarized in the table below. It is important to note that direct comparisons of catalyst performance should be made with caution when reaction conditions are not identical.
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Palladium | ||||||||||
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98 | ~9800 | ~544 | |
| Pd₂ (dba)₃ / P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 2 | >95 | ~9500 | ~4750 | [8] |
| Pd(OAc)₂ / P(o-Tolyl)₃ | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 16 | 99 | - | - | [9] |
| Nickel | ||||||||||
| NiCl₂(PCy₃)₂ | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | 2-Me-THF | 100 | 12 | 93 | ~1860 | ~155 | |
| NiCl₂(dppf) | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 24 | 95 | - | - | [2] |
| Ni(NHC)--INVALID-LINK--Cl | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | THF | 25 | 12 | 98 | ~9800 | ~817 | [10] |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. Values are estimated based on reported catalyst loading and yield.
Experimental Protocols
Detailed methodologies for the synthesis of catalyst precursors and the execution of a representative cross-coupling reaction are provided below.
Synthesis of Tris(2,4-di-tert-butylphenyl) Phosphite Ligand
This protocol is adapted from a continuous flow synthesis method, which can also be performed in a batch process.[11]
Materials:
-
2,4-di-tert-butylphenol
-
Phosphorus trichloride (PCl₃)
-
Triethylamine (NEt₃) or other suitable base
-
Anhydrous solvent (e.g., Toluene or THF)
-
Standard Schlenk line and glassware
Procedure:
-
To a 250 mL 3-necked flask equipped with a condenser, a dropping funnel, and a magnetic stir bar, add 2,4-di-tert-butylphenol (0.06 mol, 3 equiv.), the chosen base (e.g., triethylamine, 0.066 mol, 3.3 equiv.), and the solvent (100.0 mL).
-
Charge the dropping funnel with a solution of phosphorus trichloride (0.02 mol, 1 equiv.) in the same solvent (5.0 mL).
-
Submerge the 3-necked flask into a preheated water bath at 40 °C.
-
Add the PCl₃ solution dropwise to the flask over 40 minutes with vigorous stirring.
-
After the addition is complete, maintain the reaction mixture at 40 °C for an additional 1 hour.
-
Upon completion, the reaction mixture can be filtered to remove the salt byproduct (e.g., triethylammonium chloride).
-
The solvent is removed under reduced pressure to yield the crude phosphite ligand, which can be further purified by crystallization or chromatography.
Synthesis of NiCl₂(PPh₃)₂ Precatalyst
This is a common method for preparing a stable Ni(II) precatalyst.[12]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Triphenylphosphine (PPh₃)
-
Ethanol
-
Diethyl ether
-
Nitrogen or Argon source
Procedure:
-
Place NiCl₂·6H₂O (0.5 g) and 7 mL of ethanol into a 20 mL glass vial.
-
Seal the vial and degas the solution with a gentle stream of nitrogen or argon for 15 minutes.
-
Quickly add PPh₃ (1.2 g, approx. 2 equiv.) to the vial and seal it again.
-
Stir the reaction mixture in an 80 °C hot water bath for one hour. A precipitate should form.
-
Allow the mixture to cool to room temperature and then place it in an ice-water bath for ten minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solids on the filter with small portions of cold ethanol and then diethyl ether.
-
Dry the product under vacuum for several minutes to obtain the NiCl₂(PPh₃)₂ complex.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This procedure is a general guideline for comparing catalyst performance.[13][12]
Materials:
-
Aryl halide (e.g., 4-chloroanisole, 1 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Base (e.g., K₃PO₄, 2 mmol)
-
Catalyst (e.g., NiCl₂(PCy₃)₂, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or 2-Me-THF)
-
Internal standard for analytical yield determination (e.g., dodecane)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, base, and the catalyst under an inert atmosphere (e.g., in a glovebox or under a stream of argon).
-
Add the degassed solvent via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction for the specified amount of time.
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography to determine the isolated yield. The turnover number (TON) and turnover frequency (TOF) can be calculated from the yield, catalyst loading, and reaction time.
Visualizing Catalytic Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate complex chemical processes and workflows.
Generalized Catalytic Cycle for Cross-Coupling
The following diagram illustrates the key steps in a typical Suzuki-Miyaura cross-coupling reaction catalyzed by a generic M(0) complex (where M = Pd or Ni).
References
- 1. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes | Semantic Scholar [semanticscholar.org]
- 4. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 13. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phosphorylation Reagents: Alternatives to Triisopropyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
The introduction of a phosphate group into a molecule, a process known as phosphorylation, is a cornerstone of numerous biological processes and a critical transformation in the synthesis of pharmaceuticals and other bioactive compounds. While triisopropyl phosphite has been a widely used reagent for this purpose, a range of alternative reagents have emerged, offering distinct advantages in terms of efficiency, selectivity, and milder reaction conditions. This guide provides an objective comparison of key alternatives to this compound for the phosphorylation of alcohols, supported by experimental data and detailed protocols.
Performance Comparison of Phosphorylation Reagents
The selection of a suitable phosphorylation reagent is contingent on factors such as the substrate's nature, desired yield, and reaction conditions. The following table summarizes the performance of this compound and its alternatives in the phosphorylation of a model primary alcohol, benzyl alcohol, and other representative alcohols.
| Reagent | Substrate | Catalyst/Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Benzyl Alcohol | ZnI₂ | Toluene | Reflux | 12 | 84 | [1][2] |
| H-Phosphonate | Thymidine | Pivaloyl Chloride | Pyridine | RT | 0.5 | >95 | |
| Phosphoramidite | Thymidine | Tetrazole | Acetonitrile | RT | < 0.1 | >99 | [3] |
| Ψ-Reagent (Ψ-O) | 3-Phenyl-1-propanol | DBU | DCM | RT | 1 | 92 | [4] |
| Isopropenyl Phosphate | 1-Butanol | t-BuOK (7.5 mol%) | THF | RT | 3 | >95 (NMR) | [5][6] |
Key Observations:
-
H-Phosphonate and Phosphoramidite reagents demonstrate exceptional efficiency, particularly in the context of nucleoside phosphorylation for oligonucleotide synthesis, with reaction times under an hour and near-quantitative yields.[3]
-
The Ψ-Reagent (Ψ-O) offers a mild and highly efficient method for the phosphorylation of a broad range of alcohols, proceeding at room temperature with high yields.[4]
-
Isopropenyl phosphate presents an atom-economical alternative, producing acetone as the only byproduct, and shows excellent yields for primary alcohols under catalytic basic conditions at room temperature.[5][6]
-
This compound , while effective, often requires elevated temperatures and longer reaction times to achieve high yields.[1][2]
Experimental Protocols
Detailed methodologies for the phosphorylation of a primary alcohol using each reagent are provided below to facilitate comparison and implementation.
Protocol 1: Phosphorylation of Benzyl Alcohol using this compound
This protocol is adapted from a procedure for the direct conversion of benzylic alcohols to phosphonates.[1][2]
Materials:
-
Benzyl alcohol
-
Triethyl phosphite (as a representative trialkyl phosphite)
-
Zinc iodide (ZnI₂)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a stirred solution of ZnI₂ (1.5 equivalents) in anhydrous toluene, add triethyl phosphite (1.5 equivalents).
-
Add benzyl alcohol (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to reflux and stir for approximately 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the corresponding phosphonate.
Protocol 2: Phosphorylation of an Alcohol using an H-Phosphonate Reagent
This protocol describes a general procedure for the activation of an H-phosphonate monoester and subsequent coupling with an alcohol.
Materials:
-
Alcohol substrate
-
Nucleoside H-phosphonate (e.g., 5'-O-DMT-thymidine-3'-O-H-phosphonate)
-
Pivaloyl chloride or other suitable activator
-
Anhydrous pyridine
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the alcohol substrate and the H-phosphonate reagent (1.1 equivalents) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the activator, such as pivaloyl chloride (1.2 equivalents), to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the reaction by ³¹P NMR spectroscopy or TLC.
-
Upon completion, quench the reaction with an appropriate reagent (e.g., water).
-
The subsequent oxidation step to the phosphate is typically performed using an iodine solution.
-
Purify the product using standard chromatographic techniques.
Protocol 3: Phosphorylation using a Phosphoramidite Reagent in Oligonucleotide Synthesis
This protocol outlines the key coupling step in solid-phase oligonucleotide synthesis.
Materials:
-
Controlled Pore Glass (CPG) solid support with initial nucleoside attached
-
Nucleoside phosphoramidite monomer
-
Activator solution (e.g., tetrazole in acetonitrile)
-
Acetonitrile (anhydrous)
-
Automated DNA synthesizer or manual synthesis apparatus
Procedure (Coupling Step):
-
The solid support is contained within a column.
-
The 5'-hydroxyl group of the support-bound nucleoside is deprotected (detritylation).
-
A solution of the nucleoside phosphoramidite (e.g., 5'-O-DMT-thymidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite) and the activator solution are simultaneously delivered to the column.
-
The coupling reaction is extremely rapid, typically complete within seconds to a few minutes.
-
After coupling, the unreacted 5'-hydroxyl groups are capped, and the newly formed phosphite triester linkage is oxidized to a stable phosphate triester.
-
This cycle is repeated to build the desired oligonucleotide sequence.
Protocol 4: Phosphorylation of an Alcohol using the Ψ-Reagent (Ψ-O)
This protocol is based on the mild and chemoselective phosphorylation method developed by Baran and colleagues.[4]
Materials:
-
Alcohol substrate
-
Ψ-Reagent (Ψ-O)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Dichloromethane (DCM)
-
Acetonitrile (MeCN) and Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a vial under an inert atmosphere, dissolve the alcohol substrate (1.0 equivalent) and the Ψ-Reagent (1.5 equivalents) in anhydrous DCM.
-
Add DBU (1.5 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1 hour.
-
Prepare a premixed solution of water (5 equivalents) in MeCN.
-
Add the water/MeCN solution to the reaction mixture, followed by an additional portion of DBU (3.0 equivalents).
-
Stir for an additional 15 minutes at room temperature.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by preparative HPLC or HILIC chromatography on silica gel.
Protocol 5: Phosphorylation of a Primary Alcohol using Isopropenyl Phosphate
This protocol is based on a catalytic, atom-efficient transesterification method.[5][6]
Materials:
-
Primary alcohol substrate (e.g., 1-butanol)
-
Dimethyl isopropenyl phosphate (iPP)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flask under an inert atmosphere, dissolve dimethyl isopropenyl phosphate (1.0 equivalent) in anhydrous THF.
-
Add the primary alcohol (5.0 equivalents).
-
Add a catalytic amount of t-BuOK (7.5 mol%).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by ³¹P NMR spectroscopy.
-
Upon completion, quench the reaction and work up as appropriate for the specific product.
-
Purify the product by column chromatography.
Visualizing Phosphorylation in a Biological Context and in Experimental Design
To better understand the significance of phosphorylation and the workflow for comparing these reagents, the following diagrams are provided.
Signaling Pathway: The MAPK/ERK Cascade
The Mitogen-Activated Protein Kinase (MAPK) pathway is a quintessential example of a phosphorylation cascade that regulates cell proliferation, differentiation, and survival. The sequential phosphorylation of kinases acts as a signal amplification and transduction mechanism.
Caption: The MAPK/ERK signaling pathway, a cascade of protein phosphorylations.
Experimental Workflow for Comparing Phosphorylation Reagents
This diagram outlines a logical workflow for the comparative evaluation of different phosphorylation reagents for a specific alcohol substrate.
Caption: Workflow for comparing alternative phosphorylation reagents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A direct conversion of benzylic and allylic alcohols to phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02293E [pubs.rsc.org]
- 6. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
The Industrial Chemist's Dilemma: A Cost-Benefit Analysis of Triisopropyl Phosphite in Large-Scale Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of large-scale chemical synthesis, the choice of reagents is a critical decision with far-reaching implications for cost, efficiency, and overall process viability. Among the myriad of available organophosphorus compounds, triisopropyl phosphite (TiiPrP) has emerged as a versatile and effective reagent. This guide provides a comprehensive cost-benefit analysis of utilizing TiiPrP in large-scale synthesis, offering a direct comparison with its primary alternative, triethyl phosphite (TEP), and supported by available experimental data.
Executive Summary
This compound presents a compelling case for its use in large-scale synthesis, particularly in reactions susceptible to side products and those benefiting from higher reaction temperatures. While potentially having a higher initial purchase price, the downstream cost savings from improved reaction efficiency, reduced side-product formation, and the potential for solvent-free processes can lead to a more economical and sustainable manufacturing workflow. The decision to employ TiiPrP should be made on a case-by-case basis, carefully weighing the specific reaction kinetics, downstream processing costs, and regulatory considerations.
Cost Analysis: Beyond the Sticker Price
A direct comparison of the bulk purchase price of TiiPrP and TEP reveals that TiiPrP can be more expensive on a per-kilogram basis. However, a true cost analysis must extend beyond the initial procurement cost to include downstream processing, waste disposal, and the economic impact of reaction efficiency.
| Cost Factor | This compound (TiiPrP) | Triethyl Phosphite (TEP) | Key Considerations |
| Bulk Purchase Price | Higher | Lower | Prices are subject to market fluctuations and supplier negotiations. The provided data is based on retail, smaller quantity pricing and bulk pricing may differ significantly. |
| Solvent Costs | Potential for solvent-free reactions.[1] | Often requires a solvent. | Eliminating solvents reduces procurement costs, waste disposal costs, and simplifies the reaction setup. |
| Downstream Processing | Reduced side products can simplify purification.[2] | More reactive byproducts may necessitate more complex purification. | Simplified purification leads to lower solvent consumption, reduced labor, and faster throughput. |
| Waste Disposal | Disposal of isopropyl halide and phosphite-containing waste. | Disposal of ethyl halide and phosphite-containing waste. | Costs are dependent on the volume and nature of the waste generated. Solvent-free processes significantly reduce waste streams. |
| Regulatory Compliance | Schedule 3 precursor, requiring additional administrative oversight. | Not a scheduled precursor. | The administrative burden of handling a scheduled precursor can translate to indirect costs. |
Note: The pricing information is based on publicly available data for smaller quantities and may not reflect industrial-scale bulk pricing. A direct quote from suppliers is necessary for an accurate cost assessment.
Performance Comparison: Where this compound Shines
The primary advantages of TiiPrP over TEP lie in its chemical properties and their impact on reaction outcomes, particularly in the Michaelis-Arbuzov and Tavs reactions.
The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone of carbon-phosphorus bond formation. A key consideration in this reaction is the reactivity of the alkyl halide byproduct, which can react with the starting phosphite, leading to impurities.
| Parameter | This compound (TiiPrP) | Triethyl Phosphite (TEP) | Advantage |
| Byproduct Reactivity | Isopropyl halide is less reactive.[2] | Ethyl halide is more reactive. | The lower reactivity of the isopropyl halide byproduct minimizes the formation of undesired side products, simplifying workup and improving product purity.[2] |
| Reaction Temperature | Higher boiling point (181 °C) allows for higher reaction temperatures.[1] | Lower boiling point (156 °C).[1] | Higher reaction temperatures can lead to significantly reduced reaction times, increasing throughput in an industrial setting.[1] |
| Steric Hindrance | The steric bulk of the isopropyl groups can suppress unwanted side reactions.[2] | Less sterically hindered. | This steric effect contributes to higher selectivity and cleaner reaction profiles.[2] |
The Tavs Reaction: A Case for Solvent-Free Synthesis
A significant advantage of TiiPrP is demonstrated in the nickel-catalyzed C-P cross-coupling reaction, or Tavs reaction. Research has shown that using TiiPrP can enable a solvent-free process, leading to substantial improvements in efficiency and cost-effectiveness.[1]
| Parameter | Solvent-Free Tavs with TiiPrP | Conventional Tavs with TEP | Advantage of TiiPrP |
| Reaction Time | ~4 hours[1] | 24+ hours[1] | A dramatic reduction in reaction time leads to increased production capacity. |
| Yield | >80%[1] | Variable, often lower due to side reactions. | High yields with a cleaner process. |
| Solvent Usage | None (TiiPrP acts as the solvent)[1] | Requires a solvent. | Eliminates solvent procurement and disposal costs, and simplifies the experimental setup.[1] |
| Workup Procedure | Simplified due to the absence of solvent and fewer side products.[1] | More laborious, often requiring distillation to remove the solvent. | Reduced processing time and resource consumption. |
Experimental Protocols
Solvent-Free Nickel-Catalyzed C-P Cross-Coupling (Tavs Reaction) with this compound
Materials:
-
Aryl bromide
-
Anhydrous nickel(II) chloride (NiCl₂)
-
This compound (TiiPrP)
-
Inert gas (Argon or Nitrogen)
-
Powder addition funnel
-
Round-bottom flask and condenser
Procedure: [1]
-
To a round-bottom flask, add the anhydrous NiCl₂ pre-catalyst and this compound.
-
Heat the mixture to approximately 160 °C under a constant flow of inert gas. This leads to the in-situ formation of the active nickel(0) catalyst.
-
Once the catalyst is formed, add the solid aryl bromide to the mixture via a powder addition funnel over a period of 2-4 hours. The inert gas flow should be maintained through the powder addition funnel to prevent the solid from becoming soggy.
-
After the addition is complete, allow the reaction to proceed for an additional hour to ensure complete conversion.
-
At the end of the reaction, increase the inert gas flow to remove any residual this compound, bypassing the need for vacuum distillation.
-
The crude product can then be subjected to the appropriate workup and purification procedures.
Visualizing the Decision Process and Reaction Workflow
Decision-Making Flowchart for Phosphite Reagent Selection
Caption: Decision-making flowchart for selecting a phosphite reagent.
Workflow for Solvent-Free Tavs Reaction
Caption: Experimental workflow for the solvent-free Tavs reaction.
Safety and Regulatory Considerations
This compound is classified as a Schedule 3 precursor under the Chemical Weapons Convention. This designation means that while it has legitimate large-scale industrial uses, its production and trade are monitored to prevent diversion for illicit purposes. For researchers and manufacturers, this entails:
-
Record-keeping: Maintaining detailed records of production, consumption, and distribution.
-
Reporting: Submitting regular reports to national authorities.
-
Inspections: Potential for site inspections to verify compliance.
These regulatory requirements add an administrative layer to the use of TiiPrP, which should be factored into the overall cost-benefit analysis as indirect costs.
Conclusion
The choice between this compound and its alternatives in large-scale synthesis is not merely a matter of comparing raw material costs. A holistic analysis that considers reaction efficiency, downstream processing, waste management, and regulatory compliance is essential. This compound's ability to minimize side reactions, enable higher reaction temperatures for faster kinetics, and facilitate solvent-free processes presents significant economic and environmental advantages that can outweigh its potentially higher initial price. For industrial applications where process optimization and product purity are paramount, TiiPrP is a powerful tool that warrants serious consideration.
References
literature review of triisopropyl phosphite applications in catalysis
Triisopropyl phosphite [(i-PrO)₃P] is a versatile organophosphorus compound that has found significant application as a ligand and a reagent in transition metal-catalyzed reactions. Its unique steric and electronic properties often lead to distinct reactivity and selectivity compared to other phosphite ligands. This guide provides a comparative overview of this compound's applications in catalysis, with a focus on cross-coupling reactions, supported by experimental data and detailed methodologies.
C-P Cross-Coupling Reactions: The Tavs Reaction
A prominent application of this compound is in the nickel-catalyzed cross-coupling of aryl halides with trialkyl phosphites to form arylphosphonates, a transformation known as the Tavs reaction. This reaction is a crucial method for the synthesis of phosphonate esters, which are precursors to phosphonic acids used in various fields, including the development of organic linkers for metal-organic frameworks.
Recent advancements have highlighted an improved, solvent-free methodology for the Tavs reaction that significantly reduces reaction times and simplifies the workup procedure.[1][2] In a comparative study, this enhanced method demonstrates superior efficiency over conventional routes.
Comparison of Methods for Aryl Phosphonate Synthesis
| Method | Catalyst | Ligand/Phosphite Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conventional Tavs | NiCl₂ | This compound | 1,3-Diisopropylbenzene | Reflux (~203) | >24 | ~80 | [2] |
| Improved Tavs | NiCl₂ | This compound | None | 160 | ~4 | >80 | [2] |
| Microwave-assisted | NiCl₂ | This compound | None | - | - | - | [2] |
Advantages of this compound over Triethyl Phosphite:
This compound is often preferred over the more commonly used triethyl phosphite in the Tavs reaction for several key reasons:
-
Higher Boiling Point: this compound has a higher boiling point (181 °C) compared to triethyl phosphite (156 °C).[1][2] This allows the reaction to be conducted at higher temperatures, leading to a significant reduction in reaction time.[1][2]
-
Reduced Side Reactions: A critical aspect is the reactivity of the alkyl halide byproduct formed during the reaction. The use of triethyl phosphite generates ethyl bromide, a reactive alkyl halide that can undergo a competing reaction with the triethyl phosphite starting material to produce undesired diethyl ethylphosphonate.[1][2] The isopropyl bromide generated from this compound is less reactive, thus minimizing the formation of side products and simplifying the purification process.[1][2]
Catalytic Cycle of the Nickel-Catalyzed C-P Cross-Coupling Reaction
The proposed catalytic cycle for the nickel-catalyzed phosphonylation of aryl bromides using this compound is initiated by the in-situ reduction of the Ni(II) precatalyst.
Experimental Protocol: Improved, Solvent-Free Tavs Reaction
The following is a representative experimental procedure for the synthesis of aryl diphosphonate esters using the improved, solvent-free method.[1][2]
Materials:
-
Nickel(II) chloride (NiCl₂)
-
This compound
-
Aryl bromide substrate
Procedure:
-
To a round-bottom flask, add the nickel(II) chloride precatalyst and this compound.
-
Heat the mixture to approximately 160 °C. This step facilitates the formation of the active Ni(0) catalyst.[2]
-
Once the temperature is stable, add the solid aryl bromide substrate to the mixture.
-
Maintain the reaction at reflux under an inert atmosphere.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is worked up to isolate the desired aryl phosphonate product. The absence of a high-boiling solvent simplifies this purification process.[1]
Other Catalytic Applications
While the use of this compound in C-P cross-coupling is well-documented, its application in other areas of catalysis is also of interest. Phosphites, in general, are crucial ligands in hydroformylation reactions due to their strong π-acceptor properties, which facilitate CO dissociation from the metal center, leading to more active catalysts compared to phosphines.[3] However, specific comparative data for this compound in this context is not as readily available in the reviewed literature.
In the realm of reductive cross-coupling reactions , phosphites can act as stoichiometric reductants.[4] For instance, dimethyl phosphite has been used to mediate the reductive coupling of isatins and nitrostyrenes.[4] While this showcases the utility of phosphites in such transformations, direct comparisons involving this compound were not found in the initial literature survey.
Future Outlook:
The demonstrated advantages of this compound in the Tavs reaction, particularly in the context of green chemistry (solvent-free conditions), suggest that its potential in other catalytic systems warrants further investigation. Future research could focus on systematically comparing the performance of this compound with other commercially available phosphite and phosphine ligands in industrially relevant reactions such as hydroformylation, hydrogenation, and other types of cross-coupling reactions. Such studies would provide valuable data for catalyst optimization and the development of more efficient and sustainable chemical processes.
References
- 1. An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. Phosphite-Mediated Reductive Cross-Coupling of Isatins and Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
side-by-side comparison of different phosphite esters as reducing agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphite esters are a class of organophosphorus compounds with the general formula P(OR)₃. While widely recognized for their applications as ligands in catalysis and as polymer stabilizers, their role as reducing agents in organic synthesis is of significant interest to researchers in drug development and other scientific fields.[1] This guide provides a side-by-side comparison of various phosphite esters in their capacity as reducing agents, supported by available experimental data and detailed experimental protocols to aid in the selection of the most suitable reagent for a given transformation.
The reducing power of phosphite esters stems from the ability of the phosphorus(III) center to be oxidized to a more stable phosphorus(V) state, typically in the form of a phosphate ester.[1] This transformation makes them effective reagents for the deoxygenation of various functional groups, most notably hydroperoxides and ozonides. The choice of the ester group (R) on the phosphite—whether it is an alkyl or an aryl substituent—can significantly influence the reactivity, selectivity, and reaction conditions. This guide will delve into these differences, providing a clear comparison to inform your experimental design.
Mechanism of Reduction
The fundamental reaction pathway for the reduction of a substrate by a phosphite ester involves the transfer of an oxygen atom from the substrate to the phosphorus center. This process converts the phosphite ester into the corresponding phosphate ester.
A primary application of this reactivity is the reduction of hydroperoxides to alcohols. This is a crucial step in mitigating oxidative degradation in various chemical processes.
Caption: General mechanism of hydroperoxide reduction by a phosphite ester.
Side-by-Side Comparison of Common Phosphite Esters
The selection of a phosphite ester for a reduction reaction is often a balance between reactivity, steric hindrance, and the desired reaction conditions. While comprehensive, directly comparative quantitative data is sparse in the literature, we can synthesize available information to provide a qualitative and semi-quantitative comparison of commonly used phosphite esters: trimethyl phosphite, triethyl phosphite, and triphenyl phosphite.
| Phosphite Ester | Formula | Structure | Key Characteristics |
| Trimethyl Phosphite | P(OCH₃)₃ | Generally less reactive than triethyl phosphite. Often used in deoxygenation reactions. | |
| Triethyl Phosphite | P(OCH₂CH₃)₃ | A commonly used and more reactive alkyl phosphite. Effective in reducing hydroperoxides and in deoxygenation reactions.[1] | |
| Triphenyl Phosphite | P(OC₆H₅)₃ | An aryl phosphite, which can exhibit different reactivity compared to alkyl phosphites. Often used in combination with other reagents. |
Quantitative Data from Literature
Direct side-by-side quantitative comparisons of these phosphite esters as reducing agents under identical conditions are not abundant in published literature. However, individual studies provide insights into their relative reactivity.
One study on the deoxygenation of 1,2,3-triazine 1-oxide derivatives found that triethyl phosphite is more reactive than trimethyl phosphite . Both phosphites successfully yielded the corresponding deoxygenated products, forming their respective phosphate esters as byproducts.
Table 1: Comparison of Trialkyl Phosphites in the Deoxygenation of 1,2,3-Triazine 1-Oxide
| Phosphite Ester | Substrate | Product Yield | Observations | Reference |
| Trimethyl Phosphite | 1,2,3-Triazine 1-Oxide | High | Effective, but less reactive than triethyl phosphite. | Organic Letters, 2022, 24, 6543-6547 |
| Triethyl Phosphite | 1,2,3-Triazine 1-Oxide | High | More reactive than trimethyl phosphite under the same conditions. | Organic Letters, 2022, 24, 6543-6547 |
Note: The original publication should be consulted for specific reaction conditions and yields.
Experimental Protocols
To facilitate the direct comparison of different phosphite esters as reducing agents, the following generalized experimental protocols are provided. These can be adapted for specific substrates and analytical methods.
Protocol 1: Comparative Reduction of an Ozonide
This protocol outlines a procedure to compare the efficacy of trimethyl phosphite, triethyl phosphite, and triphenyl phosphite in the reductive workup of an ozonolysis reaction.
Caption: Experimental workflow for comparing phosphite esters in ozonolysis.
Materials:
-
Alkene substrate (e.g., 1-dodecene)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (generated from an ozone generator)
-
Trimethyl phosphite
-
Triethyl phosphite
-
Triphenyl phosphite
-
Nitrogen or Argon gas
-
Standard laboratory glassware for reactions at low temperatures
Procedure:
-
Ozonolysis:
-
Dissolve the alkene (1 equivalent) in a mixture of CH₂Cl₂ and MeOH (typically 9:1) in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a thermometer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone through the solution until a blue color persists, indicating the consumption of the alkene.
-
Purge the solution with nitrogen or argon for 10-15 minutes to remove excess ozone.
-
-
Reductive Workup (to be performed in parallel for each phosphite ester):
-
To the cold ozonide solution, add the phosphite ester (1.1 equivalents) dropwise while maintaining the temperature at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for a specified time (e.g., 2-4 hours).
-
-
Workup and Analysis:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the yield of the corresponding aldehyde or ketone.
-
Data to Collect:
-
Reaction time for complete consumption of the ozonide (monitored by TLC).
-
Isolated yield of the carbonyl product.
-
Purity of the product.
Protocol 2: Kinetic Comparison for Hydroperoxide Reduction
This protocol allows for the comparison of the reaction rates of different phosphite esters in the reduction of a hydroperoxide.
Materials:
-
Cumene hydroperoxide (or another suitable hydroperoxide)
-
Phosphite esters (trimethyl, triethyl, triphenyl)
-
Anhydrous solvent (e.g., toluene or acetonitrile)
-
Internal standard for quantitative analysis (e.g., dodecane)
-
GC-FID or HPLC for quantitative analysis
Procedure:
-
Reaction Setup:
-
In a reaction vessel under an inert atmosphere, prepare a solution of the hydroperoxide and the internal standard in the chosen solvent.
-
Equilibrate the solution to the desired reaction temperature (e.g., 25 °C).
-
-
Reaction Initiation and Monitoring:
-
At time t=0, add the phosphite ester (1 equivalent) to the hydroperoxide solution with vigorous stirring.
-
Immediately withdraw an aliquot of the reaction mixture and quench it (e.g., by dilution in a cold solvent).
-
Continue to withdraw and quench aliquots at regular time intervals.
-
-
Analysis:
-
Analyze the quenched aliquots by GC-FID or HPLC to determine the concentration of the remaining hydroperoxide and the formed alcohol product relative to the internal standard.
-
Data Analysis:
-
Plot the concentration of the hydroperoxide versus time for each phosphite ester.
-
Determine the initial reaction rate for each phosphite ester.
-
If the reaction follows a discernible order, calculate the rate constant (k) for each reaction.
Caption: Logical flow for the kinetic comparison of phosphite esters.
Conclusion
Phosphite esters are valuable reducing agents in organic synthesis, particularly for the mild and selective deoxygenation of hydroperoxides and ozonides. The choice between different phosphite esters, such as trimethyl, triethyl, and triphenyl phosphite, depends on the specific requirements of the reaction, including desired reactivity and reaction conditions.
Available data suggests that triethyl phosphite is generally more reactive than trimethyl phosphite. However, a comprehensive, quantitative comparison across a wider range of substrates and phosphite esters is an area that warrants further investigation. The provided experimental protocols offer a framework for researchers to conduct such comparative studies in their own laboratories, enabling a more informed selection of the optimal reducing agent for their synthetic needs.
It is recommended that for any new application, a preliminary screening of different phosphite esters be conducted to determine the most efficient and selective reducing agent for the desired transformation.
References
A Researcher's Guide to Quantitative Analysis of Reaction Products Using ³¹P NMR
For researchers, scientists, and professionals in drug development, the precise quantification of phosphorus-containing compounds is often a critical step in reaction monitoring and product analysis. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for this purpose, offering a direct and often simpler alternative to other analytical techniques. This guide provides a comprehensive comparison of the primary methods for quantitative ³¹P NMR (qNMR), complete with experimental protocols and supporting data to aid in methodological selection and application.
The unique properties of the ³¹P nucleus, including its 100% natural abundance and high gyromagnetic ratio, contribute to the excellent sensitivity of ³¹P NMR.[1][2] The broad chemical shift range allows for clear separation and identification of different phosphorus environments, often yielding sharp, well-resolved signals that simplify quantification.[1][2] This can be a significant advantage over ¹H NMR, where signal overlap in complex mixtures can hinder accuracy.[1] Furthermore, ³¹P NMR analysis can sometimes be performed without the need for expensive deuterated solvents, streamlining the sample preparation process.[1]
Comparison of Quantitative ³¹P NMR Methods
The two principal approaches for quantifying reaction products using ³¹P NMR are the internal standard method and the external standard method. The choice between these methods depends on the specific requirements of the analysis, including the nature of the sample, the desired accuracy, and the availability of suitable reference materials.
| Feature | Internal Standard Method | External Standard Method |
| Principle | A known amount of a reference compound (the internal standard) is added directly to the sample mixture. | A reference standard is prepared in a separate, identical NMR tube (or a coaxial insert is used). |
| Accuracy | High, as it corrects for variations in sample volume, spectrometer performance, and relaxation delays. | Can be less accurate due to potential variations in magnetic field homogeneity and sample conditions between the sample and the standard. |
| Precision | Generally high. | May have lower precision due to the factors mentioned above. |
| Ease of Use | Simpler in terms of data processing as it avoids the need for calibration curves.[1] | Can be more complex, especially if a calibration curve is required. |
| Sample Prep | Requires careful selection of a non-reactive, soluble standard with a non-overlapping signal.[3][4] | Simpler sample preparation as there is no risk of reaction between the standard and the analyte.[3] |
| Ideal For | Most applications, especially for monitoring reaction kinetics and determining product yields in a single sample.[1] | Analysis of natural products with established reference materials or when a suitable non-reactive internal standard cannot be found.[1] |
Selection of Internal Standards for ³¹P qNMR
The ideal internal standard should be chemically inert to the reaction components, soluble in the reaction solvent, and have a simple ³¹P NMR signal that does not overlap with any analyte signals.[3][5]
| Internal Standard | Common Solvents | Typical Chemical Shift Range (ppm) | Notes |
| Triphenyl phosphate | Organic solvents (e.g., CDCl₃, DMSO-d₆) | -16 to -18 | Often used for reactions in organic media.[1][3] |
| Phosphonoacetic acid | Aqueous solutions, Methanol | 15 to 17 | Suitable for aqueous systems and contains both ¹H and ³¹P nuclei for potential dual analysis.[3][4] |
| Methylphosphonic acid (MPA) | Aqueous solutions | 25 to 30 | Has been successfully used for quantifying phosphorus in beverages.[6] |
| Sodium phosphate | Aqueous solutions (D₂O) | 0 to 3 | A common choice for biological and aqueous samples.[1] |
| Ammonium dihydrogen phosphate | Aqueous solutions (D₂O) | 0 to 2 | A primary standard reference material available from NIST.[3][4] |
Experimental Protocols
Accurate quantification by ³¹P NMR requires careful attention to experimental parameters to account for the typically long spin-lattice relaxation times (T₁s) of phosphorus nuclei and to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integrations.[7]
Protocol 1: Internal Standard Method
This protocol outlines the steps for quantifying a reaction product using a soluble internal standard.
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh a suitable amount of the chosen internal standard (e.g., triphenyl phosphate).
-
Dissolve it in a known volume of the deuterated solvent to be used for the reaction to create a stock solution of known concentration.
-
-
Sample Preparation:
-
At a specific time point, withdraw a known volume or weight of the reaction mixture.
-
Add a precise volume of the internal standard stock solution to the reaction aliquot.
-
Vortex the mixture to ensure homogeneity.
-
Transfer the final mixture to an NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer Setup: Tune and shim the spectrometer for the sample.
-
Quantitative Parameters:
-
Use inverse-gated decoupling . This is crucial as it decouples protons during signal acquisition but not during the relaxation delay, thus suppressing the NOE which can cause inaccurate integrations.[7][8]
-
Set the relaxation delay (D1) to at least 5 times the longest T₁ of any phosphorus signal in the sample (both analyte and standard). If T₁ values are unknown, a conservative D1 of 30-60 seconds is often used.
-
Use a 90° pulse angle to maximize the signal-to-noise ratio.
-
-
Acquisition: Acquire the ³¹P NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Quantification:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Concentration_Analyte = (Integration_Analyte / N_Analyte) * (N_Standard / Integration_Standard) * (Moles_Standard / Volume_Sample)
Where N is the number of phosphorus atoms giving rise to the signal.
-
Protocol 2: External Standard Method
This protocol is suitable when an internal standard cannot be used.
-
Preparation of the External Standard:
-
Prepare a solution of a reference compound (e.g., phosphoric acid in D₂O) of a precisely known concentration in an NMR tube. This tube should be identical to the one used for the sample.
-
Alternatively, a certified reference material can be sealed in a coaxial insert which is then placed inside the sample's NMR tube.
-
-
Sample Preparation:
-
Withdraw an aliquot of the reaction mixture.
-
Add the deuterated solvent for locking and shimming.
-
Transfer the mixture to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire Sample Spectrum: Place the sample tube in the spectrometer. Tune, lock, and shim. Acquire the ³¹P NMR spectrum using the same quantitative parameters as in the internal standard method (inverse-gated decoupling, D1 ≥ 5*T₁).
-
Acquire Standard Spectrum: Without changing any spectrometer settings (especially the tune and gain), carefully replace the sample tube with the external standard tube. Acquire the spectrum of the standard using the exact same acquisition parameters.
-
-
Data Processing and Quantification:
-
Process both spectra identically.
-
Integrate the signals for the analyte in the sample spectrum and the standard in the standard spectrum.
-
Calculate the analyte concentration:
Concentration_Analyte = (Integration_Analyte / N_Analyte) * (N_Standard / Integration_Standard) * Concentration_Standard
-
Decision Pathway for Method Selection
Choosing the appropriate quantification strategy is paramount for achieving reliable results. The following decision tree illustrates a logical approach to selecting between the internal and external standard methods for your ³¹P qNMR analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Traceable Organic Certified Reference Materials for P-31 qNMR [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. Methylphosphonic acid as a 31P-NMR standard for the quantitative determination of phosphorus in carbonated beverages - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 8. abnmr.elte.hu [abnmr.elte.hu]
A Comparative Performance Analysis of Triisopropyl Phosphite in Organophosphorus Chemistry
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate organophosphorus reagent is paramount to achieving desired reaction outcomes. This guide provides an objective comparison of triisopropyl phosphite's performance against other common organophosphorus reagents in several key chemical transformations. The information is supported by experimental data and detailed methodologies to aid in reagent selection and experimental design.
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone for the formation of carbon-phosphorus bonds, yielding phosphonates from the reaction of a trialkyl phosphite with an alkyl halide. The choice of phosphite ester can significantly influence reaction efficiency and product purity.
Performance Comparison: this compound vs. Triethyl Phosphite
A primary advantage of this compound over the more commonly used triethyl phosphite lies in the reactivity of the alkyl halide byproduct.[1][2] The reaction with this compound generates isopropyl halide, which is sterically bulkier and less reactive than the ethyl halide produced from triethyl phosphite.[1] This reduced reactivity of the byproduct minimizes its potential to engage in subsequent, undesired side reactions with the starting phosphite, thereby improving the overall yield and selectivity of the desired phosphonate.[1][3]
Furthermore, this compound possesses a higher boiling point (181 °C) compared to triethyl phosphite (156 °C).[2][3] This physical property allows for reactions to be conducted at elevated temperatures, which can lead to a reduction in reaction time.[2][3]
| Reagent | Boiling Point (°C) | Key Advantage | Ref. |
| This compound | 181 | Less reactive byproduct (isopropyl halide) minimizes side reactions; allows for higher reaction temperatures. | [2][3] |
| Triethyl Phosphite | 156 | More reactive byproduct (ethyl halide) can lead to undesired side products. | [2][3] |
Experimental Protocol: Synthesis of Diisopropyl Methylphosphonate
This protocol describes the Michaelis-Arbuzov reaction between this compound and methyl iodide.
-
Setup: A 2-liter round-bottomed flask is charged with methyl iodide (284 g, 2 moles) and a few pieces of porous plate. The flask is fitted with a reflux condenser and a dropping funnel containing this compound (416 g, 2 moles).[4]
-
Initiation: Approximately 50 ml of the phosphite is added to the methyl iodide. The mixture is heated with an open flame until an exothermic reaction commences.[4]
-
Addition: The heat source is removed, and the remaining this compound is added at a rate that maintains a brisk boil. It may be necessary to reapply heat towards the end of the addition.[4]
-
Reflux: Once the addition is complete, the mixture is heated under reflux for one hour.[4]
-
Distillation: The condenser is set for distillation, and the bulk of the isopropyl iodide byproduct is removed by distillation at 85-95 °C (atmospheric pressure).[4]
-
Purification: The remaining residue is distilled under reduced pressure to yield the diisopropyl methylphosphonate product.[4]
Nickel-Catalyzed C-P Cross-Coupling (Tavs Reaction)
The synthesis of arylphosphonates via transition-metal-catalyzed C-P cross-coupling is a vital transformation. Recent advancements have demonstrated a highly efficient, solvent-free protocol utilizing this compound.
Performance Comparison: Improved Protocol vs. Conventional Methods
An improved method for the nickel-catalyzed phosphonylation of aryl bromides employs this compound in a solvent-free system with NiCl₂ as a pre-catalyst.[2][3] This protocol offers significant advantages over conventional methods that often require high-boiling solvents and longer reaction times.[2][3]
| Method | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| Improved Method | This compound | None | 160 | ~4-5.5 | >80 | [2][3] |
| Conventional Method | Triethyl Phosphite | Mesitylene | 164 (reflux) | >6.5 | Variable | [2] |
| Microwave-Assisted | Triethyl Phosphite | None | 180 | 0.5 | 89 | [3] |
The choice of this compound is crucial in this reaction for the same reasons as in the Michaelis-Arbuzov reaction: its higher boiling point allows for solvent-free conditions at an optimal temperature (160 °C), and the less reactive isopropyl bromide byproduct prevents consumption of the phosphite reagent in side reactions.[2][3]
Experimental Workflow and Catalytic Cycle
The improved protocol involves a specific order of addition where the aryl bromide is added to a pre-heated mixture of the nickel pre-catalyst and this compound. This leads to the in-situ formation of the active Ni(0) catalyst.[2][3]
Caption: Workflow for the improved solvent-free Ni-catalyzed C-P cross-coupling reaction.
The catalytic cycle begins with the reduction of the Ni(II) pre-catalyst by this compound to the active Ni(0) species.[3]
Caption: Catalytic cycle for the Ni-catalyzed C-P cross-coupling of aryl halides.
Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry.[5] The classic reagent combination is triphenylphosphine (TPP) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5]
Performance Comparison: this compound vs. Triphenylphosphine
A significant challenge in the Mitsunobu reaction is the removal of the triphenylphosphine oxide (TPPO) byproduct, which often complicates product purification.[6] this compound has been successfully employed as an effective substitute for triphenylphosphine in this reaction.[7][8] Upon oxidation, the phosphite generates a phosphate byproduct. This phosphate is significantly more water-soluble than TPPO, greatly simplifying the isolation and purification of the desired product through simple aqueous extraction.[7]
| Reagent | Byproduct | Byproduct Properties | Purification Advantage | Ref. |
| This compound | Triisopropyl phosphate | More water-soluble | Simplified aqueous workup | [7] |
| Triphenylphosphine | Triphenylphosphine oxide (TPPO) | Often crystalline, less soluble | Can require chromatography | [6] |
Reaction Mechanism
The reaction proceeds through the activation of the alcohol by a phosphonium intermediate. The use of a phosphite follows a similar mechanistic pathway.
Caption: Generalized mechanism of the Mitsunobu reaction.
Staudinger Reaction and Ligation
The Staudinger reaction involves the reaction of an azide with a phosphine or phosphite to form an iminophosphorane.[9] A subsequent hydrolysis step, known as the Staudinger reduction, yields a primary amine and the corresponding phosphine oxide.[9] This reaction has been ingeniously adapted for bioconjugation in the form of the Staudinger ligation.
Performance of Phosphites in the Staudinger Reaction
While triphenylphosphine is the classic reagent, trivalent phosphorus compounds with O-alkyl groups, such as phosphites, also undergo the reaction.[10] A key development is the "Staudinger-phosphite reaction," a chemoselective method for the phosphorylation of proteins from azides, demonstrating a modern application of phosphites in chemical biology.[11]
Traceless Staudinger Ligation Workflow
The traceless variant of the Staudinger ligation is particularly powerful as it forms a native amide bond without incorporating the phosphorus reagent into the final product.
Caption: Logical workflow of the traceless Staudinger ligation for bioconjugation.
Conclusion
This compound presents several distinct advantages over other common organophosphorus reagents in specific, high-value chemical transformations. Its higher boiling point and the generation of a less reactive alkyl halide byproduct make it a superior choice for the Michaelis-Arbuzov and nickel-catalyzed C-P cross-coupling reactions, leading to cleaner reactions and potentially shorter reaction times.[1][2][3] In the Mitsunobu reaction, its use simplifies product purification by forming a water-soluble phosphate byproduct.[7] While triphenylphosphine remains the workhorse for many applications like the Wittig reaction, the unique properties of this compound warrant its consideration for optimizing key synthetic steps, particularly where side-product reactivity and purification are significant concerns.
References
- 1. Buy this compound | 116-17-6 [smolecule.com]
- 2. An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. 亚磷酸三异丙酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Chemoselective Staudinger-phosphite reaction of azides for the phosphorylation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Triisopropyl Phosphite: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. Triisopropyl phosphite, a combustible and toxic organophosphorus compound, requires specific procedures for its safe disposal.[1][2] Adherence to these guidelines is critical to mitigate risks such as skin and eye irritation, respiratory issues, and potential fire hazards.[2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound within a chemical fume hood while wearing appropriate personal protective equipment (PPE).[3] This includes, but is not limited to, protective gloves, clothing, and eye/face protection.[3] The compound is sensitive to moisture and air and is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][3] Keep it away from heat, sparks, open flames, and hot surfaces.[3]
In the event of a spill, evacuate personnel to a safe area and remove all sources of ignition.[3] The spill should be contained and soaked up with an inert absorbent material, such as sand or clay, and then placed in a suitable, closed container for disposal.[3][4]
Step-by-Step Disposal Procedure
This compound must be disposed of as hazardous waste.[3] It should not be emptied into drains or disposed of with regular trash.[3][5] The following steps outline the proper disposal process:
-
Segregation: Keep this compound waste separate from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2][6] Chemical wastes should be segregated by general waste type (e.g., flammables, poisons, acids, alkalis).[6]
-
Containerization: Use a chemically compatible, leak-proof container with a secure screw cap for collecting this compound waste.[6][7] The container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Storage: Store the waste container in a designated and properly ventilated Satellite Accumulation Area (SAA).[6][8] This area must be inspected weekly for any signs of leakage.[6]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company.[1][3] Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and equipped to do so. Some sources suggest the possibility of dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber, but this should only be performed by qualified personnel at a designated facility.[1]
-
Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with institutional and regulatory requirements.[7]
Hazard and Disposal Data Summary
| Parameter | Value/Information | Source |
| UN/ID no. | UN3278 | [2] |
| DOT Classification | 6.1: Toxic material | [1] |
| Hazards | Toxic if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, combustible liquid. | [2][3][9] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [2][3] |
| Storage Conditions | Store in a cool, dry, well-ventilated place away from heat and ignition sources. Moisture and air sensitive. | [3][4] |
| Disposal Method | Dispose of as hazardous waste through an approved waste disposal plant. | [3][9] |
| Spill Containment | Use inert absorbent material (e.g., sand, clay). | [3][4] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
By adhering to these established procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling and disposal.
References
- 1. zoro.com [zoro.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. htdchem.com [htdchem.com]
- 5. acs.org [acs.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. odu.edu [odu.edu]
- 9. This compound | 116-17-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Triisopropyl Phosphite
For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of Triisopropyl phosphite, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing risk.
Essential Personal Protective Equipment (PPE)
When working with this compound, a comprehensive PPE strategy is your first line of defense against exposure. The following table summarizes the required and recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves.[1][2][3] A minimum thickness of 0.4 mm is recommended. Always inspect gloves for tears or punctures before use. | Provides protection against skin contact. This compound can cause skin irritation.[4] For prolonged or immersion contact, heavier-duty gloves are advised. |
| Eye and Face Protection | Chemical safety goggles are mandatory.[4] A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects against eye irritation and serious eye damage.[4] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges is required when working outside of a certified chemical fume hood or in poorly ventilated areas.[5][6][7] A P100 particulate filter may be necessary if aerosols are generated.[5] | Prevents inhalation of vapors, which can cause respiratory irritation.[4] |
| Protective Clothing | A flame-resistant lab coat, long pants, and closed-toe shoes are required.[8] For larger quantities or increased risk of splashing, chemical-resistant coveralls and boot covers should be considered. | Protects the skin from accidental splashes and contamination. |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound is crucial for safety and experimental integrity. The following workflow outlines the key steps from preparation to disposal.
Emergency Procedures: Immediate Actions
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][8] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[9] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][9] |
| Ingestion | Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][9] |
Spill, Decontamination, and Disposal Plan
Proper management of spills and waste is essential to prevent environmental contamination and ensure a safe laboratory.
Spill Response Protocol
-
Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.
-
Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Don PPE: Wear the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.
-
Clean Up: Carefully collect the absorbed material and any contaminated debris into a designated, labeled hazardous waste container.[4]
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated during and after the cleanup.
Decontamination of Labware
All glassware and equipment that have come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse the labware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical. Collect this rinsate as hazardous waste.
-
Secondary Wash: Wash the rinsed labware with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Waste Disposal
All waste materials contaminated with this compound must be disposed of as hazardous waste in accordance with institutional and local regulations.[4][9]
Waste Streams:
-
Liquid Waste: Unused this compound and the initial solvent rinses from decontamination should be collected in a clearly labeled, sealed container for liquid hazardous waste.
-
Solid Waste: Contaminated solid materials, including used gloves, absorbent materials from spills, and contaminated disposable labware, should be collected in a separate, clearly labeled container for solid hazardous waste.
Disposal Procedure:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area until they are collected by your institution's environmental health and safety (EHS) department.
-
Collection: Follow your institution's procedures for requesting a hazardous waste pickup. Do not dispose of this compound or its contaminated materials down the drain or in regular trash.[4]
By adhering to these safety protocols, researchers can confidently and safely utilize this compound in their work, fostering a secure and productive research environment.
References
- 1. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 2. epfl.ch [epfl.ch]
- 3. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 4. fishersci.com [fishersci.com]
- 5. midwestyouthchampionships.com [midwestyouthchampionships.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. research.uga.edu [research.uga.edu]
- 9. zoro.com [zoro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
